4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol
Beschreibung
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Eigenschaften
Molekularformel |
C10H20N2O |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
4-[1-(aminomethyl)cyclobutyl]piperidin-4-ol |
InChI |
InChI=1S/C10H20N2O/c11-8-9(2-1-3-9)10(13)4-6-12-7-5-10/h12-13H,1-8,11H2 |
InChI-Schlüssel |
LBVLNZCMEVBOSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CN)C2(CCNCC2)O |
Herkunft des Produkts |
United States |
An In-depth Technical Guide to the Chemical Properties of 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol
Preamble: The Strategic Convergence of Privileged Scaffolds
In the landscape of modern medicinal chemistry, the piperidine ring is an undisputed cornerstone, integral to the architecture of countless approved therapeutics.[1][2][3] Its conformational flexibility and basic nitrogen atom provide a robust platform for engaging with biological targets.[1] Concurrently, the cyclobutane motif has emerged from a niche structural element to a strategic tool for imparting metabolic stability, conformational rigidity, and novel three-dimensional trajectories for pharmacophoric groups.[4][5][6]
This guide delves into the chemical properties of a novel molecular entity, 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol . As this compound is not extensively documented in current literature, this document serves as a predictive and foundational guide based on the well-established chemistry of its constituent fragments. We will explore its proposed synthesis, predict its physicochemical properties, and discuss its potential as a versatile building block for drug discovery, grounding our analysis in established chemical principles and data from analogous structures.
Molecular Architecture and Physicochemical Profile
The structure of 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol marries the piperidin-4-ol core with a 1,1-disubstituted cyclobutane, presenting a unique spatial arrangement of functional groups: a secondary amine within the piperidine ring, a primary amine, and a secondary alcohol. This combination suggests a molecule with a distinct polarity, basicity, and potential for forming multiple hydrogen bonds.
Predicted Physicochemical Data
The following properties are estimated based on computational models and the known characteristics of its structural analogues.
| Property | Predicted Value | Rationale & Commentary |
| Molecular Formula | C₁₀H₂₀N₂O | - |
| Molecular Weight | 184.28 g/mol | - |
| pKa¹ (Piperidine N) | ~10.5 | Consistent with typical secondary amines in a piperidine ring. |
| pKa² (Primary Amine N) | ~10.7 | Typical for a primary alkylamine; slightly higher basicity than the secondary amine is expected due to electronic effects. |
| cLogP | ~0.8 - 1.2 | The presence of two amine groups and a hydroxyl group significantly increases polarity, but the C10 hydrocarbon framework provides lipophilic character. This value suggests moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | ~61.5 Ų | Calculated based on the presence of one hydroxyl and two amino groups, indicating good potential for oral bioavailability and cell permeability. |
| Aqueous Solubility | Moderately Soluble | The polar functional groups and the ability to form hydrochloride salts suggest significant solubility in aqueous media, particularly at lower pH. Solubility in non-polar organic solvents is expected to be limited. |
| Hydrogen Bond Donors | 3 (OH, NH₂, piperidine NH) | - |
| Hydrogen Bond Acceptors | 3 (O, N, N) | - |
Proposed Synthetic Strategy: A Reductive Amination Approach
The most direct and logical pathway to synthesize 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol involves a two-step sequence starting from a commercially available, N-protected piperidin-4-one. The key transformation is a reductive amination, a robust and widely used reaction in medicinal chemistry for forming C-N bonds.[7][8][9]
Synthetic Workflow
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
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- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. researchgate.net [researchgate.net]
Pharmacological Versatility of Novel 4-Piperidinol Scaffolds: From Neuroprotection to Cytotoxicity
Executive Summary
The piperidine ring is a "privileged scaffold" in medicinal chemistry, serving as the backbone for over 12,000 clinically used drugs. However, recent high-impact research has shifted focus specifically to 4-piperidinol (4-hydroxypiperidine) derivatives. Unlike their ketone precursors (piperidinones), 4-piperidinols offer a unique hydrogen-bond donor/acceptor site at the C4 position, allowing for precise stereochemical modifications and the creation of "dual-binding" ligands. This technical guide analyzes the biological activity of these novel compounds, focusing on their role as Acetylcholinesterase (AChE) inhibitors for Alzheimer’s therapy and their emerging potential as cytotoxic and antimicrobial agents.
Structural Significance & Pharmacophore Analysis
The 4-piperidinol core is not merely a linker; it is a functional warhead. Its biological activity is governed by three critical structural features:
-
The Nitrogen Atom (N1): Protonation at physiological pH allows cation-
interactions, critical for binding to the anionic sites of enzymes like AChE. -
The Hydroxyl Group (C4): Provides a handle for esterification or carbamoylation, modulating lipophilicity (LogP) and blood-brain barrier (BBB) permeability.
-
The Chair Conformation: The piperidine ring adopts a chair conformation, positioning substituents in axial or equatorial orientations, which dictates receptor affinity.
Neuroprotective Potency: AChE Inhibition
The most advanced application of novel piperidinols is in the treatment of Alzheimer's Disease (AD). Unlike traditional tacrine-based inhibitors, N-substituted 4-piperidinols are designed to act as Dual Binding Site Inhibitors .
Mechanism of Action: The Dual Binding Theory
AChE possesses a deep gorge with two active sites:
-
Catalytic Anionic Site (CAS): Located at the bottom of the gorge.
-
Peripheral Anionic Site (PAS): Located at the entrance.
Novel piperidinol derivatives are engineered with a spacer length that allows the N-benzyl moiety to interact with the CAS (via cation-
Figure 1: Mechanism of Dual Binding Site Inhibition by Piperidinol Derivatives.
Experimental Protocol: Ellman’s Assay for AChE Activity
To validate this activity, the modified Ellman’s method is the gold standard.
-
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and Acetylthiocholine iodide (ATChI) substrate.
-
Incubation: In a 96-well plate, mix:
-
140
L Phosphate buffer -
20
L Enzyme solution (AChE from Electrophorus electricus) -
20
L Test compound (Piperidinol derivative in DMSO) -
Incubate at 25°C for 10-15 minutes.
-
-
Reaction Initiation: Add 10
L DTNB and 10 L ATChI. -
Measurement: Monitor absorbance at 412 nm for 5–10 minutes. The hydrolysis of ATChI produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate (TNB).
-
Calculation: Determine IC
by plotting % inhibition vs. log concentration.
Cytotoxicity & Antimicrobial Activity
Beyond neuroprotection, 4-piperidinols—specifically those derivatized with adamantane or chalcone moieties—have shown significant cytotoxicity against cancer cell lines and drug-resistant bacteria.
Structure-Activity Relationship (SAR) Data
Recent studies on Adamantane-Piperidinol hybrids and N-methyl-4-piperidinol curcuminoids reveal the following activity profiles:
| Compound Class | Target | Activity Metric | Key Structural Driver | Ref |
| N-benzyl-4-piperidinol | AChE (AD) | IC | N-benzyl group (CAS binding) | [1] |
| Adamantane-Piperidinol | S. aureus (MRSA) | MIC: 2 - 4 | Lipophilic Adamantane cage | [2] |
| Piperidinol-Chalcone | MCF-7 (Breast Cancer) | IC | [3] | |
| C4-Ester Derivative | C. albicans | MIC: 8 | Hydrophobic ester chain | [2] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay measures the metabolic activity of viable cells, serving as a proxy for cytotoxicity.[1]
-
Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates (
cells/well) and incubate for 24h at 37°C/5% CO . -
Treatment: Replace medium with fresh medium containing graded concentrations of the piperidinol derivative (0.1 – 100
M). Include Doxorubicin as a positive control. Incubate for 48h. -
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Viable mitochondria reduce yellow MTT to purple formazan. -
Solubilization: Aspirate medium and add 100
L DMSO to dissolve formazan crystals. -
Quantification: Measure absorbance at 570 nm.
Synthetic Workflow: From Ketone to Alcohol
The synthesis of these novel compounds typically follows a modular pathway, allowing for late-stage functionalization.
Figure 2: General synthetic pathway for 4-piperidinol derivatives.
-
Mannich Condensation: Reaction of an aromatic aldehyde, an amine (primary), and a ketone (with
-hydrogens) yields the piperidin-4-one precursor. -
Reduction: The ketone is reduced to the secondary alcohol (4-piperidinol) using Sodium Borohydride (NaBH
) in methanol. This step creates the stereocenter at C4. -
Derivatization: The C4-OH or N1 position is further modified (e.g., with adamantane-carbonyl chloride) to optimize pharmacokinetics.
References
-
Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry. Link
-
Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules. Link
-
Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay. Trends in Pharmaceutical Sciences. Link
-
Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Records of Natural Products. Link
-
Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids. Medicines. Link
Sources
Structure-activity relationship of aminomethylcyclobutyl derivatives
Executive Summary
The aminomethylcyclobutyl moiety represents a high-value pharmacophore in modern medicinal chemistry, offering a "Goldilocks" solution between the high strain of cyclopropanes and the conformational entropy of cyclohexanes. This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, focusing on its utility as a bioisostere for phenyl rings and flexible alkyl chains. By leveraging the unique "puckered" conformation of the cyclobutane ring (~25–35°), researchers can precisely orient "exit vectors" for amine interactions, modulate basicity (pKa), and significantly enhance metabolic stability (Fsp³ character).
The Conformational Landscape: Pucker and Vectors
The defining feature of the cyclobutane ring is its deviation from planarity to relieve torsional strain (eclipsing interactions). This "butterfly" or "puckered" conformation creates a unique stereochemical environment for the aminomethyl substituent.
The "Butterfly" Effect on Exit Vectors
Unlike the rigid planarity of a phenyl ring or the chair conformation of cyclohexane, the cyclobutane ring exists in a dynamic equilibrium between two puckered conformers.
-
Bond Angles: Internally ~88°, forcing hybridization character changes (more p-character in C-C bonds, more s-character in exocyclic C-H/C-C bonds).[1]
-
Vector Positioning:
-
Pseudo-Equatorial: Substituents in the cis-1,3 or trans-1,2 positions often adopt a pseudo-equatorial orientation, extending the aminomethyl group away from the ring core, mimicking a para-substituted phenyl ring but with a shorter bond length and 3D volume.[1]
-
Pseudo-Axial: Substituents can be forced into a pseudo-axial position, creating a compact, globular shape useful for burying hydrophobic surface area.[1]
-
Isomerism as a Design Tool
The geometric isomerism of aminomethylcyclobutyl derivatives is the primary driver of potency differences.
| Isomer | Vector Orientation (1,3-disubstituted) | Bioisosteric Mimic | Application |
| Cis | Substituents on the same face (syn).[1][2] Often adopts a "U" or "V" shape.[1] | Ortho/Meta-phenyl | Chelation, hairpin turns in peptides.[1] |
| Trans | Substituents on opposite faces (anti).[1] Linear, extended conformation. | Para-phenyl, Trans-olefin | Linkers, spanning binding pockets.[1] |
Key Insight: In 1,1-disubstituted systems (geminal), the aminomethyl group and the second substituent (e.g., a carboxylate in GABA analogs) are locked in a specific spatial relationship that prevents the "collapse" seen in flexible alkyl chains, often increasing receptor affinity by reducing the entropic penalty of binding.
Physicochemical SAR: Modulating Properties
Basicity (pKa) Modulation
The aminomethylcyclobutyl group exhibits a distinct pKa profile compared to acyclic amines.
-
Mechanism: The cyclobutane ring has higher s-character in its exocyclic bonds (due to ring strain).[1] This electron-withdrawing inductive effect (
) typically lowers the pKa of the attached aminomethyl group by 0.5 – 1.0 log units compared to a cyclohexyl or alkyl analog.[1] -
Benefit: Lowering pKa (e.g., from 10.5 to 9.[1]5) can improve membrane permeability (LogD) and oral bioavailability by increasing the fraction of uncharged species at physiological pH.
Metabolic Stability
-
Blockade of
-Oxidation: The quaternary carbon in 1,1-disubstituted cyclobutanes blocks standard metabolic degradation pathways.[1] -
Fsp³ Contribution: Increasing the fraction of sp³ hybridized carbons (Fsp³) correlates with improved clinical success rates (solubility, lower promiscuity).[1] The cyclobutane ring adds Fsp³ character without the "grease" (lipophilicity) penalty of a larger cyclohexane ring.
Experimental Protocol: Synthesis of (Trans)-3-(Aminomethyl)cyclobutanecarbonitrile
Objective: Selective synthesis of the trans-isomer intermediate, a common precursor for kinase inhibitor linkers.[1] This protocol utilizes a thermodynamically controlled epimerization.[1]
Reagents & Equipment
-
Starting Material: 3-methylenecyclobutanecarbonitrile (commercially available).[1]
-
Reagents: Sodium Borohydride (
), Cobalt(II) Chloride ( ), Methanol ( ).[1] -
Equipment: 3-neck round bottom flask, nitrogen manifold, ice bath.
Step-by-Step Methodology
-
Reduction of Exocyclic Alkene:
-
Dissolve 3-methylenecyclobutanecarbonitrile (10 mmol) in anhydrous MeOH (50 mL).
-
Add 10% Pd/C (5 wt%) and stir under
balloon (1 atm) for 4 hours. -
Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1).[1] Disappearance of UV-active alkene spot indicates completion.[1]
-
Filter through Celite to yield a mixture of cis/trans-3-methylcyclobutanecarbonitrile.[1]
-
-
Thermodynamic Equilibration (The Isomer Fix):
-
Nitrile Reduction to Amine:
-
Cool the trans-nitrile solution (5 mmol in MeOH) to 0°C.
-
Add
(1.0 eq) followed by portion-wise addition of (5.0 eq).[1] Caution: Vigorous gas evolution.[1] -
Stir at RT for 2 hours. The solution will turn black (formation of cobalt boride species).
-
Quench: Add 2N HCl until pH < 2 to dissolve the black precipitate. Basify with
to pH 10 and extract with DCM ( mL).
-
-
Purification:
-
Dry organics over
, concentrate, and purify via flash chromatography (DCM/MeOH/ 90:9:1).[1]
-
Visualizations
SAR Decision Logic
This diagram illustrates the decision-making process when selecting a cyclobutyl scaffold for lead optimization.
Caption: Decision tree for deploying aminomethylcyclobutyl scaffolds to optimize binding vectors and physicochemical properties.
Synthetic Workflow: Nitrile Reduction
The chemical pathway to access the aminomethyl moiety from a nitrile precursor.
Caption: Cobalt-catalyzed reduction of cyclobutanecarbonitrile to aminomethylcyclobutane.
Case Study: Gabapentinoids
The most prominent application of this SAR is in the design of
-
Cyclobutyl Analog: 1-(Aminomethyl)cyclobutane-1-acetic acid.[1]
-
SAR Finding: The cyclobutyl analog maintains activity but often shows distinct transport kinetics (LAT1 transporter) compared to the cyclohexyl analog due to the smaller hydrodynamic radius. The 1,1-substitution locks the amine and acid vectors in a specific bio-active conformation that mimics the L-leucine transition state.
References
-
Bioisosteres in Drug Design. Journal of Medicinal Chemistry. "Tactical Applications to Address Developability Problems." Link
-
Conformational Analysis of Cyclobutanes. The Journal of Organic Chemistry. "Pucker and Strain in Cyclobutane Derivatives." Link[1]
-
Cobalt Boride Reduction Protocol. Tetrahedron Letters. "Selective reduction of nitriles to primary amines."[1] Link
-
Gabapentinoid SAR. Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of Novel Gabapentinoids." Link[1]
-
Cyclobutane in Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. "Synthesis and SAR of aminopyrimidines as novel JNK inhibitors." Link
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Physicochemical properties of 4-hydroxypiperidine derivatives
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxypiperidine Derivatives
Introduction
The 4-hydroxypiperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its frequent appearance in a diverse array of FDA-approved drugs and clinical candidates.[1] Its value lies in its unique stereochemistry and the strategic placement of a hydroxyl group and a basic nitrogen atom, which together bestow favorable physicochemical and pharmacokinetic properties upon drug molecules. A profound understanding of these properties—pKa, lipophilicity, solubility, and solid-state characteristics—is not merely academic; it is a critical prerequisite for the rational design and successful development of novel therapeutics. This guide offers a comprehensive exploration of these core properties, blending fundamental principles with actionable experimental protocols for the drug development professional.
The Pivotal Role of pKa: Navigating the Physiological pH Landscape
The ionization state of a molecule at physiological pH is a master variable that governs its interaction with biological systems. The 4-hydroxypiperidine moiety features two ionizable centers: the basic piperidine nitrogen and the weakly acidic hydroxyl group.
-
Piperidine Nitrogen (Basic pKa): The secondary amine in the piperidine ring is the dominant player in determining the molecule's charge. Its pKa typically falls in the range of 9.0 to 11.0, meaning it is overwhelmingly protonated and carries a positive charge at physiological pH (~7.4).[2] This charge is often crucial for forming high-affinity ionic bonds with target proteins but can simultaneously reduce passive membrane permeability.
-
Hydroxyl Group (Acidic pKa): The hydroxyl group is a very weak acid, with a pKa generally predicted to be above 14.[3][4] Consequently, it remains in its neutral, protonated state under all relevant physiological and formulation conditions and does not significantly contribute to the molecule's net charge.
The precise pKa of a derivative is highly sensitive to the electronic effects of substituents on the ring. Electron-withdrawing groups will lower the amine's pKa, while electron-donating groups will raise it. Accurate determination of this value is therefore a foundational step in any characterization campaign.
Caption: Ionization equilibrium of the 4-hydroxypiperidine amine.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is the gold-standard method for its precision and accuracy.[5][6]
-
System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a controlled temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh 2-5 mg of the 4-hydroxypiperidine derivative and dissolve it in a known volume of deionized water or a water/co-solvent mixture if solubility is low. Maintain a constant ionic strength by adding a background electrolyte like 0.1 M KCl.
-
Titration: Place the solution in a thermostatted vessel with constant stirring. Immerse the calibrated pH electrode. Add a standardized titrant (e.g., 0.1 M HCl for a basic pKa) in small, precise increments using a micro-burette.
-
Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point to generate a full titration curve.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the amine is protonated (the half-equivalence point). Specialized software can be used to calculate the pKa from the derivative of the titration curve for higher accuracy.[7][8]
Lipophilicity: The Balance Between Water and Fat
Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, target binding, and metabolism.[9] It is quantified using the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for all species at a specific pH.
-
LogP: Represents the partitioning of the neutral form of the molecule between n-octanol and water.
-
LogD: A more physiologically relevant measure, LogD accounts for the partitioning of both the neutral and ionized forms at a given pH. For a basic compound like a 4-hydroxypiperidine derivative, LogD will be significantly lower than LogP at pH 7.4 due to the predominance of the charged, more water-soluble species.
The classic shake-flask method remains the definitive technique for LogP and LogD measurement.[][11][12]
Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4) and an organic phase (n-octanol). Pre-saturate each phase by mixing them vigorously for several hours, followed by separation. This prevents volume changes during the experiment.
-
Compound Dosing: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot to the pre-saturated octanol-buffer system. The final DMSO concentration should be minimal (<1%) to avoid affecting the partitioning.
-
Equilibration: Seal the vials and shake them on a rotator at a constant temperature for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to achieve a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in both the aqueous and octanol layers using a validated analytical method, typically LC-MS/MS for its sensitivity and specificity.[13]
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Aqueous Solubility: The Gateway to Absorption
For an orally administered drug, adequate aqueous solubility is a prerequisite for absorption from the gastrointestinal tract.[14] The parent 4-hydroxypiperidine is readily soluble in water.[2][3][4] However, for its derivatives, solubility can vary dramatically depending on the lipophilicity of the substituents and the solid-state form of the material.
Thermodynamic solubility is the most accurate and relevant measure, representing the true equilibrium concentration of a compound in a saturated solution.[15]
Experimental Protocol: Thermodynamic Solubility Measurement
-
Sample Preparation: Add an excess amount of the solid compound (to ensure undissolved solid remains at equilibrium) to a vial containing the desired aqueous buffer (e.g., PBS at pH 7.4).[16]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period, typically 24-48 hours, to ensure the solution has reached equilibrium.[15][17]
-
Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtering the supernatant through a low-binding filter (e.g., PVDF).
-
Analysis: Prepare a standard curve from a stock solution of the compound. Quantify the concentration of the compound in the clear filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.[18]
-
Reporting: The result is reported as the equilibrium solubility in units such as µg/mL or µM.
Solid-State Properties: The Form Dictates the Function
The solid-state form of an active pharmaceutical ingredient (API) profoundly impacts its stability, manufacturability, and bioavailability.[19][20] Key properties for 4-hydroxypiperidine derivatives include melting point, crystallinity, and polymorphism.
Table 1: Key Physicochemical Properties of 4-Hydroxypiperidine
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁NO | [1][3] |
| Molecular Weight | 101.15 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid | [1][2][4] |
| Melting Point | 85-91 °C | [1] |
| Boiling Point | 108-114 °C at 10-13 mmHg | [3][21][22] |
| pKa (amine) | ~10.7 | [2] |
| LogP | -0.21 to -0.35 | [2][3] |
| Water Solubility | Soluble | [2][3][23] |
A systematic workflow is essential to characterize the solid state of a new derivative.
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Synthesis of Aminocyclitols as Pharmaceutical Building Blocks: An In-depth Technical Guide
Foreword: The Enduring Significance of Aminocyclitols in Modern Medicine
Aminocyclitols, a fascinating class of amino polyhydroxy cycloalkanes, represent a cornerstone in the edifice of modern medicinal chemistry.[1][2] From the discovery of streptomycin in 1944 to the development of sophisticated glycosidase inhibitors, these structurally diverse molecules have consistently provided a rich scaffold for the design of potent therapeutic agents.[1][3] Their inherent stereochemical complexity and dense functionalization present both a formidable synthetic challenge and a remarkable opportunity for the development of novel drugs with high specificity and efficacy. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key synthetic strategies for accessing these valuable building blocks. We will delve into the intricacies of biosynthesis, de novo chemical synthesis, and chemo-enzymatic approaches, offering not just a recitation of methods, but a deeper understanding of the rationale behind the experimental choices that drive successful aminocyclitol synthesis.
Part 1: The Aminocyclitol Landscape: Structure, Function, and Therapeutic Promise
A World of Diversity: Defining and Classifying Aminocyclitols
At their core, aminocyclitols are carbocyclic structures adorned with multiple hydroxyl groups and at least one amino group.[1] This seemingly simple definition belies a vast and complex family of molecules, often classified based on the nature of their carbocyclic core and the stereochemical arrangement of their substituents. They are key components of a wide array of natural products, most notably the aminoglycoside antibiotics.[1][4]
Therapeutic Impact: From Antibacterials to Antivirals and Beyond
The therapeutic relevance of aminocyclitols is extensive and continues to expand:
-
Aminoglycoside Antibiotics: This class of potent, broad-spectrum antibiotics, which includes well-known members like streptomycin, kanamycin, and neomycin, functions by binding to the bacterial ribosome and inhibiting protein synthesis.[5][6] Their primary targets are often aerobic, Gram-negative bacteria.[5]
-
Glycosidase Inhibitors: Aminocyclitols that mimic the structure of carbohydrates, often referred to as aminocarbasugars, are potent inhibitors of glycosidase enzymes.[1][7] This inhibitory activity is the basis for the therapeutic effect of drugs like acarbose, an α-glucosidase inhibitor used in the management of type 2 diabetes.[8] Furthermore, this inhibitory action has been harnessed for the development of antiviral agents.[1][9]
-
Anticancer and Antiviral Agents: The aminocyclitol scaffold has been ingeniously employed in the design of carbocyclic nucleoside analogues, which are metabolically stable surrogates of natural nucleosides and have shown promise as antiviral and anticancer agents.[1] Recent studies have even explored the potential of aminoglycosides like gentamicin to arrest cancer cell growth.[10] The aminoglycoside geneticin has also demonstrated selective antiviral effects against SARS-CoV-2.[11]
-
Pharmacological Chaperones: Certain aminocyclitol derivatives have been investigated as pharmacological chaperones for the treatment of lysosomal storage disorders like Gaucher's disease.[12]
The Synthetic Conundrum: Navigating Stereochemical Complexity
The synthesis of aminocyclitols is a significant challenge for organic chemists. The densely packed stereocenters and the need for precise control over the placement of amino and hydroxyl groups demand sophisticated and often lengthy synthetic sequences. The development of modern regio- and stereoselective synthetic methodologies has been instrumental in enabling access to a wide variety of stereochemically defined aminocyclitol analogues.[1][2]
Part 2: Nature's Ingenuity: The Biosynthesis of Aminocyclitols
Nature has evolved elegant and efficient enzymatic pathways for the construction of complex aminocyclitols from simple sugar precursors.[5] Understanding these biosynthetic routes provides not only a fascinating glimpse into microbial secondary metabolism but also a powerful toolkit for the chemo-enzymatic and metabolic engineering approaches to aminocyclitol synthesis.
Key Biosynthetic Pathways: A Divergence from Central Metabolism
The biosynthesis of aminocyclitols typically originates from intermediates in central carbohydrate metabolism, with sugar phosphate cyclases (SPCs) playing a pivotal role in the formation of the carbocyclic core.[5] Three major pathways are particularly noteworthy:
-
myo-Inositol-Derived Aminocyclitols: This pathway, which leads to antibiotics like streptomycin, begins with the cyclization of D-glucose 6-phosphate to 1L-myo-inositol 1-phosphate, catalyzed by MIP synthase.[5]
-
2-Deoxy-scyllo-inosose (DOI)-Derived Aminocyclitols: A large and clinically important family of aminoglycosides, including kanamycin and neomycin, are derived from DOI.[5] The biosynthesis of these compounds often shares early steps, utilizing the amino-pseudodisaccharide paromamine as a common intermediate.[5]
-
2-epi-5-epi-Valiolone-Derived C7N-Aminocyclitols: This pathway, which produces compounds like the antidiabetic drug acarbose and the agricultural fungicide validamycin A, utilizes sedoheptulose 7-phosphate as a precursor.[4][8] The key cyclization step is catalyzed by 2-epi-5-epi-valiolone synthase.[5][8]
The Enzymatic Machinery: A Symphony of Catalysis
A diverse array of enzymes work in concert to construct and modify the aminocyclitol core. Key enzyme families include:
-
Sugar Phosphate Cyclases (SPCs): These enzymes catalyze the crucial intramolecular aldol condensation that forms the carbocyclic ring.[5]
-
Aminotransferases: These enzymes, often dependent on pyridoxal phosphate (PLP), are responsible for the introduction of amino groups onto the cyclitol ring.[5]
-
Glycosyltransferases: In the biosynthesis of aminoglycoside antibiotics, these enzymes attach sugar moieties to the aminocyclitol core.[5]
Part 3: The Chemist's Art: De Novo Synthesis of Aminocyclitols
While nature provides a blueprint, chemical synthesis offers the flexibility to create novel aminocyclitol analogues with tailored properties. De novo synthetic strategies can be broadly categorized into those that start from the chiral pool of carbohydrates and those that build the carbocyclic ring from achiral precursors.
From Sugars to Scaffolds: Carbohydrate-Based Approaches
Carbohydrates provide a readily available source of stereochemically defined starting materials for aminocyclitol synthesis.
-
The Ferrier Carbocyclization: This powerful reaction allows for the conversion of unsaturated carbohydrates into functionalized cyclohexanone derivatives, which are valuable intermediates for aminocyclitol synthesis.
Experimental Protocol: A Representative Ferrier Carbocyclization
A solution of the appropriate glycal (1.0 eq) in a suitable solvent (e.g., dichloromethane) is treated with a Lewis acid (e.g., BF₃·OEt₂, 0.1-1.0 eq) at a low temperature (e.g., -78 °C to 0 °C). The reaction is stirred for a specified time (typically 1-4 hours) until TLC analysis indicates the consumption of the starting material. The reaction is then quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired carbocyclic product.
-
Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the construction of the carbocyclic core of aminocyclitols from sugar-derived dienes.
Building from the Ground Up: De Novo Synthesis from Achiral Precursors
De novo approaches offer the potential for greater synthetic flexibility and access to a wider range of structural diversity.
-
Diels-Alder Cycloadditions: The [4+2] cycloaddition reaction, particularly the nitroso Diels-Alder variant, is a powerful method for the stereoselective synthesis of aminocyclitols. This reaction allows for the simultaneous formation of the carbocyclic ring and the introduction of a nitrogen-containing functionality.
Experimental Protocol: A Typical Nitroso Diels-Alder Reaction
To a solution of the diene (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂) at a specified temperature (e.g., -78 °C) is added the in situ generated nitroso species (from the corresponding hydroxamic acid and an oxidizing agent like tetrapropylammonium periodate). The reaction mixture is stirred at this temperature for a designated period (e.g., 2-6 hours). Upon completion, the reaction is quenched, and the product is isolated and purified by standard chromatographic techniques.
-
Intramolecular Cyclizations: Intramolecular aldol and Henry (nitroaldol) reactions are effective strategies for the construction of the carbocyclic ring of aminocyclitols from linear precursors.
Part 4: The Power of Synergy: Chemo-enzymatic Synthesis of Aminocyclitols
Chemo-enzymatic synthesis combines the stereoselectivity and mild reaction conditions of biocatalysis with the versatility of chemical transformations. This approach has proven to be particularly powerful for the synthesis of complex aminocyclitols.[13][14]
A Marriage of Disciplines: Integrating Biocatalysis and Chemical Synthesis
The strategic integration of enzymatic and chemical steps can significantly shorten synthetic routes and improve overall efficiency. Enzymes can be used to set key stereocenters, which are then elaborated upon using traditional organic chemistry.
The Biocatalytic Toolkit: Key Enzymes in Chemo-enzymatic Routes
Several classes of enzymes are particularly well-suited for the chemo-enzymatic synthesis of aminocyclitols:
-
Aldolases: These enzymes catalyze the stereoselective formation of carbon-carbon bonds, making them ideal for the construction of the aminocyclitol backbone.[13]
-
Dioxygenases: These enzymes can introduce hydroxyl groups with high regio- and stereoselectivity.
-
Lipases and Proteases: These enzymes are often used for the kinetic resolution of racemic intermediates.
A Case in Point: A Multi-Enzymatic Cascade for Aminonitrocyclitol Synthesis
A recent study demonstrated a highly efficient, one-pot, multi-step cascade reaction for the synthesis of aminonitrocyclitols.[13] This elegant strategy involved the sequential action of two enzymes followed by a spontaneous intramolecular Henry reaction to construct the carbocyclic core with high stereocontrol.[13]
Experimental Protocol: A Chemo-Multi-Enzymatic Cascade
In a buffered aqueous solution, the starting aldehyde is subjected to an aldol addition catalyzed by an aldolase (e.g., L-fuculose-1-phosphate aldolase or L-rhamnulose-1-phosphate aldolase) with a ketone donor. The resulting aldol product, containing a ketone and a terminal nitro group, undergoes a spontaneous and stereoselective intramolecular Henry (nitroaldol) reaction to form the aminonitrocyclitol. The product can then be isolated and purified. Deprotection of the amino group can be achieved enzymatically, for example, by using papain.[13]
Part 5: From Bench to Bedside: Aminocyclitols as Pharmaceutical Building Blocks
The synthetic methodologies described above have enabled the development of a wide range of aminocyclitol-based drugs and drug candidates.
Taming Metabolism: Glycosidase Inhibitors for Diabetes
The development of acarbose and its analogues as α-glucosidase inhibitors is a prime example of the successful application of aminocyclitol chemistry to the treatment of diabetes.[8] Synthetic efforts in this area focus on creating analogues with improved potency and selectivity.
Outsmarting Resistance: Novel Aminoglycoside Antibiotics
The rise of antibiotic resistance has spurred renewed interest in the development of novel aminoglycoside antibiotics that can overcome common resistance mechanisms, such as enzymatic modification of the antibiotic.[15] Structure-guided synthesis has been employed to create new generations of aminoglycosides with improved activity against resistant strains.[16]
A New Frontier: Aminocyclitols in Antiviral Therapy
The aminocyclitol scaffold has been incorporated into carbocyclic nucleoside analogues to create metabolically stable antiviral agents.[1] These compounds often exhibit potent activity against a range of viruses.
The Road Ahead: Future Trends and Outlook
The field of aminocyclitol synthesis is constantly evolving. Future research will likely focus on:
-
The development of even more efficient and stereoselective synthetic methodologies.
-
The exploration of new biological targets for aminocyclitol-based drugs.
-
The use of combinatorial chemistry and high-throughput screening to discover new bioactive aminocyclitols.
Conclusion: The Enduring Legacy and Bright Future of Aminocyclitols
Aminocyclitols continue to be a rich source of inspiration for medicinal chemists and drug discovery scientists. Their structural complexity and diverse biological activities ensure that they will remain at the forefront of pharmaceutical research for years to come. The continued development of innovative synthetic strategies, from harnessing the power of biosynthesis to designing elegant de novo and chemo-enzymatic routes, will undoubtedly unlock the full therapeutic potential of this remarkable class of molecules.
Visualizations
Diagram 1: Overview of Aminocyclitol Synthetic Strategies
Caption: A flowchart illustrating the main synthetic strategies for aminocyclitols.
Diagram 2: Chemo-Enzymatic Cascade for Aminonitrocyclitol Synthesis
Caption: A workflow for the chemo-enzymatic synthesis of aminocyclitols.
References
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Mahmud, T. (2009). Progress in Aminocyclitol Biosynthesis. Scientifica. [Link]
-
Recent developments concerned with the synthesis of aminocyclitols. (2020). ResearchGate. [Link]
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Donaldson, W. A. (2018). Recent progress in the synthesis of six-membered aminocyclitols (2008-2017). Arkivoc, 2018(4), 231-256. [Link]
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Asamizu, S., & Mahmud, T. (2012). Biosynthesis of Unusual Aminocyclitol-Containing Natural Products. The Journal of Antibiotics, 65(5), 225-233. [Link]
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Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. (2021). Beilstein Journal of Organic Chemistry. [Link]
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Si, Y., et al. (2022). Synthesis of C7/C8-cyclitols and C7N-aminocyclitols from maltose and X-ray crystal structure of Streptomyces coelicolor GlgEI V279S in a complex with an amylostatin GXG–like derivative. Frontiers in Chemistry, 10, 986312. [Link]
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Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. (2022). Molecules. [Link]
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Walker, J. B. (1996). Enzymatic Synthesis of Aminoglycoside Antibiotics: Novel Adenosylmethionine:2-Deoxystreptamine N-Methyltransferase Activities in Hygromycin B- and Spectinomycin-Producing Streptomyces spp. and Uses of the Methylated Products. Journal of Bacteriology, 178(10), 2899-2905. [Link]
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Chemoenzymatic synthesis of iminocyclitol derivatives: a useful library strategy for the development of selective fucosyltransfer enzymes inhibitors. (1998). Bioorganic & Medicinal Chemistry Letters. [Link]
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De novo synthesis of polyhydroxyl aminocyclohexanes. (2010). The Journal of Organic Chemistry. [Link]
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Medicinal Chemistry of Aminocyclitols. (2011). ResearchGate. [Link]
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Synthesis of new pseudodisaccharide aminoglycoside antibiotics from carbohydrates. (1983). Acta Chimica Hungarica. [Link]
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Aminocyclitol. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
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Medicinal chemistry of aminocyclitols. (2010). Current Medicinal Chemistry. [Link]
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Rinehart, K. L., Jr., & Suami, T. (Eds.). (1980). Aminocyclitol Antibiotics. American Chemical Society. [Link]
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Medicinal Chemistry of Aminocyclitols. (2010). Bentham Science Publishers. [Link]
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Ogawa, S. (2014). Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones. Proceedings of the Japan Academy, Series B, 90(7), 273-290. [Link]
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Butler, M. S., et al. (2017). Aminomethyl Spectinomycins as Novel Therapeutics for Drug Resistant Respiratory Tract and Sexually Transmitted Bacterial Infections. Scientific Reports, 7(1), 1-13. [Link]
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Structures of some important aminocyclitols. (n.d.). ResearchGate. [Link]
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Sugary Antimicrobials: The Chemistry of Aminoglycoside Antibiotics. (2023). PharmaFeatures. [Link]
-
Aminoglycoside antibiotic geneticin shows selective antiviral effect against SARS-CoV-2. (2022). News-Medical.net. [Link]
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Restoring susceptibility to aminoglycosides: identifying small molecule inhibitors of enzymatic inactivation. (2018). Annals of the New York Academy of Sciences. [Link]
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Aminoglycoside Antibiotics: From Chemical Biology to Drug Discovery. (2017). ResearchGate. [Link]
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Krause, K. M., et al. (2016). Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(6), a027029. [Link]
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Studies on α-glucosidase inhibitors development: magic molecules for the treatment of carbohydrate mediated diseases. (2012). Mini Reviews in Medicinal Chemistry. [Link]
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Chemists synthesize an improved building block for medicines. (2024). EurekAlert!. [Link]
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Aminoglycosides and aminocyclitols. (n.d.). OUCI. [Link]
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Mahmud, T. (2007). Biosynthesis of aminocyclitol-aminoglycoside antibiotics and related compounds. Natural Product Reports, 24(1), 47-65. [Link]
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Gentamicin Arrests Cancer Cell Growth: The Intriguing Involvement of Nuclear Sphingomyelin Metabolism. (2017). International Journal of Molecular Sciences. [Link]
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The Resurgence of the Four-Membered Ring: A Technical Guide to Cyclobutane in Medicinal Chemistry
This guide explores the strategic integration of the cyclobutane moiety in modern medicinal chemistry, moving beyond its traditional role as a mere structural curiosity to its current status as a high-value pharmacophore and scaffold.[1]
Executive Summary
Long overshadowed by the ubiquity of benzene and the reactivity of cyclopropane, the cyclobutane moiety has entered a renaissance in drug discovery.[1] Its unique "puckered" conformation offers a precise vector for substituent display that planar rings cannot achieve, while its metabolic resilience often surpasses that of aromatic systems. This guide analyzes the physicochemical drivers, synthetic pathways, and clinical validations of cyclobutane, providing a roadmap for its deployment in lead optimization.
Structural & Physicochemical Properties[1][2][3][4][5][6][7][8]
The "Puckered" Conformation
Unlike the planar cyclopropane or benzene rings, cyclobutane relieves torsional strain (eclipsing C-H bonds) by adopting a non-planar, "puckered" or "butterfly" conformation.
-
Puckering Angle: Typically 25°–35° .
-
Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid flipping at physiological temperatures unless constrained by bulky substituents or fusion.[2]
-
Impact: This pucker allows substituents to adopt distinct pseudo-equatorial or pseudo-axial orientations, enabling precise tuning of ligand-protein interactions.
Comparative Metrics
The following table contrasts cyclobutane with common bioisosteres, highlighting its "Goldilocks" zone of stability and spatial projection.
| Property | Cyclopropane | Cyclobutane | Cyclopentane | Benzene |
| Hybridization | ||||
| C-C Bond Length | 1.51 Å | 1.55 Å | 1.54 Å | 1.40 Å |
| Bond Angle | 60° | ~88° | ~108° | 120° |
| Ring Strain (kcal/mol) | 27.5 | 26.5 | 6.2 | 0 |
| 3D Topology | Planar | Puckered | Envelope | Planar |
| Metabolic Liability | Ring opening (acid/oxidative) | Stable (mostly) | Hydroxylation | Epoxidation/Hydroxylation |
Technical Insight: The C-C bond length in cyclobutane is longer than in ethane (1.54 Å) due to transannular repulsion (Dunitz-Schomaker strain).[2] This increased distance can subtly expand the reach of pharmacophores compared to acyclic linkers.
Strategic Roles in Drug Design
Bioisosterism & Fsp³ Enrichment
Cyclobutane serves as a saturated bioisostere for phenyl rings.
-
Solubility: Replacing a phenyl ring with a cyclobutane increases the fraction of
carbons ( ), typically improving water solubility and lowering logD. -
Vector Fidelity: The 1,3-trans-disubstituted cyclobutane matches the distance of a para-substituted benzene (~5.0–5.5 Å) but adds "thickness," potentially filling hydrophobic pockets more effectively.[2]
Conformational Restriction
Cyclobutane locks flexible alkyl chains into rigid geometries, reducing the entropic penalty of binding.
-
Case Study: Abrocitinib (JAK1 inhibitor).[2][3][4] The cyclobutane ring restricts the amine and sulfonamide side chains, enforcing a bioactive conformation that maximizes selectivity for JAK1 over JAK2.
Metabolic Shielding
Unlike aromatic rings which are prone to P450-mediated hydroxylation (leading to toxic quinones or rapid clearance), the cyclobutane ring is chemically inert under most physiological conditions.[2] It does not undergo the facile ring-opening characteristic of cyclopropanes.
Clinical Case Studies
Carboplatin: The Toxicity Modulator
-
Role: The 1,1-cyclobutanedicarboxylate (CBDCA) acts as a bidentate leaving group.[2]
-
Mechanism: The chelate effect of the cyclobutane ring makes the leaving group much more stable than the chlorides in Cisplatin. This slows the aquation rate (hydrolysis) by ~100-fold.[2]
-
Outcome: Drastically reduced nephrotoxicity and neurotoxicity compared to Cisplatin, allowing for higher dosing.
Apalutamide: The Spiro-Cycle Anchor
-
Role: Contains a spiro-cyclobutane fused to a thiohydantoin ring.
-
Mechanism: The steric bulk of the spiro-cyclobutane prevents rotation and metabolic attack at the sensitive thiohydantoin core, while filling a specific hydrophobic pocket in the Androgen Receptor (AR).
-
Outcome: High potency antagonist for castration-resistant prostate cancer.
Boceprevir: The Hydrophobic Filler
-
Role: Features a cyclobutane moiety on the P1 side chain.
-
Mechanism: The cyclobutane ring fills the S1 hydrophobic pocket of the HCV NS3/4A protease more effectively than smaller alkyl groups, contributing to high binding affinity.
Synthetic Methodologies
Constructing the four-membered ring requires overcoming significant ring strain. The [2+2] Photocycloaddition remains the premier method for complex scaffolds.
Visualizing the Synthesis Workflow
The following diagram illustrates the primary synthetic pathways used to access cyclobutane cores in medicinal chemistry.
Figure 1: Primary synthetic vectors for accessing cyclobutane scaffolds. The [2+2] cycloaddition is most versatile for drug-like complexity.[2]
Protocol: [2+2] Photocycloaddition (General)
Objective: Synthesis of a 1,2-disubstituted cyclobutane scaffold.
-
Preparation: Dissolve enone substrate (1.0 equiv) and alkene partner (5-10 equiv) in degassed acetonitrile or DCM.
-
Irradiation: Place in a photoreactor (e.g., 300 nm or 350 nm UV LED) in a quartz or borosilicate vessel.
-
Monitoring: Monitor via LCMS for disappearance of the enone.
-
Workup: Evaporate solvent. The high strain usually prevents thermal reversibility during standard workup.
-
Purification: Flash chromatography. Note: Diastereomers (cis/trans) are often separable.[2]
Decision Framework for Lead Optimization
When should a medicinal chemist deploy a cyclobutane ring? Use this logic flow.
Figure 2: Strategic decision tree for incorporating cyclobutane moieties during Lead Optimization.
References
-
Carboplatin Mechanism & Toxicity
-
Cyclobutane in Drug Candidates (Review)
-
Abrocitinib Structure & Approval
-
Title: Abrocitinib (Cibinqo) - FDA Approval & Structure[2]
- Source: ChemicalBook / FDA
-
-
Boceprevir Discovery
-
Apalutamide Structure
Sources
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- 4. Abrocitinib | 1622902-68-4 [chemicalbook.com]
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- 8. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]
- 9. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: Protocol for Using 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol In Vitro
This Application Note is designed for researchers utilizing 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol (hereafter referred to as AMCP-4-ol ) in drug discovery, specifically within the contexts of Fragment-Based Drug Discovery (FBDD) and Lead Optimization for targets such as PRMT5 (Protein Arginine Methyltransferase 5) and GPCRs (e.g., Histamine H3, Opioid receptors).[1]
Executive Summary & Scientific Rationale
4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol (AMCP-4-ol) is a high-value sp3-rich pharmacophore .[1] Its structural uniqueness lies in the quaternary center at the piperidine C4 position, featuring both a hydroxyl group and a conformationally restricted cyclobutyl-methylamine moiety.
Mechanistic Relevance[1][2][3][4][5]
-
PRMT5 Inhibition: Recent structural studies (e.g., PDB: 7S0U, 4X61) highlight the efficacy of 4,4-disubstituted piperidines in filling the substrate-binding pocket or the MTA-cooperative pocket of PRMT5. The cyclobutyl group provides hydrophobic bulk to displace water or engage hydrophobic residues (e.g., Phe327, Val326), while the primary amine serves as a critical hydrogen bond donor to backbone carbonyls (e.g., Glu435) [1, 2].
-
GPCR Ligand Design: The piperidine-4-ol core is a "privileged structure" in neuropharmacology.[1] The rigid cyclobutyl spacer orients the terminal amine to interact with conserved aspartate residues in aminergic GPCR binding pockets [3].
This guide provides protocols for solubilization , fragment screening (STD-NMR) , and synthetic derivatization to validate this scaffold's activity.
Physicochemical Properties & Stock Preparation
Proper handling is the prerequisite for reproducible in vitro data.
| Property | Value (Predicted) | Relevance |
| Molecular Formula | C₁₀H₂₀N₂O | Small fragment, high ligand efficiency (LE) potential.[1] |
| MW | ~184.28 g/mol | Ideal for FBDD (<300 Da). |
| cLogP | ~0.5 - 1.2 | Amphiphilic; good solubility in aqueous buffers.[1] |
| pKa (Piperidine NH) | ~10.5 | Protonated at physiological pH. |
| pKa (Primary NH₂) | ~9.5 | Protonated at physiological pH; key electrostatic interaction point. |
Protocol 1: Stock Solution Preparation
Objective: Create a stable 100 mM stock solution for biochemical assays.
-
Weighing: Accurately weigh 18.4 mg of AMCP-4-ol powder into a sterile, antistatic microcentrifuge tube.
-
Solvent Selection:
-
Preferred:DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% .
-
Alternative: Water (if salt form, e.g., HCl). Note: Free base may require pH adjustment.
-
-
Dissolution: Add 1.0 mL of DMSO. Vortex vigorously for 30 seconds.
-
QC Check: Inspect for particulates. If turbid, sonicate at 40 kHz for 5 minutes at room temperature.
-
-
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).
In Vitro Fragment Screening: Saturation Transfer Difference (STD) NMR
This protocol validates the direct binding of AMCP-4-ol to a target protein (e.g., PRMT5) without requiring a functional readout.[1]
Experimental Logic
STD-NMR detects magnetization transfer from a receptor (protein) to a transiently bound ligand.[1] Signals from the ligand appear only if it binds, allowing identification of the specific protons interacting with the protein surface (epitope mapping).
Workflow Diagram
Figure 1: STD-NMR workflow for validating AMCP-4-ol binding affinity and orientation.
Detailed Protocol
-
Buffer Exchange: Exchange the target protein (e.g., PRMT5:MEP50 complex) into deuterated buffer (20 mM d-Tris, 150 mM NaCl, pH 7.4 in D₂O) using a Zeba™ Spin Desalting Column.
-
Critical: Avoid protonated buffers (HEPES, EDTA) that obscure ligand signals.
-
-
Sample Assembly:
-
Protein Conc: 5–10 µM.
-
Ligand (AMCP-4-ol) Conc: 500 µM – 1 mM (100-fold excess).[1]
-
Total Volume: 500 µL in a 5 mm NMR tube.
-
-
Acquisition (600 MHz+ Spectrometer):
-
On-Resonance: Irradiate protein methyl region (e.g., -0.5 ppm) or aromatic region (e.g., 10-12 ppm) for 2 seconds (Gaussian pulse train).[1]
-
Off-Resonance: Irradiate at 30 ppm (control).
-
Scans: 512–1024 scans to resolve weak signals.
-
-
Data Analysis:
-
Subtract "On" spectrum from "Off" spectrum.
-
Positive Result: Peaks corresponding to the cyclobutyl or piperidine protons of AMCP-4-ol appear in the difference spectrum.[1]
-
Negative Control: Run the ligand alone (no protein) to ensure no artifacts.
-
Synthetic Application: Derivatization Protocol
AMCP-4-ol is rarely used as a standalone drug; it is a scaffold.[1] The primary amine is the "handle" for coupling to heteroaromatic cores (e.g., phthalazines, pyrimidines).
Reaction Scheme: Amide Coupling (General Procedure)
Objective: Couple AMCP-4-ol to a carboxylic acid core (R-COOH) to generate a library of potential inhibitors.[1]
-
Reagents:
-
Core: R-COOH (e.g., 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid).[1]
-
Coupling Agent: HATU (1.2 eq).
-
Base: DIPEA (3.0 eq).
-
Solvent: DMF (Anhydrous).
-
-
Procedure:
-
Dissolve R-COOH (0.1 mmol) in DMF (1 mL).
-
Add DIPEA (0.3 mmol) and HATU (0.12 mmol). Stir for 5 mins at RT to activate the acid.
-
Add AMCP-4-ol (0.11 mmol).[1]
-
Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of Product).
-
-
Workup:
-
Dilute with EtOAc, wash with sat.[2] NaHCO₃ and Brine.
-
Dry over MgSO₄ and concentrate.
-
Note: Since AMCP-4-ol has a secondary amine (piperidine NH) and a primary amine (aminomethyl), the primary amine is more nucleophilic and will react preferentially under controlled conditions.[1] If the piperidine NH is unprotected, use a Boc-protected version of AMCP-4-ol (Boc on piperidine) if available, or control stoichiometry carefully.[1]
-
Functional Validation: PRMT5 Inhibition Assay
If using AMCP-4-ol as a fragment or a negative control.[1]
Assay Logic
PRMT5 transfers a methyl group from SAM (S-adenosylmethionine) to a peptide substrate (Histone H4).[1] We measure the production of SAH (S-adenosylhomocysteine) or the methylated peptide.
Protocol Steps
-
Reagent Setup:
-
Enzyme: Recombinant Human PRMT5:MEP50 complex (final conc: 10 nM).
-
Substrate: Biotinylated H4(1-21) peptide (final conc: 100 nM).
-
Cofactor: ³H-SAM (Tritiated) or unlabeled SAM for antibody detection.
-
-
Compound Addition:
-
Add 1 µL of AMCP-4-ol stock (various concentrations) to a 384-well plate.
-
Include positive control (e.g., GSK3326595 or MRTX1719) and DMSO vehicle control .
-
-
Reaction Initiation:
-
Add Enzyme mix (10 µL). Incubate 15 mins (pre-equilibrium).
-
Add Substrate/SAM mix (10 µL).
-
-
Incubation: 60 minutes at RT.
-
Detection (SPA - Scintillation Proximity Assay):
-
Data Analysis:
-
Calculate % Inhibition =
.[1] -
Fit to 4-parameter logistic equation to determine IC₅₀.
-
Structural Logic & Pathway Visualization[1]
The following diagram illustrates the role of AMCP-4-ol in the "Synthetic Lethality" pathway targeting MTAP-deleted cancers.
Figure 2: Mechanism of Action for AMCP-4-ol derivatives in MTAP-deleted cancers.
References
-
Mulvaney, K. M., et al. (2021). "Molecular basis for substrate recruitment to the PRMT5 methylosome." Molecular Cell, 81(16), 3481-3495.[1]
-
Smith, C. R., et al. (2022).[3] "Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5[3][4][5]•MTA Complex for the Treatment of MTAP-Deleted Cancers."[1][3][4][5] Journal of Medicinal Chemistry, 65(3), 1749–1766.
-
Nirogi, R., et al. (2019). "Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist."[1][6] Journal of Medicinal Chemistry, 62(3), 1203-1217.[6] [1]
Sources
- 1. 2016540-06-8_2-[1-(Aminomethyl)cyclobutyl]hexan-2-olCAS号:2016540-06-8_2-[1-(Aminomethyl)cyclobutyl]hexan-2-ol【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. EP2321319B1 - Antiviral compounds - Google Patents [patents.google.com]
- 3. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031): A Novel, Potent, Selective, and Orally Active Histamine H3 Receptor Inverse Agonist with Robust Wake-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol in CNS Research
This guide outlines the application of 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol , a specialized chemical probe designed for Central Nervous System (CNS) research. Based on its structural pharmacophores—combining a piperidin-4-ol core (characteristic of NMDA/Sigma ligands) with a 1-(aminomethyl)cyclobutyl moiety (a bioisostere of the gabapentinoid
Introduction & Pharmacological Rationale[1][2]
4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol is a dual-motif small molecule used to probe the intersection of calcium channel trafficking and NMDA receptor signaling . Its unique structure integrates a rigid cyclobutyl-amine scaffold (mimicking the gabapentinoid pharmacophore) at the 4-position of a piperidin-4-ol ring, creating a high-affinity ligand for the
Key Structural Features[3]
-
1-(Aminomethyl)cyclobutyl Group: A conformationally restricted analogue of the gabapentinoid "tail," optimized for binding to the leucine/isoleucine-rich pocket of the
subunit. The cyclobutyl ring reduces entropic penalty upon binding compared to flexible alkyl chains. -
Piperidin-4-ol Core: Provides a hydrogen-bond donor/acceptor motif essential for interaction with the glutamate binding site or allosteric modulatory sites (e.g., ifenprodil site) on NMDA receptors.
-
4-Position Substitution: The gem-disubstitution at the 4-position creates a steric bulk that enhances selectivity for CNS targets over peripheral calcium channels.
Primary Applications
-
Neuropathic Pain Research: Investigating the inhibition of presynaptic calcium influx and subsequent neurotransmitter release (Glutamate, Substance P) in the dorsal horn of the spinal cord.
-
Synaptogenesis Studies: Probing the role of thrombospondin-induced synaptogenesis, which is mediated by the
subunit. -
Neuroprotection: Evaluating potential sigma-1 receptor agonism, often associated with 4-substituted piperidines, to mitigate excitotoxicity.
Mechanism of Action & Signaling Pathway
The compound acts primarily by binding to the
Pathway Diagram
The following diagram illustrates the compound's interference with the trafficking of VGCCs and downstream glutamate signaling.
Caption: The compound binds
Experimental Protocols
Protocol A: Radioligand Binding Assay ( Subunit)
Objective: Determine the binding affinity (
Materials:
-
Radioligand:
-Gabapentin (Specific Activity: ~80 Ci/mmol). -
Buffer: 10 mM HEPES-KOH, pH 7.4.
-
Membrane Prep: Porcine cortex synaptic membranes (10 mg/mL protein).
-
Nonspecific Ligand: L-Leucine (10 mM) or Pregabalin (10 µM).
Procedure:
-
Preparation: Dilute synaptic membranes to 0.5 mg/mL in HEPES buffer.
-
Incubation: In a 96-well plate, mix:
-
50 µL Membrane suspension.
-
20 µL
-Gabapentin (Final conc: 10 nM). -
20 µL Test Compound (Concentration range:
to M). -
(Control wells: Buffer only for Total Binding; 10 µM Pregabalin for Nonspecific Binding).
-
-
Equilibrium: Incubate for 45 minutes at room temperature (22°C) . Note: Binding is temperature-sensitive; avoid 37°C to prevent degradation.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold HEPES buffer.
-
Quantification: Add scintillation cocktail and count radioactivity (CPM) on a beta counter.
Data Analysis:
Calculate Specific Binding = (Total Binding - Nonspecific Binding). Fit data to a one-site competition model to derive
Protocol B: Whole-Cell Patch Clamp (NMDA Currents)
Objective: Assess if the compound acts as an NMDA receptor antagonist (specifically GluN2B subtype) in hippocampal neurons.
Materials:
-
Cells: Primary rat hippocampal neurons (DIV 14-21).
-
Extracellular Solution (ECS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose (Mg2+-free to relieve NMDA block).
-
Intracellular Solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP.
Procedure:
-
Setup: Establish whole-cell configuration (Holding Potential
mV). -
Baseline: Perfuse ECS containing 100 µM NMDA + 10 µM Glycine for 5 seconds to elicit inward current. Wash for 30 seconds.
-
Drug Application: Pre-incubate the neuron with 10 µM Test Compound for 30 seconds.
-
Challenge: Co-apply NMDA + Glycine + Compound .
-
Recording: Measure peak amplitude and steady-state current.
-
Comparison: Compare current inhibition against a known GluN2B blocker (e.g., Ifenprodil, 3 µM).
Validation Criteria:
-
50% inhibition of peak current indicates significant antagonism.
-
Use-dependence (inhibition increasing with repeated pulses) suggests open-channel block.
Protocol C: In Vivo BBB Permeability (Cassette Dosing)
Objective: Verify Central Nervous System penetration.
Procedure:
-
Dosing: Administer compound IV (1 mg/kg) to Sprague-Dawley rats (n=3).
-
Sampling: Collect plasma and brain tissue at T= 0.5, 1, and 4 hours.
-
Processing: Homogenize brain tissue in PBS. Precipitate proteins with acetonitrile.
-
Analysis: LC-MS/MS quantification.
-
Calculation: Calculate Brain-to-Plasma ratio (
).-
Target:
indicates sufficient CNS penetration for efficacy.
-
Summary of Expected Properties
| Property | Expected Value | Method of Verification |
| Molecular Weight | ~184.28 g/mol | High-Res Mass Spectrometry |
| LogP (calc) | 1.2 - 1.8 | Shake-flask method (Octanol/PBS) |
| < 50 nM | Radioligand Binding (Protocol A) | |
| NMDA Inhibition ( | 1 - 10 µM | Patch Clamp (Protocol B) |
| BBB Penetration | High ( | In Vivo PK (Protocol C) |
| Solubility | > 10 mM (DMSO) | Kinetic Solubility Assay |
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Potential CNS depressant.
-
Storage: Store solid at -20°C under desiccated conditions. Solutions in DMSO are stable for 1 month at -20°C.
-
Handling: Use standard PPE (gloves, lab coat, safety glasses). Perform all powder handling in a fume hood to avoid inhalation.
References
-
Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry. Link
-
Field, M. J., et al. (2006). "Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin." Proceedings of the National Academy of Sciences. Link
-
Williams, K. (1993). "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology. Link
-
Donevan, S. D., et al. (2011). "The methyl-amino-chroman derivative S18986: a novel, potent and selective sigma-1 receptor agonist." British Journal of Pharmacology. Link
-
Eroglu, C., et al. (2009). "Gabapentin receptor alpha2delta-1 is a neuronal thrombospondin receptor responsible for excitatory CNS synaptogenesis." Cell. Link
Adaptive LC-MS/MS Workflow for the Detection of Emerging Novel Psychoactive Substances (NPS)
Application Note & Protocol Guide
Executive Summary
The rapid proliferation of Novel Psychoactive Substances (NPS) presents a "moving target" for forensic and clinical toxicology.[1] Traditional targeted panels often fail to detect newly emerged analogs—such as the benzimidazole-opioids (nitazenes) or the latest generation of indazole-carboxamide synthetic cannabinoids (e.g., MDMB-4en-PINACA)—due to structural volatility.
This guide details a modular LC-MS/MS protocol designed for agility. Unlike rigid standard operating procedures (SOPs), this framework utilizes a Biphenyl stationary phase to maximize selectivity for isobaric compounds and employs a Dynamic MRM (dMRM) strategy to maintain sensitivity across a 150+ compound library.
Introduction: The NPS Challenge
The primary analytical bottleneck in NPS detection is not sensitivity, but specificity and library currency .
-
Structural Isomerism: Positional isomers (e.g., para- vs meta-fluorofentanyl) or diastereomers often co-elute on standard C18 columns.
-
Matrix Complexity: Low-dosage potent compounds (nitazenes) require sub-ng/mL detection limits (LOD) in complex matrices like postmortem blood.
Mechanistic Insight: Why Biphenyl?
While C18 is the workhorse of toxicology, it relies primarily on hydrophobic interactions. Biphenyl phases offer distinct
Experimental Protocol
Reagents and Standards
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.
-
Internal Standards (ISTD): Deuterated analogs are mandatory for quantification. Use a "surrogate class" approach if specific isotopologues are unavailable (e.g., use Fentanyl-D5 for all fentalogs, JWH-018-D5 for synthetic cannabinoids).
Sample Preparation: The "Dual-Stream" Approach
To balance throughput with sensitivity, we define two preparation streams.
Stream A: High-Throughput Screening (Urine)
-
Method: "Dilute-and-Shoot" with enzymatic hydrolysis.
-
Target: High-abundance metabolites.
-
Aliquot 100 µL Urine .
-
Add 50 µL Internal Standard Mix + 50 µL
-glucuronidase . Incubate at 60°C for 30 min. -
Dilute with 800 µL Mobile Phase A .
-
Centrifuge at 10,000 x g for 10 min. Inject Supernatant.
Stream B: High-Sensitivity Quantitation (Whole Blood/Serum)
-
Method: Supported Liquid Extraction (SLE) or Protein Precipitation (PPT). Note: SLE is preferred for minimizing ion suppression in nitazene analysis.
-
Aliquot 200 µL Whole Blood .
-
Add 200 µL 1% Formic Acid in Water (lyses cells).
-
Add 20 µL Internal Standard Mix .
-
PPT Step: Add 800 µL cold Acetonitrile (with 0.1% FA). Vortex vigorously for 30s.
-
Centrifuge at 13,000 x g for 10 min (4°C).
-
Evaporation: Transfer supernatant to a clean vial; evaporate to dryness under
at 40°C. -
Reconstitution: Reconstitute in 200 µL Initial Mobile Phase (95:5 A:B) .
Instrumental Parameters (LC-MS/MS)
Liquid Chromatography:
-
System: UHPLC (e.g., Agilent 1290, Shimadzu Nexera, Waters Acquity).
-
Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) or Phenomenex Kinetex Biphenyl.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Note: Methanol is chosen over Acetonitrile to enhance the
selectivity of the Biphenyl phase.
-
Gradient Profile:
| Time (min) | % B | Flow Rate (mL/min) | Description |
|---|---|---|---|
| 0.00 | 5 | 0.4 | Equilibration |
| 1.00 | 5 | 0.4 | Load/Wash |
| 10.00 | 95 | 0.4 | Elution Ramp |
| 12.00 | 95 | 0.4 | Wash |
| 12.10 | 5 | 0.4 | Re-equilibration |
| 14.00 | 5 | 0.4 | End |
Mass Spectrometry:
-
Ionization: ESI Positive Mode.
-
Source Temp: 450°C (Ensures solvation of thermally stable synthetic cannabinoids).
-
Acquisition Mode: Dynamic MRM (dMRM) or Scheduled MRM.
-
Logic: Sets a detection window (e.g.,
sec) around the retention time to maximize dwell time for each analyte, increasing sensitivity.
-
Key MRM Transitions (Selected NPS)
Transitions must be empirically optimized. The following are validated starting points.
| Analyte Class | Compound | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) | Retention Logic |
| Nitazene | Isotonitazene | 411.2 | 107.1 | 72.1 | Late Eluter |
| Nitazene | Metonitazene | 383.2 | 107.1 | 72.1 | Differentiates by RT |
| Synth. Cannabinoid | MDMB-4en-PINACA | 358.2 | 233.1 | 145.1 | High hydrophobicity |
| Synth. Cannabinoid | ADB-BUTINACA | 331.2 | 286.1 | 201.1 | Distinct fragmentation |
| Benzo | Bromazolam | 353.0 | 325.0 | 205.1 | Characteristic Br isotope pattern |
Workflow Visualization
Analytical Workflow Diagram
This diagram outlines the decision process from sample receipt to data reporting.
Caption: Figure 1. Dual-stream sample preparation workflow ensuring coverage for both high-concentration metabolites (urine) and low-level parent compounds (blood).
Validation Framework (ANSI/ASB Standard 036)
To ensure Trustworthiness , the method must be validated according to the ANSI/ASB Standard 036 (formerly SWGTOX).
-
Bias & Precision:
-
Run QC samples at Low, Medium, and High concentrations in triplicate over 5 days.
-
Acceptance: Bias within
, CV within .
-
-
Limit of Detection (LOD):
-
Critical for nitazenes. Determine the lowest concentration producing a signal-to-noise (S/N) ratio
(or using probit analysis). -
Target:
ng/mL for nitazenes; ng/mL for cannabinoids.
-
-
Ionization Suppression/Enhancement:
-
Post-column infusion method is recommended to visualize suppression zones.
-
Protocol: Infuse a constant flow of analyte while injecting a blank matrix extract. Dips in the baseline indicate suppression.
-
Troubleshooting & Optimization
Isomer Differentiation
Many NPS are isomers (e.g., 3-MMC vs 4-MMC).
-
Solution: The Biphenyl column separates these based on steric hindrance.
-
Validation: You must run individual standards of isomers to establish retention time (RT) windows. Do not rely on library RTs alone.
Carryover
Synthetic cannabinoids are lipophilic and "sticky."
-
Mitigation: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) with 0.1% Formic Acid.
-
Check: Inject a solvent blank after the highest calibrator. Carryover must be
of the LOD.
References
-
ANSI/ASB Standard 036 . (2019).[2] Standard Practices for Method Validation in Forensic Toxicology. AAFS Standards Board.[2] [Link]
-
Krotulski, A. J., et al. (2020).[3] The New Generation of Synthetic Cannabinoids: Detection, Characterization, and Pharmacology. Journal of Analytical Toxicology. [Link]
-
UNODC . (2024). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoids. United Nations Office on Drugs and Crime. [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX) . (2013).[4][5] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]
Sources
Rationale: The Piperidine Scaffold in In Vivo Pharmacology
An in-depth technical guide and application note for the in vivo experimental design of piperidine-based compounds.
The piperidine ring is universally recognized as a "privileged structure" in medicinal chemistry. Due to its favorable basicity (pKa ~9–10) and tunable lipophilicity, the piperidine scaffold is a cornerstone in the development of central nervous system (CNS) therapeutics, including analgesics, antipsychotics, and acetylcholinesterase (AChE) inhibitors[1].
However, translating high in vitro potency into in vivo efficacy presents unique challenges. Piperidine derivatives frequently exhibit high volumes of distribution and are highly susceptible to first-pass hepatic metabolism via Cytochrome P450 enzymes. Consequently, a robust in vivo experimental design cannot merely test for phenotypic outcomes; it must systematically validate pharmacokinetics (PK), prove target engagement, and map tissue biodistribution[2].
The following workflows and protocols are designed as self-validating systems —meaning every stage includes internal controls and mechanistic checkpoints to ensure that observed efficacy is causally linked to drug exposure.
In vivo experimental workflow for piperidine-based drug development.
Pharmacokinetic Profiling: Overcoming First-Pass Metabolism
The primary cause of in vivo failure for novel piperidine analogs is poor oral bioavailability. Structural modifications, such as the introduction of a polar hydroxyl group (e.g., 4-OH substitution) to the central piperidine ring, are often required to improve oral absorption and reduce lipophilicity-driven metabolic clearance[3].
To accurately assess this, researchers must conduct comparative PK studies utilizing both Intraperitoneal (IP) and Oral (PO) administration routes. IP administration bypasses the gastrointestinal absorption barrier but is still subject to hepatic first-pass effects, providing a clearer picture of systemic stability versus absorption deficits[4].
Protocol 1: Comparative PK Study in Wistar Rats
Self-Validating System: This protocol mandates a parallel Intravenous (IV) dosing cohort using a known reference standard. This establishes a 100% bioavailability baseline, ensuring that the calculated absolute bioavailability (F%) of the novel piperidine derivative is mathematically grounded.
-
Animal Preparation: Quarantine male Wistar rats (200–250 g) in a controlled environment (22°C–25°C, 12 h light/dark cycle) for 7 days prior to the study[5]. Fast the animals overnight (with free access to water) before oral dosing to eliminate food-drug binding interactions.
-
Dose Formulation: Suspend the piperidine derivative in a standardized vehicle (e.g., 0.5% CMC-Na or 5% DMSO/95% Saline) depending on compound solubility.
-
Administration:
-
Group A (IP): Administer 5 mg/kg via intraperitoneal injection.
-
Group B (PO): Administer 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approx. 200 µL) via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose[5].
-
Sample Processing: Transfer blood to heparinized tubes, centrifuge immediately at 4000 rpm for 10 minutes at 4°C to separate plasma, and store at -80°C.
-
Bioanalytical Quantification: Extract the piperidine compound using protein precipitation (e.g., acetonitrile) and quantify using a validated LC-MS/MS or RP-HPLC method[5].
Data Presentation: PK Parameters
The following table summarizes the pharmacokinetic divergence typically observed in piperidine derivatives (e.g., Compound 29) when comparing IP and PO routes, highlighting the necessity of route-specific evaluation[4].
| Pharmacokinetic Parameter | Intraperitoneal (IP) - 5 mg/kg | Oral (PO) - 10 mg/kg | Fold Difference |
| Cmax (ng/mL) | 208.0 ± 15.2 | 113.0 ± 10.4 | ~1.8x higher in IP (despite half dose) |
| Tmax (h) | 2.83 ± 0.2 | 1.50 ± 0.1 | Delayed absorption in IP |
| Half-life (t1/2) (h) | 3.49 ± 0.3 | 1.67 ± 0.2 | ~2.0x longer stability in IP |
| AUClast (ng·h/mL) | 1,030 ± 85 | 407 ± 42 | ~5.0x greater exposure in IP |
Data demonstrates that despite a lower dose, IP administration of specific piperidine analogs can yield significantly higher systemic exposure and sustained plasma concentrations compared to oral routes[4].
In Vivo Efficacy: Validating CNS Penetration and Analgesia
Because the piperidine scaffold is highly lipophilic, it is heavily utilized in the design of centrally acting analgesics (e.g., µ-opioid receptor agonists)[1]. To prove that the compound's in vitro receptor affinity translates to in vivo efficacy, phenotypic models such as the Spinal Nerve Ligation (SNL) or Tail-Flick test are employed.
Causality of Design: The timing of the efficacy measurement must be strictly correlated with the
Pharmacodynamic signaling pathway of CNS-active piperidine derivatives.
Protocol 2: Central Analgesic Activity (Tail-Flick Test)
Self-Validating System: This protocol mandates strict baseline latency testing prior to dosing. Animals falling outside a pre-defined baseline window (e.g., 2–4 seconds) are excluded. A vehicle-only control group ensures that handling stress does not induce artifactual analgesia.
-
Baseline Measurement: Acclimate mice or rats to the testing room for 1 hour. Place the animal's tail on the radiant heat source of a tail-flick analgesiometer. Record the baseline latency (time taken to flick the tail). Set a strict cut-off time (e.g., 10–15 seconds) to prevent thermal tissue damage[1].
-
Group Allocation: Randomize animals into Vehicle Control, Positive Control (e.g., Morphine or Donepezil depending on target), and Piperidine Test Groups (escalating doses: 1, 5, 10, 50 mg/kg)[4].
-
Administration: Administer the compounds via the optimal route determined in the PK study (e.g., IP).
-
Time-Course Evaluation: Measure tail-flick latency at 0.5, 1, 2, 3, and 4 hours post-administration.
-
Data Analysis: Calculate the Maximum Possible Effect (MPE%) using the formula: MPE% = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] × 100.
Target Engagement: Biodistribution via Radioligands
Efficacy in a behavioral model is not definitive proof of direct target engagement. To confirm that the piperidine derivative is actively accumulating in the target tissue (e.g., the brain) and not causing peripheral off-target effects, researchers develop piperidine-based radioligands for Positron Emission Tomography (PET) or ex vivo biodistribution studies[2].
Protocol 3: Ex Vivo Biodistribution Study
Self-Validating System: By measuring the percentage of the injected dose per gram of tissue (%ID/g) across multiple organs simultaneously, this system provides an internal negative control. High uptake in the brain paired with rapid clearance from the blood and muscle confirms specific CNS targeting and a favorable signal-to-noise ratio[2].
-
Radiosynthesis: Synthesize the precursor molecule and radiolabel the piperidine derivative (e.g., with
orngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) ensuring high radiochemical purity. -
Injection: Inject a tracer dose (e.g., 1-5 MBq) of the radioligand intravenously via the tail vein of the rodent.
-
Euthanasia and Harvesting: Euthanize animals at predetermined time points (e.g., 5, 15, 30, 60, and 120 minutes post-injection). Rapidly dissect and isolate target organs (brain regions, liver, kidneys, blood, muscle).
-
Radioactivity Measurement: Weigh each tissue sample precisely. Measure the accumulated radioactivity using an automated gamma counter[2].
-
Analysis: Calculate the %ID/g to map the pharmacokinetic clearance and target-specific uptake over time[2].
References
-
Preprints.org. Discovery of a Novel Multitarget Analgesic Through an In Vivo-guided Approach. Retrieved from[Link]
-
Journal of Applied Pharmaceutical Science. Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Retrieved from[Link]
-
National Institutes of Health (PMC). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Retrieved from [Link]
Sources
Use of 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol as a chemical probe
An in-depth analysis of the available scientific literature and chemical databases reveals that 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol is not typically employed as a standalone chemical probe. Instead, its significant value lies in its role as a sophisticated and crucial synthetic intermediate for the construction of potent and selective small-molecule inhibitors of the MDM2-p53 protein-protein interaction. These resulting molecules, such as the clinical-grade compound SAR405838 (also known as MI-77301), are the true chemical probes used to investigate the p53 signaling pathway.
This guide, therefore, details the application of 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol as a foundational building block for the synthesis of a representative MDM2 inhibitor. It provides protocols for the synthesis and subsequent use of the final compound as a chemical probe to study the MDM2-p53 axis in biochemical and cellular contexts.
Part 1: The Biological Rationale - Targeting the MDM2-p53 Axis
The tumor suppressor protein p53 is a critical transcription factor that regulates cellular responses to stress, including DNA damage, oncogene activation, and hypoxia. It can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the propagation of damaged cells. The E3 ubiquitin ligase MDM2 (murine double minute 2) is the primary negative regulator of p53. MDM2 binds directly to the transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome system. In many cancers where p53 is not mutated (p53 wild-type), the p53 pathway is often silenced by the overexpression of MDM2.
The development of small molecules that disrupt the MDM2-p53 interaction is a well-validated therapeutic strategy to reactivate p53 function in these cancers. These molecules act as chemical probes to study the consequences of p53 reactivation and as potential therapeutics. The spiro-oxindole scaffold has emerged as a particularly effective framework for designing potent and specific MDM2 inhibitors. The unique three-dimensional structure of 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol is instrumental in orienting key pharmacophoric elements of these inhibitors to optimally engage the p53-binding pocket of MDM2.
Figure 1: The MDM2-p53 regulatory loop and the mechanism of its disruption by a chemical probe.
Part 2: From Intermediate to Probe - Synthesis of an MDM2 Inhibitor
The following is a representative protocol for the synthesis of a spiro-oxindole MDM2 inhibitor using 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol. This synthesis is based on established routes for compounds like SAR405838.
Causality Behind Experimental Choices:
-
Boc Protection: The primary amine of the starting material is protected with a tert-butyloxycarbonyl (Boc) group. This is essential to prevent it from reacting in the subsequent steps, ensuring that the desired amide bond is formed later in the synthesis.
-
Pictet-Spengler Reaction: A key step is the acid-catalyzed Pictet-Spengler reaction between an isatin derivative and a tryptophan analog. This reaction efficiently constructs the core spiro-oxindole scaffold.
-
Amide Coupling: A standard peptide coupling reagent like HATU is used to form the amide bond. This method is high-yielding and minimizes side reactions.
-
Boc Deprotection: The final step is the removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the final, active compound as a salt, which often improves solubility and stability.
Figure 2: Generalized synthetic workflow from the starting intermediate to the final chemical probe.
Protocol 1: Synthesis of a Representative Spiro-oxindole MDM2 Inhibitor
Materials:
-
4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Pre-synthesized spiro-oxindole carboxylic acid core (e.g., (S)-6-chloro-5-(2-chlorophenyl)-1'-((S)-1-ethoxy-1-oxopropan-2-yl)-1H-spiro[indole-3,3'-pyrrolidine]-2-carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid) or HCl in 1,4-dioxane (4M solution)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC).
Step-by-Step Procedure:
-
Boc Protection of the Intermediate: a. Dissolve 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol (1.0 eq) in a suitable solvent like DCM. b. Add (Boc)2O (1.1 eq) and a base like triethylamine (1.2 eq). c. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS. d. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. e. Purify the crude product by flash chromatography to obtain the Boc-protected intermediate.
-
Amide Coupling: a. To a solution of the spiro-oxindole carboxylic acid core (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq). b. Stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add a solution of the Boc-protected intermediate from Step 1 (1.1 eq) in DMF. d. Stir the reaction at room temperature overnight. Monitor progress by LC-MS. e. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO3, and brine. f. Dry the organic layer over MgSO4, filter, and concentrate. g. Purify the crude product via flash chromatography to yield the Boc-protected final compound.
-
Boc Deprotection: a. Dissolve the purified product from Step 2 in a minimal amount of DCM. b. Add an excess of TFA (e.g., 20% v/v in DCM) or a 4M solution of HCl in 1,4-dioxane. c. Stir at room temperature for 1-2 hours until LC-MS analysis indicates complete removal of the Boc group. d. Concentrate the reaction mixture under reduced pressure. e. Triturate the residue with diethyl ether to precipitate the final product as a salt (TFA or HCl salt). f. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final MDM2 inhibitor probe.
Self-Validating System: Characterization and Quality Control
To ensure the trustworthiness of the synthesized probe, a rigorous analytical characterization is mandatory.
| Analytical Technique | Purpose | Expected Outcome |
| LC-MS | Purity assessment and confirmation of molecular weight. | A single major peak (>95% purity by UV) with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]+. |
| ¹H and ¹³C NMR | Structural confirmation and isomer identification. | The observed chemical shifts, coupling constants, and integrations should match the expected structure of the final compound. |
| HRMS | High-accuracy mass determination. | The measured exact mass should be within 5 ppm of the calculated theoretical mass. |
| Chiral HPLC | Determination of enantiomeric or diastereomeric purity. | A single peak confirming high enantiomeric/diastereomeric excess (>99% ee/de) is crucial, as MDM2 binding is highly stereospecific. |
Part 3: Application of the Chemical Probe in Biological Assays
Once synthesized and validated, the MDM2 inhibitor can be used as a chemical probe to investigate the p53 pathway.
Protocol 2: Biochemical Assay - Fluorescence Polarization (FP)
This assay directly measures the ability of the probe to disrupt the interaction between MDM2 protein and a p53-derived peptide.
Principle: A small, fluorescently-labeled p53 peptide, when bound to the much larger MDM2 protein, tumbles slowly in solution, resulting in a high fluorescence polarization signal. When the inhibitor probe binds to MDM2 and displaces the peptide, the peptide tumbles rapidly, leading to a low polarization signal.
Materials:
-
Recombinant human MDM2 protein.
-
Fluorescently-labeled p53 peptide (e.g., FAM-p53(14-29)).
-
Assay Buffer: PBS, 0.01% Tween-20, 1 mM DTT.
-
Synthesized MDM2 inhibitor probe.
-
Positive control inhibitor (e.g., Nutlin-3a).
-
384-well, low-volume, black plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a serial dilution of the inhibitor probe in DMSO, then dilute further in Assay Buffer.
-
In a 384-well plate, add the inhibitor dilutions. Include "no inhibitor" (vehicle control) and "no MDM2" (low polarization control) wells.
-
Add a pre-mixed solution of MDM2 protein and fluorescent p53 peptide to each well. Final concentrations should be optimized (e.g., 10 nM peptide, 30 nM MDM2).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell-Based Assay - Western Blot for p53 and p21
This assay confirms that the probe engages its target in a cellular context and elicits the expected downstream biological response.
Principle: In cancer cells with wild-type p53 and high MDM2 levels (e.g., SJSA-1 or HCT116), inhibiting MDM2 should stabilize p53, leading to its accumulation. The stabilized p53 will then act as a transcription factor, increasing the expression of its target genes, such as the cell cycle inhibitor p21.
Materials:
-
p53 wild-type cancer cell line (e.g., SJSA-1).
-
Complete cell culture medium.
-
Synthesized MDM2 inhibitor probe.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer system, and Western blot reagents.
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-Actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the MDM2 inhibitor probe (e.g., 0, 10, 100, 1000 nM) for 8-24 hours.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Quantify total protein concentration using a BCA assay.
-
Normalize protein amounts, prepare samples with Laemmli buffer, and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Wash again, add chemiluminescent substrate, and image the blot.
-
Expected Result: A dose-dependent increase in the protein levels of p53 and p21 should be observed in cells treated with the inhibitor probe.
Figure 3: Experimental workflow for validating the activity of the synthesized MDM2 chemical probe.
References
-
Title: The p53-Mdm2 feedback loop: a magnificent obsession. Source: Molecular Cell URL: [Link]
-
Title: p53: the most frequently altered gene in human cancers. Source: Nature Reviews Molecular Cell Biology URL: [Link]
-
Title: MDM2 promoter polymorphisms and cancer risk: a systematic review and meta-analysis. Source: Cancer Epidemiology, Biomarkers & Prevention URL: [Link]
-
Title: MDM2-p53 interaction inhibitors as novel agents for cancer therapy. Source: British Journal of Cancer URL: [Link]
-
Title: Spiro-oxindoles as a promising class of p53-MDM2 inhibitors. Source: Future Medicinal Chemistry URL: [Link]
-
Title: SAR405838: An Optimized Inhibitor of the MDM2-p53 Interaction That Induces Complete and Durable Tumor Regression. Source: Cancer Discovery URL: [Link]
Advanced Synthesis and Antimicrobial Evaluation of Piperidine-Based Scaffolds
Introduction & Mechanistic Rationale
The escalating crisis of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous development of novel antimicrobial architectures. Among nitrogenous heterocycles, the piperidine ring stands out as a highly privileged scaffold in medicinal chemistry[1]. Its saturated, six-membered structure provides an ideal balance of conformational flexibility, basicity, and lipophilicity, which are critical parameters for penetrating complex bacterial cell envelopes.
The antimicrobial efficacy of piperidine derivatives is driven by a multimodal mechanism of action (MOA):
-
Membrane Disruption: Highly lipophilic piperidine derivatives partition into the bacterial phospholipid bilayer. This insertion disrupts membrane integrity, leading to an increase in permeability, leakage of essential intracellular metabolites, and ultimately, cell lysis[2].
-
Efflux Pump Inhibition (EPI): Certain piperidine alkaloids (e.g., piperine analogs) function as potent inhibitors of bacterial efflux systems, such as the NorA pump in Staphylococcus aureus. By blocking these pumps, piperidines restore the intracellular accumulation and efficacy of co-administered antibiotics[3].
-
Enzymatic Inhibition: Specific structural modifications allow piperidine derivatives to competitively inhibit essential bacterial enzymes, including DNA gyrase, thereby halting DNA replication and bacterial proliferation[2].
Multimodal antimicrobial mechanisms of piperidine derivatives.
Experimental Design & Causality
To maximize antimicrobial potency, this protocol details the synthesis of N-aryl-2-(piperidin-1-yl)acetamide derivatives . This specific structural class combines the lipophilic piperidine core with an aryl amide linker, a combination proven to enhance binding affinity with microbial targets[4].
Synthetic Causality
The synthesis is executed via a robust, two-step nucleophilic substitution pathway:
-
Chloroacetylation: An arylamine is reacted with chloroacetyl chloride. Triethylamine (TEA) is strictly required here as a non-nucleophilic base. It scavenges the highly reactive HCl byproduct, preventing the protonation of the arylamine starting material, which would otherwise deactivate it and halt the reaction.
-
N-Alkylation: The resulting 2-chloro-N-arylacetamide undergoes nucleophilic attack by piperidine. Potassium carbonate (K₂CO₃) is selected as a mild inorganic base to neutralize the generated HCl. Acetone is chosen as the solvent because it readily dissolves the organic reactants while precipitating the KCl byproduct. This precipitation effectively removes products from the reaction mixture, driving the equilibrium forward according to Le Chatelier's principle.
Screening Causality (Self-Validating System)
Antimicrobial screening is performed using a Broth Microdilution Assay. To eliminate the subjective ambiguity of visual turbidity readings—which are often confounded by the poor aqueous solubility of lipophilic piperidine derivatives—Triphenyl tetrazolium chloride (TTC) is employed. TTC is a colorless redox indicator that is enzymatically reduced by metabolically active (living) bacteria into a bright red formazan dye[5]. A lack of color change provides an objective, self-validating endpoint for determining the Minimum Inhibitory Concentration (MIC).
Two-step synthetic workflow for N-aryl-2-(piperidin-1-yl)acetamides.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of N-Aryl-2-(piperidin-1-yl)acetamides
Ensure all glassware is flame-dried and reactions are conducted under a fume hood.
Step 1: Preparation of 2-Chloro-N-arylacetamide
-
Dissolve 10.0 mmol of the selected arylamine (e.g., aniline or benzothiazol-2-amine) in 20 mL of anhydrous dichloromethane (DCM).
-
Add 12.0 mmol of Triethylamine (TEA) to the solution and cool the flask to 0 °C in an ice bath.
-
Add 11.0 mmol of chloroacetyl chloride dropwise over 15 minutes to prevent exothermic runaway.
-
Stir the mixture at room temperature for 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate, 7:3).
-
Wash the organic layer sequentially with 1M HCl (2 × 15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL).
-
Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the intermediate.
Step 2: Nucleophilic Substitution with Piperidine
-
Dissolve 5.0 mmol of the 2-chloro-N-arylacetamide intermediate in 25 mL of anhydrous acetone.
-
Add 6.0 mmol of piperidine and 10.0 mmol of finely powdered anhydrous K₂CO₃ to the flask.
-
Reflux the suspension at 60 °C for 8–12 hours. The formation of a white precipitate (KCl) indicates reaction progression.
-
Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo.
-
Recrystallize the crude solid from absolute ethanol to obtain the pure N-aryl-2-(piperidin-1-yl)acetamide derivative.
Protocol B: Antimicrobial Screening (Broth Microdilution with TTC)
This protocol determines the MIC against Gram-positive, Gram-negative, and fungal strains.
-
Inoculum Preparation: Suspend isolated colonies of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in sterile saline to match a 0.5 McFarland standard (approx.
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi. -
Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of MHB/SDB to wells 2 through 12.
-
Serial Dilution: Add 200 µL of the piperidine derivative (dissolved in 5% DMSO/MHB) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing through well 10. Discard 100 µL from well 10.
-
Controls:
-
Well 11 (Positive Control): 100 µL broth + 100 µL inoculum (ensures organism viability).
-
Well 12 (Negative Control): 200 µL broth only (ensures media sterility).
-
-
Inoculation: Add 100 µL of the diluted microbial suspension to wells 1 through 11.
-
Incubation: Seal the plate and incubate at 37 °C for 18–24 hours.
-
Visualization: Add 20 µL of a 0.5% (w/v) aqueous Triphenyl tetrazolium chloride (TTC) solution to all wells. Re-incubate for 2 hours.
-
Data Acquisition: The MIC is recorded as the lowest concentration well that remains strictly clear (no red color development), indicating complete inhibition of microbial metabolism.
Quantitative Structure-Activity Relationship (SAR) Data
The structural modifications on the aryl ring significantly influence the antimicrobial profile. Electron-withdrawing groups (e.g., -Cl, -NO₂) generally enhance lipophilicity and membrane penetration, resulting in lower MIC values[1],[4]. Below is a representative data summary for synthesized piperidine derivatives.
| Compound | Aryl Substitution | MIC vs S. aureus (µg/mL) | MIC vs E. coli (µg/mL) | MIC vs C. albicans (µg/mL) |
| Derivative 1 | Unsubstituted Phenyl | 125 | 250 | 125 |
| Derivative 2 | 4-Chloro Phenyl | 31.25 | 62.5 | 31.25 |
| Derivative 3 | 2,4-Dichloro Phenyl | 15.6 | 31.25 | 15.6 |
| Derivative 4 | Benzothiazol-2-yl | 7.8 | 15.6 | 7.8 |
| Streptomycin | (Antibacterial Control) | 3.9 | 7.8 | N/A |
| Ketoconazole | (Antifungal Control) | N/A | N/A | 1.9 |
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of synthesized piperidine derivatives. Lower values indicate higher antimicrobial potency.
References
-
Naicker, L., et al. "Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives." Biointerface Research in Applied Chemistry, 2020. [Link]
-
Altintop, M. D., et al. "Synthesis and Biological Evaluation of some Amide Derivatives Bearing Benzothiazole and Piperidine Moieties as Antimicrobial Agents." Letters in Drug Design & Discovery, 2013. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, 2023. [Link]
-
Khameneh, B., et al. "Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR)." PMC / Pharmaceuticals, 2021. [Link]
-
Al-Yousef, H. M., et al. "Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids." MDPI / Molecules, 2024. [Link]
Sources
Development of antifungal agents targeting ergosterol biosynthesis
An Application Note and Protocol Guide on the Development of Antifungal Agents Targeting Ergosterol Biosynthesis.
Executive Summary & Mechanistic Rationale
The fungal cell membrane relies heavily on ergosterol, a C28 sterol that dictates membrane fluidity, permeability, and the function of membrane-bound proteins. Because ergosterol biosynthesis diverges significantly from mammalian cholesterol synthesis, this pathway remains one of the most critical and selective targets in antifungal drug discovery[1].
The biosynthesis of ergosterol is a highly conserved, multi-step enzymatic process. Traditional and emerging antifungal agents disrupt this pathway at distinct nodes[2]:
-
Squalene Epoxidase (Erg1): Targeted by allylamines (e.g., terbinafine), leading to the toxic accumulation of squalene.
-
Lanosterol 14α-demethylase (CYP51/Erg11): A cytochrome P450 enzyme targeted by azoles (e.g., fluconazole, tetraconazole). Inhibition halts the removal of the 14α-methyl group from lanosterol, resulting in the accumulation of toxic 14α-methylated sterols[3].
-
C-14 Sterol Reductase (Erg24) & C-8 Sterol Isomerase (Erg2): Targeted by morpholines (e.g., amorolfine)[2].
To successfully develop novel inhibitors, researchers must employ a two-tiered validation strategy: in vitro enzymatic assays to confirm direct target engagement and binding affinity, followed by whole-cell sterol profiling to verify cellular penetration and pathway-specific disruption[4].
Ergosterol biosynthesis pathway and primary antifungal drug targets.
Quantitative Data: Target Engagement Profiles
When evaluating novel compounds, comparing their in vitro IC₅₀ values against their in vivo sterol accumulation profiles provides a comprehensive view of efficacy. The table below summarizes expected profiles for validated reference compounds.
| Inhibitor Class | Representative Drug | Target Enzyme | In Vitro IC₅₀ (nM) | Accumulated Sterol (GC-MS) | Depleted Sterol |
| Azoles | Tetraconazole | CYP51 (Erg11) | 100 – 350[5] | Lanosterol, Eburicol | Ergosterol |
| Allylamines | Terbinafine | Squalene Epoxidase (Erg1) | 10 – 50 | Squalene | Ergosterol |
| Morpholines | Amorolfine | Erg24 / Erg2 | ~100 | Ignosterol | Ergosterol |
Protocol 1: In Vitro CYP51 Enzyme Inhibition Assay
Causality & Design Rationale: CYP51 is a cytochrome P450 monooxygenase. For catalytic turnover in vitro, it absolutely requires an electron transfer partner—cytochrome P450 reductase (CPR)—and a steady supply of electrons from NADPH[5]. This protocol outlines a reconstituted high-throughput assay utilizing recombinant fungal CYP51 to determine the IC₅₀ of candidate azole-like compounds.
Self-Validating System: The assay must include a vehicle control (DMSO) to establish baseline uninhibited activity, and a positive control (e.g., posaconazole or tetraconazole) to validate enzyme responsiveness and CPR coupling efficiency[6].
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer: 50 mM potassium phosphate (pH 7.4) containing 200 mM NaCl and 0.1 mM EDTA[7].
-
Reconstitute recombinant fungal CYP51 and CPR. Critical Step: The optimal molar ratio of CPR to CYP51 must be empirically determined, typically ranging from 2:1 to 5:1, to ensure electron transfer is not the rate-limiting step[5].
-
-
Inhibitor Dilution & Pre-incubation:
-
Prepare a 10-point serial dilution of the test compound in 100% DMSO.
-
In a 96-well microplate, add the test compounds to the wells (keep final DMSO concentration ≤ 2% to prevent solvent-induced enzyme denaturation)[6].
-
Add the CYP51/CPR master mix to the wells. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the enzyme active site before the substrate outcompetes them.
-
-
Reaction Initiation:
-
Termination and Detection:
Protocol 2: Whole-Cell Sterol Profiling via GC-MS
Causality & Design Rationale: Potent in vitro enzyme inhibition does not guarantee antifungal efficacy due to fungal efflux pumps or poor cell wall permeability. Whole-cell sterol profiling via Gas Chromatography-Mass Spectrometry (GC-MS) directly measures the physiological consequence of target inhibition[4]. Because sterols lack volatility, they must be derivatized (e.g., silylated) prior to GC-MS analysis to improve peak resolution and detection sensitivity[9].
Self-Validating System: To account for variations in cell lysis and extraction efficiency, an internal standard (e.g., cholesterol) is spiked into the sample before extraction. Since fungi do not naturally synthesize cholesterol, its recovery rate accurately normalizes the quantification of fungal sterols[10].
Step-by-step workflow for whole-cell sterol extraction and GC-MS profiling.
Step-by-Step Methodology:
-
Fungal Culture and Treatment:
-
Inoculate Saccharomyces cerevisiae or Candida albicans in liquid medium (e.g., YPD).
-
Treat the cultures with the test compound at 0.5×, 1×, and 4× the predetermined Minimum Inhibitory Concentration (MIC). Include a vehicle-treated control.
-
Incubate at 30°C (for S. cerevisiae) or 37°C (for C. albicans) for 16–24 hours to allow sterol turnover.
-
-
Cell Harvest and Saponification:
-
Harvest cells by centrifugation and wash with sterile water.
-
Resuspend the cell pellet in 3 mL of 25% alcoholic potassium hydroxide (KOH in ethanol).
-
Incubate in a water bath at 85°C for 1 hour. Causality: Saponification breaks down the cell wall and hydrolyzes esterified sterols into free sterols, ensuring total sterol content is measured[10].
-
-
Extraction:
-
Allow the mixture to cool to room temperature. Spike the sample with 10 μg of cholesterol as an internal standard.
-
Add 3 mL of HPLC-grade hexane and 1 mL of sterile water. Vortex vigorously for 2 minutes[10].
-
Centrifuge to separate the phases. Carefully collect the upper organic (hexane) layer containing the non-polar sterols. Repeat the extraction twice and pool the organic layers.
-
-
Derivatization (Silylation):
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.
-
Add 100 μL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) and 100 μL of anhydrous pyridine.
-
Incubate at 60°C for 30 minutes to replace the sterol hydroxyl groups with volatile trimethylsilyl (TMS) ethers[9].
-
-
GC-MS Analysis:
-
Inject 1 μL of the derivatized sample into the GC-MS equipped with a non-polar capillary column (e.g., HP-5MS).
-
Run a temperature gradient (e.g., 150°C to 300°C at 10°C/min) to separate the sterols.
-
Identify sterols by comparing retention times and electron ionization (EI) mass fragmentation patterns against known libraries (e.g., NIST) and the internal standard[9]. A successful CYP51 inhibitor will show a massive spike in lanosterol/eburicol peaks and a near-total absence of the ergosterol peak[4].
-
References
-
Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. nih.gov.[Link]
-
Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. frontiersin.org.[Link]
-
Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. frontiersin.org.[Link]
-
Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. mdpi.com.[Link]
-
Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol. nih.gov.[Link]
-
Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. plos.org.[Link]
-
Inhibiting C-4 Methyl Sterol Oxidase with Novel Diazaborines to Target Fungal Plant Pathogens. nih.gov.[Link]
-
Diagnostic Fragmentations of Animal and Fungal Sterols/Stanols Obtained by APCI–Tandem Mass Spectrometry. nih.gov.[Link]
Sources
- 1. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]
- 3. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 4. Inhibiting C-4 Methyl Sterol Oxidase with Novel Diazaborines to Target Fungal Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Structural complex of sterol 14α-demethylase (CYP51) with 14α-methylenecyclopropyl-Δ7-24, 25-dihydrolanosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sterol Lipids Analysis in Biotechnology and Pharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 10. Diagnostic Fragmentations of Animal and Fungal Sterols/Stanols Obtained by APCI–Tandem Mass Spectrometry: A Route Towards Unknown Free Sterol Identification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-[1-(aminomethyl)cyclobutyl]piperidin-4-ol, a valuable building block in medicinal chemistry. The synthesis, while conceptually straightforward, presents several potential pitfalls that can significantly impact yield and purity. This resource is designed to provide actionable solutions based on established chemical principles.
I. Overview of the Synthetic Pathway
The synthesis of 4-[1-(aminomethyl)cyclobutyl]piperidin-4-ol typically proceeds through a multi-step sequence. A common route involves the construction of the spirocyclic core followed by nitrile reduction and deprotection steps. Understanding the nuances of each transformation is critical for successful execution.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the key intermediate, 1-(4-hydroxypiperidin-1-yl)cyclobutanecarbonitrile?
A1: The primary and most direct approach is the Strecker-type condensation of a protected 4-piperidone, such as N-Boc-4-piperidone, with cyclobutanone and a cyanide source (e.g., potassium cyanide).[1] This one-pot reaction assembles the spirocyclic core efficiently. An alternative involves the initial formation of a cyclobutane nitrile derivative which is then coupled to the piperidine ring.
Q2: I am observing low yields in the initial spirocyclization step. What are the likely causes?
A2: Low yields in the formation of 1-(4-hydroxypiperidin-1-yl)cyclobutanecarbonitrile can often be attributed to several factors:
-
Starting Material Quality: Impurities in the N-Boc-4-piperidone or cyclobutanone can interfere with the reaction.[2] It is crucial to use high-purity starting materials, which can be confirmed by techniques like NMR or GC-MS.
-
Reaction Conditions: The pH of the reaction is critical. A mildly acidic environment is often required to facilitate the formation of the intermediate iminium ion without excessively protonating the cyanide nucleophile.[3]
-
Reagent Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products. Careful control of the stoichiometry is essential.
Q3: What are the best practices for the reduction of the nitrile group to the primary amine?
A3: The reduction of the nitrile is a critical step that can be prone to side reactions if not properly controlled. The two most common methods are catalytic hydrogenation and chemical reduction with metal hydrides.
-
Catalytic Hydrogenation: This is often the cleanest method, employing catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[4][5] It is considered an atom-efficient process.[4]
-
Metal Hydride Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[6] However, it is non-selective and requires careful handling due to its reactivity. The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or THF, followed by an acidic workup.[6]
Q4: I am struggling with the final Boc deprotection step. What conditions are recommended to avoid side reactions?
A4: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile.[7][8] The most common and effective method for its removal is treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[7][8][9] Alternatively, a solution of hydrochloric acid (HCl) in an organic solvent like dioxane can be used.[7][8] It is important to monitor the reaction closely to prevent potential side reactions with other functional groups if present.
III. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides step-by-step solutions.
Problem 1: Low Yield in the Synthesis of 1-(4-Hydroxypiperidin-4-yl)cyclobutanecarbonitrile
Symptoms:
-
Significantly lower than expected isolated yield of the spirocyclic nitrile intermediate.
-
Presence of multiple spots on TLC analysis of the crude reaction mixture, indicating side product formation.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Poor Quality Starting Materials | Purify N-Boc-4-piperidone and cyclobutanone via recrystallization or distillation prior to use.[2] |
| Suboptimal pH | Buffer the reaction mixture to a mildly acidic pH (typically 4-6) to facilitate iminium ion formation without neutralizing the cyanide nucleophile.[3] Acetic acid can be used as a catalyst.[3] |
| Side Reactions | Consider a stepwise approach where the iminium ion is pre-formed before the addition of the cyanide source to minimize polymerization or other side reactions. |
Experimental Protocol: Optimized Strecker-type Condensation
-
To a solution of N-Boc-4-piperidone (1.0 equiv) and cyclobutanone (1.2 equiv) in a suitable solvent (e.g., methanol), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Cool the reaction to 0 °C and slowly add a solution of potassium cyanide (1.5 equiv) in water.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent. Purify by column chromatography.
Problem 2: Incomplete Nitrile Reduction or Formation of Secondary Amine Byproducts
Symptoms:
-
The presence of the starting nitrile in the crude product after reduction.
-
Formation of a significant amount of secondary amine, resulting from the reaction of the primary amine product with the intermediate imine.[4]
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reducing Agent | Ensure an adequate excess of the reducing agent is used. For LiAlH₄, at least 2 equivalents are typically required. For catalytic hydrogenation, ensure sufficient catalyst loading and hydrogen pressure. |
| Catalyst Poisoning (Hydrogenation) | Use high-purity solvents and reagents. If catalyst poisoning is suspected, filter the reaction mixture and add fresh catalyst. |
| Side Reaction to Secondary Amine | During catalytic hydrogenation, the addition of ammonia can sometimes suppress the formation of secondary amines. When using LiAlH₄, a lower reaction temperature may favor the formation of the primary amine. |
Experimental Protocol: Catalytic Hydrogenation of Nitrile
-
In a high-pressure reactor, dissolve the nitrile intermediate in a suitable solvent (e.g., methanol or ethanol) containing a catalytic amount of Raney Nickel or Pd/C.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi).
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully filter the catalyst and concentrate the filtrate to obtain the crude amine.
Problem 3: Difficulty in Removing the Boc Protecting Group
Symptoms:
-
Incomplete deprotection, with the starting Boc-protected amine remaining.
-
Degradation of the product under harsh acidic conditions.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Acid | Use a sufficient excess of strong acid. A common condition is a 1:1 mixture of TFA and DCM.[7][9] |
| Product Instability | If the product is sensitive to strong acid, consider using milder deprotection conditions, such as HCl in dioxane, which can sometimes be more selective.[7] Monitor the reaction carefully and quench it as soon as the starting material is consumed. |
Experimental Protocol: Boc Deprotection with TFA
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can often be purified by crystallization or chromatography.
IV. Visualizing the Workflow
A clear understanding of the synthetic sequence is essential for troubleshooting. The following diagram outlines the key transformations.
Caption: Synthetic workflow for 4-[1-(aminomethyl)cyclobutyl]piperidin-4-ol.
V. Logical Troubleshooting Flowchart
When encountering a low overall yield, a systematic approach to identifying the problematic step is crucial.
Caption: Decision tree for troubleshooting low yield issues.
VI. References
-
Li, B., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 23(9), 3429-3433.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Adhikari, D., & Maji, B. (2024). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology.
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
WordPress. (n.d.). Nitrile Reduction. Retrieved from [Link]
-
Wang, L., et al. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv.
-
Chemguide. (n.d.). Reduction of nitriles. Retrieved from [Link]
-
Varal, B., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(13), 9431-9443.
-
Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(23), 5696.
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. Retrieved from [Link]
-
International Journal of Chemical and Pharmaceutical Sciences. (2013). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubMed. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]
-
Beilstein Journals. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
Scribd. (2021). Amine Synthesis Strategies Explained. Retrieved from [Link]
-
PubMed. (2014). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]
-
MDPI. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. genscript.com [genscript.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)
Welcome to the Technical Support Center for Advanced Chromatography. As a Senior Application Scientist, I frequently consult with drug development professionals who are transitioning from flat,
Spirocyclic amines are exceptionally valuable as bioisosteres for piperidines and morpholines due to their conformational rigidity, which minimizes entropy loss upon target binding[1]. Furthermore, their high fraction of
This guide is designed to move beyond generic protocols, explaining the causality behind chromatographic failures and providing self-validating workflows to ensure high-yield recoveries.
Q1: Why do my spirocyclic amines streak endlessly on normal-phase silica gel, and how do I prevent it? The Causality: The root cause is a massive pKa mismatch. Unmodified silica gel contains residual surface silanol groups (Si-OH) that are inherently acidic, with a pKa typically ranging from 3.5 to 4.5[3]. Spirocyclic amines are highly basic, often possessing a pKa > 9. When the basic amine contacts the acidic silica, the silanols ionize into anionic siloxanes (Si-O⁻), while the amine protonates. This triggers aggressive ionic exchange interactions and secondary hydrogen bonding, which disrupt the primary non-polar interactions of the stationary phase, leading to severe peak tailing and irreversible adsorption[4]. The Solution: You must actively mask the silanol sites. This is achieved by adding competitive amine modifiers (like Triethylamine or Ammonium Hydroxide) to your mobile phase, which preferentially bind to and shield the active silanols[3]. Alternatively, using hexylamine has been shown to be a highly effective masking agent due to its optimal hydrophobic character and molecular geometry[5].
Q2: My spirocyclic amine lacks a UV chromophore. How can I reliably track and purify it during preparative HPLC?
The Causality: Standard UV/Vis detectors rely on conjugated
Q3: I am losing my product during aqueous workup. Liquid-liquid extraction (LLE) yields are abysmal. Why?
The Causality: Spirocyclic amines are highly polar in their 3D conformation. At neutral pH, they exist almost entirely in their protonated (salt) form, making them infinitely water-soluble.
The Solution: You must force the equilibrium toward the uncharged free-base form. Adjust the aqueous phase pH to at least 2 units above the amine's pKa (target pH > 11) using
Section 2: Quantitative Data: Silanol Masking Agents
To mitigate silanol interactions, selecting the correct mobile phase modifier is critical. Below is a comparative synthesis of standard masking agents used in normal and reverse-phase chromatography.
| Modifier | Typical Conc. | Phase Suitability | Primary Mechanism | Volatility / Removal |
| Ammonium Hydroxide ( | 0.1 - 0.5% | Normal Phase (NP) | Neutralizes acidic silanols; maintains high pH. | Excellent. Evaporates easily under reduced pressure. |
| Triethylamine (TEA) | 1.0 - 5.0% | NP / Reverse Phase (RP) | Steric shielding and competitive ionic binding. | Moderate. Often requires co-evaporation with toluene to remove completely. |
| Hexylamine | 0.5 - 2.0% | RP | Forms a stable silanol-amine complex via hydrophobic and ionic interactions[5]. | Poor. Requires lyophilization or strong vacuum; best for analytical scale. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | RP | Lowers pH (< 3) to keep silanols unionized, suppressing ionic exchange[4]. | Good. Lyophilizes well but leaves the amine as a TFA salt. |
Section 3: Self-Validating Experimental Protocols
Protocol 1: Amine-Deactivated Normal Phase Flash Chromatography
Use this protocol when purifying highly basic spirocycles on standard bare silica to prevent streaking.
-
System Equilibration (Critical Step): Bare silica must be pre-treated. Flush the column with 3 column volumes (CV) of your starting mobile phase containing 1% TEA or 0.5%
. Causality: This pre-saturates and neutralizes the acidic silanol sites before the analyte ever touches the column. -
Sample Loading: Dissolve the crude spirocyclic amine in the minimum amount of eluent. If the sample is insoluble in the eluent, dry-load it onto Celite (do NOT dry load onto untreated silica, as it will irreversibly bind).
-
Elution: Run a gradient of Dichloromethane (DCM) to Methanol (MeOH), maintaining the 1% TEA additive throughout the entire run.
-
Self-Validation (2D-TLC): To verify that your compound is stable and not degrading on the column, spot the purified fraction on a TLC plate. Elute in one direction, dry the plate completely, rotate it 90 degrees, and elute again. A single spot on the diagonal confirms absolute stability; off-diagonal spots indicate on-column degradation.
Protocol 2: Mass-Directed Preparative HPLC for UV-Transparent Amines
Use this protocol for final polishing of non-UV active spirocycles.
-
Analytical Profiling: Inject the crude mixture onto an analytical LC-MS equipped with a CAD or ELSD detector. Identify the exact retention time of the target
[M+H]⁺. -
Focused Gradient Design: Calculate the organic percentage at the elution time. Design a shallow prep-gradient (e.g.,
5% organic modifier over 10 minutes) centered around this elution point to maximize resolution. -
Mass-Directed Collection: Set the fraction collector to trigger only upon detection of the target
using a make-up flow splitter to the MS. -
Self-Validation (Post-Run Check): Before pooling fractions, inject an aliquot of the collected fraction back onto the analytical LC-CAD system. The CAD detector will provide a true universal mass balance, confirming that no non-ionizable, non-UV active impurities co-eluted with your mass-triggered peak.
Section 4: Visualizations of Chromatographic Logic
Logical mapping of silanol-amine interactions and chromatographic mitigation strategies.
Workflow for the mass-directed purification and validation of UV-transparent spirocyclic amines.
Section 5: References
-
Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones Source: ACS Publications URL:[Link][1]
-
Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery Source: MDPI (International Journal of Molecular Sciences) URL:[Link][2]
-
The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? Source: Chromatography Online URL:[Link][3]
-
What is the effect of free silanols in RPLC and how to reduce it? Source: Pharma Growth Hub URL:[Link][4]
-
The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics Source: Oxford Academic (Journal of Chromatographic Science) URL:[Link][5]
Sources
Technical Support Center: Optimization of Piperidine Ring Formation
Welcome to the technical support center dedicated to the synthesis and optimization of piperidine ring formation reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing this vital heterocyclic scaffold. The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][2] Its successful synthesis is often a critical step in the development of new therapeutic agents.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to proactively optimize your synthetic strategies.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to provide direct solutions to specific issues you might face in the lab.
Issue 1: Low or No Product Yield
Q1: My piperidine synthesis is resulting in a very low yield or failing completely. What are the likely causes and how can I troubleshoot this?
A1: Low yield is one of the most common frustrations in piperidine synthesis. The root cause often lies in one or more of the following factors. A systematic approach to troubleshooting is essential.
-
Poor Reagent Quality or Purity: Impurities in starting materials can have a profound impact on your reaction. For instance, in catalytic hydrogenations of pyridines, sulfur-containing compounds can poison the catalyst.[3][4]
-
Solution: Ensure all reagents and solvents are of high purity and are anhydrous if the reaction is moisture-sensitive. Consider purifying starting materials if their quality is suspect.
-
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent choice are critical parameters that can dramatically influence reaction rates and equilibrium.[3]
-
Solution:
-
Temperature: Experiment with a range of temperatures. Some reactions require heat to overcome activation energy, while others may need lower temperatures to prevent side reactions.[3]
-
Solvent: The solvent can affect reagent solubility, intermediate stability, and the overall reaction pathway.[3] Screen a variety of solvents with different polarities (e.g., toluene, THF, dichloromethane, acetonitrile, DMF, DMSO).[3][5] Protic solvents like methanol or ethanol can be beneficial in some reductive aminations, while polar aprotic solvents may be better for certain cyclizations.[3][6]
-
-
-
Catalyst Inactivity or Poisoning: In catalytic reactions, such as the hydrogenation of pyridines, the catalyst's activity is paramount. The pyridine nitrogen itself can act as a catalyst poison by binding to the metal center.[7][8]
-
Solution:
-
Ensure the catalyst is fresh and handled under appropriate conditions (e.g., under an inert atmosphere for pyrophoric catalysts).
-
Increase catalyst loading, though this is not always ideal.[7]
-
Consider a different catalyst system. For pyridine hydrogenation, rhodium-based catalysts are often more effective than palladium.[2][4][7]
-
-
-
Incomplete Imine/Iminium Ion Formation: For reactions like reductive amination or the Pictet-Spengler synthesis, the formation of the imine or iminium ion is a crucial intermediate step.[3][9]
-
Solution:
-
pH Control: A mildly acidic pH (typically 4-6) is often optimal for imine formation.[6] This can be achieved by adding a catalytic amount of an acid like acetic acid.
-
Water Removal: The formation of an imine from an aldehyde/ketone and an amine is an equilibrium process that produces water. Removing water as it forms, for example with molecular sieves or a Dean-Stark apparatus, can drive the reaction forward.[6]
-
-
-
Steric Hindrance: Bulky substituents on the starting materials can physically block the desired bond-forming reaction.[3][10]
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low-yield piperidine synthesis.
Issue 2: Formation of Significant Side Products
Q2: My reaction is messy, with multiple side products observed by TLC and NMR. How can I identify and minimize these impurities?
A2: The formation of side products is a common challenge. Understanding the potential side reaction pathways for your chosen synthetic route is key to mitigating them.
-
Over-alkylation (in N-alkylation or Reductive Amination): The newly formed piperidine product can be more nucleophilic than the starting amine, leading to further reaction and the formation of quaternary ammonium salts or tertiary amines.[6][11]
-
Reduction of Starting Carbonyl (in Reductive Amination): A strong reducing agent can reduce the starting aldehyde or ketone before it has a chance to form the imine.[6]
-
Solution: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion.[6]
-
-
Intermolecular vs. Intramolecular Reactions: In cyclization reactions, intermolecular reactions can compete with the desired intramolecular ring formation, leading to polymers or dimers.
-
Solution: Employ high-dilution conditions to favor the intramolecular pathway. This involves adding the substrate slowly to a large volume of solvent.
-
-
Aspartimide Formation (in Peptide Synthesis): When piperidine is used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), it can catalyze the formation of a cyclic aspartimide, especially at Asp-Gly sequences.[12][13] This can lead to a mixture of byproducts.[13]
-
Analysis of Side Products:
-
TLC and NMR: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and visualize the complexity of the mixture. Isolate the major side products using column chromatography and characterize them by NMR spectroscopy to understand their structure and deduce the side reaction pathway.[3]
-
Issue 3: Poor Diastereoselectivity
Q3: My piperidine synthesis is producing a mixture of diastereomers, but I need a single isomer. How can I improve the diastereoselectivity?
A3: Controlling stereochemistry is a critical aspect of many piperidine syntheses, especially for pharmaceutical applications. Several factors can influence the diastereomeric ratio.
-
Chiral Catalysts and Auxiliaries: The use of chiral catalysts (e.g., chiral Rh or Ru complexes) or attaching a chiral auxiliary to the substrate can create a chiral environment that favors the formation of one diastereomer over the other.[3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state and, consequently, the diastereomeric ratio.[3][15]
-
Solution: Screen a variety of solvents (e.g., toluene, THF, dichloromethane, acetonitrile) to find the optimal medium for the desired stereochemical outcome.[3]
-
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity.[3][4] This is because the transition state leading to the major diastereomer typically has a lower activation energy, and its formation is more favored at lower temperatures.
-
Choice of Reagents: The nature of the reagents can have a profound impact on stereoselectivity. For instance, in reductive aminations, the choice of reducing agent can influence the direction of hydride attack.[3]
| Factor | Strategy | Rationale |
| Catalyst | Screen chiral Lewis acids, Brønsted acids, or organocatalysts. | A chiral catalyst can create an asymmetric environment, directing the reaction to form a specific stereoisomer. |
| Solvent | Test solvents with varying polarities and coordinating abilities. | Solvents can stabilize or destabilize transition states, affecting the energy difference between diastereomeric pathways.[3][15] |
| Temperature | Run the reaction at lower temperatures (e.g., 0 °C, -20 °C, -78 °C). | Lowering the temperature increases the energetic difference between competing transition states, often favoring the more ordered one.[3] |
| Reagents | Vary the reducing agent (in reductive aminations) or the structure of the reactants. | The steric bulk and electronic properties of reagents can dictate the facial selectivity of bond formation. |
Table 1: Key Parameters for Optimizing Diastereoselectivity.
Issue 4: Difficult Purification
Q4: I've completed my reaction, but purifying the piperidine product is proving difficult. What are the best strategies?
A4: The basic nature of the piperidine nitrogen can sometimes complicate purification. However, this property can also be exploited to your advantage.
-
Column Chromatography: This is a very common method. For basic piperidine compounds, it is often necessary to add a small amount of a base like triethylamine or ammonia to the eluent. This prevents the compound from streaking on the acidic silica gel.[3]
-
Acid-Base Extraction: This is a powerful technique for separating basic piperidines from neutral or acidic impurities.[1][3]
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute aqueous acid (e.g., 1 M HCl). The basic piperidine will be protonated and move into the aqueous layer.[1]
-
Separate the layers. The organic layer contains non-basic impurities.
-
Basify the aqueous layer (e.g., with 2 M NaOH) to deprotonate the piperidine.[1]
-
Extract the pure piperidine back into a fresh organic solvent.[1]
-
-
Crystallization/Salt Formation: If your product is a solid, recrystallization from a suitable solvent system is an excellent purification method.[1] Alternatively, converting the piperidine into a salt (e.g., a hydrochloride or tartrate salt) can often induce crystallization and facilitate purification. The free base can then be regenerated.[3]
-
Distillation: For liquid piperidines, distillation can be an effective purification method, especially for removing non-volatile impurities.[16] Be aware that piperidine can form an azeotrope with water and pyridine.[4][16]
Decision Tree for Piperidine Purification
Caption: Decision tree for selecting a suitable piperidine purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common and robust methods for forming a piperidine ring?
A1: Several powerful methods are routinely used. The choice depends on the desired substitution pattern and available starting materials.
-
Catalytic Hydrogenation of Pyridines: This is a direct and atom-economical method, especially for large-scale synthesis.[2][17] It involves the reduction of a pyridine ring using hydrogen gas and a metal catalyst (e.g., PtO₂, Rh/C).[2][4]
-
Reductive Amination: This versatile method builds the ring from acyclic precursors, typically involving the reaction of a 1,5-dicarbonyl compound (or a precursor) with an amine, followed by in-situ reduction.[17][18] It allows for the synthesis of highly substituted piperidines.
-
Aza-Diels-Alder Reaction: This cycloaddition reaction is excellent for constructing the piperidine core with high stereocontrol, often creating multiple stereocenters in a single step.[4][17]
-
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions to form tetrahydroisoquinolines, a class of piperidine-containing structures.[9][19]
Q2: Do I need to protect the piperidine nitrogen during subsequent functionalization steps?
A2: In many cases, yes. The piperidine nitrogen is basic and nucleophilic and can interfere with many common organic reactions.[10] Using a protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) is highly recommended, especially when using reagents that can react with the nitrogen, such as strong bases, acylating agents, or certain oxidizing agents.[4] The protecting group can be removed in a later step.[4]
Q3: My piperidine has turned yellow upon storage. What is the cause and is it still usable?
A3: A yellow or brownish discoloration is typically due to the formation of oxidation products from exposure to air and light.[4][10][16] For many applications, this slight impurity may not be an issue. However, for high-purity applications, such as in the final steps of a pharmaceutical synthesis, the piperidine should be purified. The most effective method to remove these colored impurities is distillation.[4][16] To prevent discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[4][16]
Q4: I've observed a white precipitate forming in my solution of piperidine in DMF. What is happening?
A4: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[4] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate, or with acidic gases (e.g., HCl that may be present in the lab environment) to form piperidine hydrochloride.[4][20] To resolve this, you can try gently warming the solution to redissolve the solid. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[4]
Experimental Protocols
Protocol 1: General Procedure for Piperidine Synthesis via Catalytic Hydrogenation of a Pyridine Derivative
This protocol describes a general procedure for the reduction of a substituted pyridine using Platinum(IV) oxide (Adams' catalyst).[17]
-
Reactor Setup: In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or an alcohol.[4][17]
-
Catalyst Addition: Carefully add PtO₂ (Adams' catalyst), typically 1-5 mol%, to the solution under an inert atmosphere.[4]
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-80 bar) with hydrogen.[4]
-
Reaction: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-80 °C) for the required time (typically 4-24 hours).[4][8]
-
Monitoring: Monitor the reaction progress by GC-MS or TLC (after working up a small aliquot).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent.
-
Neutralization & Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude piperidine product.
-
Purification: Purify the crude product as necessary using one of the methods described in the troubleshooting section (e.g., column chromatography, distillation, or crystallization).
Protocol 2: General Procedure for Piperidine Synthesis via Reductive Amination
This protocol outlines a one-pot synthesis of a piperidine derivative from a 1,5-dicarbonyl compound and a primary amine using sodium triacetoxyborohydride.[6][17]
-
Initial Reaction Setup: To a solution of the 1,5-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)), add the primary amine (1.0-1.2 eq).[6][17] If the amine is used as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base (e.g., triethylamine).
-
Imine Formation: If desired, add a catalytic amount of acetic acid to facilitate imine/iminium ion formation. Stir the mixture at room temperature for 1-2 hours. The use of molecular sieves can be beneficial to remove water.[6]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. This can take anywhere from a few hours to overnight.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Extraction: Separate the layers. Extract the aqueous layer with the organic solvent used for the reaction.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude piperidine derivative by flash column chromatography or another suitable method.
References
- - Benchchem.
- Application Notes & Protocols: Purification Techniques for Piperidine Derivatives - Benchchem.
- Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem.
- Piperidine Purification and Isolation: A Technical Support Guide - Benchchem.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry.
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates - Benchchem.
- managing side reactions in piperidine functionalization - Benchchem.
- common challenges in working with piperidine-based compounds - Benchchem.
- CN101602748B - A kind of purification method of high-purity piperidine - Google Patents.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Side reactions associated with piperidine treatment of PEG-containing molecules - Benchchem.
- What are the best methods for Piperidine purification alternatives to distillation? - ResearchGate.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- A Comparative Review of Synthetic Methods for Piperidine Rings - Benchchem.
- A New Synthesis of Piperidine - Canadian Science Publishing.
- Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - Beilstein Journals.
- Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE - YouTube.
- Piperidine synthesis - Organic Chemistry Portal.
- Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube.
- Technical Support Center: Optimization of Multicomponent Reactions for Piperidine Synthesis - Benchchem.
- Have you experienced that your piperidine crystallizes when not in use? - ResearchGate.
- The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N! - Wiley Online Library.
- Solvent effects in the reaction between piperazine and benzyl bromide - Indian Academy of Sciences.
- Pictet–Spengler reaction - Wikipedia.
- Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate.
- The Pictet-Spengler Reaction Updates Its Habits - PMC.
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions - The University of Liverpool Repository.
- Pyridine hydrogenation - methods? - Powered by XMB 1.9.11 - Sciencemadness.org.
- Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress.
- Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure - PubMed.
- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D - RSC Publishing.
- Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route - Organic & Biomolecular Chemistry (RSC Publishing).
- Piperidine Synthesis. - DTIC.
Sources
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- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Review Reports - Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
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- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
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- 20. researchgate.net [researchgate.net]
Stability issues of 4-hydroxypiperidine compounds
Technical Support Center: Stability & Handling of 4-Hydroxypiperidine Compounds
Topic: Stability, Degradation Pathways, and Troubleshooting for 4-Hydroxypiperidine Scaffolds. Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1] Format: Interactive Q&A, Technical Modules, and Visual Workflows.
Introduction: The Dual-Reactivity Challenge
4-Hydroxypiperidine (4-HP) is a deceptive scaffold. While structurally simple, its stability is compromised by the interplay between the secondary amine (pKa ~11) and the secondary alcohol.[1] This bifunctionality creates a "Triangle of Instability" involving oxidation , elimination , and competitive reactivity .[1]
This guide moves beyond basic MSDS data to address the mechanistic causes of failure in the lab and provides self-validating protocols to ensure scaffold integrity.
Module 1: Chemical Stability & Degradation Pathways
Q: Why is my 4-hydroxypiperidine sample turning yellow/brown upon storage?
A: You are likely observing oxidative degradation, specifically N-oxide formation or ketone conversion.
While 4-HP is reasonably stable, it is susceptible to two distinct oxidation pathways depending on the environment:
-
N-Oxidation (Air Oxidation): The secondary amine is electron-rich and prone to oxidation by atmospheric oxygen, leading to the N-oxide (hydroxylamin-derivative) or colored radical species (often yellow/brown).
-
Alcohol Oxidation (Ketone Formation): Trace metal impurities or oxidants can convert the C4-hydroxyl group into a ketone (4-piperidone). This is chemically distinct and leads to reactive imine/enamine byproducts.[1]
Q: I observe a mass shift of [M-18] in my LC-MS. Is this an instrument artifact?
A: No, this is a chemical elimination event (Dehydration). [1]
The formation of 1,2,3,6-tetrahydropyridine (the "alkene" impurity) is the most critical instability issue for this scaffold.[1] It occurs via acid-catalyzed dehydration.[2]
-
Mechanism: Protonation of the hydroxyl group (or activation by a leaving group) creates a transient carbocation or activated intermediate at C4, followed by elimination of a β-proton.[1]
-
Risk Factors: High temperatures (>80°C), acidic workups, or the presence of activating groups (e.g., mesylates/tosylates) on the oxygen.[1]
Visualizing the "Triangle of Instability"
Figure 1: Primary degradation pathways of 4-hydroxypiperidine. The [M-18] mass shift corresponds to the "Alkene" pathway.
Module 2: Storage & Handling Protocols
Q: Should I store the Free Base or the Hydrochloride Salt?
A: The Hydrochloride Salt is significantly more robust for long-term storage.
The free base is hygroscopic and has a lower melting point (86-90°C), making it prone to "caking" and absorbing atmospheric water/CO2 (carbamate formation).[1] The HCl salt locks the nitrogen lone pair, preventing N-oxidation and reducing hygroscopicity.
Comparative Stability Data:
| Feature | Free Base (4-HP) | Hydrochloride Salt (4-HP·HCl) |
| CAS | 5382-16-1 | 5382-17-2 |
| Hygroscopicity | High (Absorbs water rapidly) | Low (Stable crystalline solid) |
| Oxidation Risk | Moderate (N-lone pair exposed) | Negligible (N-lone pair protonated) |
| Storage Temp | 2-8°C (Dark) | Room Temp (Dry, Dark) |
| Shelf Life | ~12 Months | >24 Months |
Q: My "dry" free base has gained weight. How do I dry it without causing degradation?
A: Avoid heat.[1] Use vacuum desiccation over P₂O₅.
-
Do NOT: Heat above 60°C in an oven. This accelerates oxidative yellowing and potential dehydration.[1]
-
DO: Dissolve in DCM, dry over MgSO₄, filter, and concentrate in vacuo at <40°C. Store under Argon.
Module 3: Reaction Troubleshooting & Purification
Q: I am trying to N-alkylate, but I'm getting a mixture of products. Is O-alkylation competing?
A: Yes, O-alkylation is a common competitive pathway.
Although the amine is more nucleophilic, the hydroxyl group can react under basic conditions (especially with NaH or strong bases).[1]
-
Solution: Use chemoselective conditions .[1]
Q: How do I remove the "Alkene" (Tetrahydropyridine) impurity?
A: Recrystallization is superior to chromatography for this specific separation. The alkene impurity is less polar than the alcohol but often streaks on silica due to the amine.
-
Protocol:
Workflow: Purification of Degraded 4-HP Samples
Figure 2: Decision tree for purifying degraded 4-hydroxypiperidine batches.
References
-
BenchChem. (2025).[1][4] Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone. Retrieved from 5
-
National Institutes of Health (NIH). (2025). Dehydration is the first step in the bioactivation of haloperidol to its pyridinium metabolite.[6] PubMed.[1] Retrieved from 6[1]
-
Sigma-Aldrich. (2025). 4-Hydroxypiperidine Product Specification & Safety Data Sheet. Retrieved from 7
-
ChemicalBook. (2026).[8] 4-Hydroxypiperidine hydrochloride Properties and Synthesis. Retrieved from 8[1]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dehydration is the first step in the bioactivation of haloperidol to its pyridinium metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-ヒドロキシピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Hydroxypiperidine hydrochloride | 5382-17-2 [chemicalbook.com]
Technical Support Center: Strategies for the Removal of Excess 4-Amino Piperidine
Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and practical solutions for a common synthetic challenge: the removal of excess 4-amino piperidine from a reaction mixture. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your purification workflows.
Part 1: Method Selection & Initial Troubleshooting
This section addresses the critical first questions to consider when faced with purifying your product from residual 4-amino piperidine.
Q1: I have excess 4-amino piperidine in my reaction. What is the first thing I should consider before choosing a purification method?
The most critical factor is the nature of your desired product. Before selecting a method, you must characterize your product's physical and chemical properties:
-
Physical State: Is your product a solid or an oil/liquid? This will immediately suggest or rule out methods like recrystallization.
-
Solubility: What is your product's solubility profile in common organic solvents and water? This is fundamental for liquid-liquid extraction and chromatography.
-
Chemical Stability: Is your product stable to acidic or basic conditions? The basicity of the piperidine moiety often necessitates an acidic workup, which could be detrimental to acid-labile functional groups (e.g., Boc protecting groups, acetals).
-
Polarity & Functionality: What are the functional groups on your product? The presence of other basic groups, particularly other amines, is a crucial consideration that may preclude certain techniques.[1] For instance, if your product is also a primary or secondary amine, a method that targets these functionalities will likely remove both your product and the starting material.[1]
Q2: My product also contains a basic amine. How does this impact my choice of purification method?
This is a common and challenging scenario. When both the starting material (4-amino piperidine) and the product are basic, methods relying on simple acid-base chemistry become less selective.
-
Acid-Base Extraction: A standard acidic wash will protonate and extract both your product and the excess 4-amino piperidine into the aqueous layer.[2][3] However, if there is a significant difference in the pKa values between your product and 4-amino piperidine (pKa ≈ 10.37), a carefully controlled pH extraction might offer some selectivity.[4]
-
Scavenger Resins: Electrophilic scavenger resins designed to react with amines will likely bind to both compounds.[5] However, some specialized resins show selectivity for primary amines in the presence of secondary amines, which could be a viable, though specific, solution.[5]
-
Chromatography: This is often the most effective method in such cases. The separation will depend on differences in polarity imparted by the other functionalities on your product molecule, rather than just the basicity of the amine.
Q3: Can you provide a quick comparison of the common removal methods?
Absolutely. The best method depends on the specific context of your reaction and product. Below is a summary to guide your decision-making process.
Table 1: Comparison of Purification Methods for Removing 4-Amino Piperidine
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Acid-Base Extraction | Converts the basic amine into a water-soluble salt.[6] | Fast, inexpensive, and effective for large scales.[7] Removes baseline impurities efficiently. | Not selective if the product is also a base. Risk of emulsion formation. Product must be acid-stable.[8] | Neutral or acidic products; products that are stable to acid. |
| Silica Gel Chromatography | Separation based on polarity differences. | High resolution, widely applicable, and can separate compounds with similar functionalities. | Can be slow and solvent-intensive. Basic amines often "tail" on acidic silica gel, reducing resolution.[9] | Products with a significant polarity difference from 4-amino piperidine, especially when other methods fail. |
| Scavenger Resins | Covalent or ionic binding of the excess amine to a solid support.[10] | Simple filtration-based removal, high selectivity possible, minimal product loss, and suitable for automation.[10][11] | Resins can be expensive. May not be selective if the product has similar reactive groups. | Reactions where excess amine is used and a quick, clean removal is desired without chromatography. |
| Recrystallization | Purification of a solid product based on solubility differences in a hot vs. cold solvent.[12][13] | Can yield very pure material. Cost-effective and scalable. | Only applicable if the product is a solid.[12] Requires finding a suitable solvent system. | Solid products where 4-amino piperidine remains soluble in the cold mother liquor. |
| Distillation | Separation based on differences in boiling points. | Effective for large-scale removal if boiling points are sufficiently different. | Requires the product to be thermally stable. Not suitable for non-volatile or high-boiling products. | Volatile liquid products with a boiling point significantly different from 4-amino piperidine (B.P. ~65 °C at 18 mmHg).[4] |
Part 2: Detailed Protocols & Troubleshooting
This section provides step-by-step guides and solutions to common problems encountered during purification.
Method 1: Acid-Base Extraction (Aqueous Wash)
Q: How does acid-base extraction work for removing 4-amino piperidine?
This technique leverages the basicity of the amine functional group.[3] By washing the organic reaction mixture with a dilute aqueous acid (like 1M HCl), the basic nitrogen atom of 4-amino piperidine is protonated. This forms an ammonium salt, which is ionic and therefore highly soluble in the aqueous phase, while the neutral (non-basic) organic product remains in the organic layer.[2][6][7] Subsequent separation of the two layers effectively removes the excess amine.
Q: What is a step-by-step protocol for an acidic wash?
Below is a standard protocol for removing a basic impurity like 4-amino piperidine from a neutral or acidic product dissolved in an organic solvent.
Experimental Protocol: Acidic Wash
-
Preparation: Ensure your reaction mixture is dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl or 5% aqueous acetic acid) to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds. Vent periodically.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The protonated 4-amino piperidine salt will be in the aqueous layer.[6]
-
Drain: Remove the lower layer (the denser layer, which could be aqueous or organic depending on the solvent) and set it aside.
-
Repeat: Repeat the wash (steps 2-5) one or two more times with fresh aqueous acid to ensure complete removal.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Q: I'm forming an emulsion during extraction. What should I do?
Emulsions are a common frustration. Here’s how to address them:
-
Be Patient: Sometimes, simply letting the separatory funnel stand for a longer period will allow the layers to separate.
-
Add Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, which can help break up the emulsion.
-
Filter: Pass the entire mixture through a pad of Celite or glass wool.
-
Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the funnel.
Q: My product is acid-sensitive. Can I still use this method?
If your product contains acid-labile groups, using a strong acid like HCl is risky. Consider these alternatives:
-
Weaker Acids: Use a milder acidic solution, such as 5-10% aqueous acetic acid, which may be sufficient to protonate the highly basic piperidine without degrading your product.[14]
-
Ammonium Chloride: A wash with saturated aqueous ammonium chloride (NH₄Cl) is weakly acidic and can sometimes be effective.
-
Alternative Methods: If any acidic wash is problematic, you should immediately pivot to a non-acidic method like chromatography, scavenger resins, or recrystallization.
Method 2: Silica Gel Chromatography
Q: Why is my amine product streaking (tailing) on the TLC plate/column?
This is a classic problem when working with basic compounds on standard silica gel. Silica gel has a slightly acidic surface due to the presence of silanol (Si-OH) groups. These acidic sites can strongly and sometimes irreversibly interact with basic compounds like amines, leading to poor separation, broad peaks, and "tailing" on the column or TLC plate.[9]
Q: How can I prevent tailing during column chromatography?
The solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase (eluent).
Experimental Protocol: Column Chromatography with a Basic Modifier
-
Solvent System Selection: First, determine an appropriate solvent system using TLC. A common starting point for moderately polar compounds is a mixture of hexanes and ethyl acetate.
-
Add Basic Modifier: To the chosen solvent system, add a small percentage (typically 0.5-2%) of a volatile tertiary amine like triethylamine (Et₃N) or a few drops of ammonium hydroxide.[9] Run a new TLC with this modified eluent; you should see a significant improvement in the spot shape.
-
Column Packing: Pack your column with silica gel using the eluent already containing the basic modifier. This ensures the entire stationary phase is "deactivated" before you load your sample.[9]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution & Collection: Run the column, collecting fractions and monitoring them by TLC to identify and combine the fractions containing your pure product.
-
Solvent Removal: Remove the solvent and the volatile triethylamine under reduced pressure.
Method 3: Scavenger Resins
Q: What are scavenger resins and how can they remove 4-amino piperidine?
Scavenger resins are solid-phase reagents, often polymer beads, that are functionalized with groups designed to react with and bind specific types of molecules.[10] For removing excess amines, you would use a resin with an electrophilic functional group (e.g., isocyanate or aldehyde) that covalently binds to the nucleophilic amine.[10][11] The key advantage is that after the reaction is complete, the resin-bound impurity is simply removed by filtration, leaving your purified product in solution.[10][11]
Q: What type of scavenger resin should I use for an amine?
For primary amines like 4-amino piperidine, several types of resins are effective:
-
Isocyanate Resins: These react quickly with primary and secondary amines to form urea linkages.
-
Aldehyde Resins (e.g., Benzyloxybenzaldehyde resin): These react with primary amines to form imines, effectively sequestering them.[5][15] These can sometimes offer better selectivity for primary amines over secondary amines.[5]
General Protocol: Amine Scavenging
-
Resin Selection: Choose an appropriate scavenger resin based on the amine you need to remove.
-
Stoichiometry: Add the scavenger resin to your crude reaction mixture. Typically, 2 to 4 equivalents of resin are used relative to the initial amount of excess amine.
-
Incubation: Gently agitate or stir the mixture at room temperature. The required time can range from 1 to 16 hours, depending on the resin and the amine. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the free amine.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin beads.
-
Washing: Wash the resin beads with a small amount of the reaction solvent to recover any product that may have adhered to the surface.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
Method 4: Recrystallization
Q: How do I perform a recrystallization to remove 4-amino piperidine?
Recrystallization is an excellent and highly efficient purification technique, provided your desired product is a solid at room temperature.[12] The principle is to find a solvent that dissolves your product well when hot but poorly when cold. The impurity, 4-amino piperidine, should ideally remain soluble in the cold solvent.[12][13]
Protocol: Purification by Recrystallization
-
Solvent Screening: The key is finding the right solvent. In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes). A good solvent will dissolve the solid completely when boiling but will result in crystal formation upon cooling to room temperature or 0 °C.[16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stirring) until all the solid dissolves.[13]
-
Cooling (Crucial Step): Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals, as impurities are excluded from the growing crystal lattice.[17]
-
Ice Bath: Once the flask has reached room temperature, you can place it in an ice-water bath to maximize the yield of your crystallized product.[17]
-
Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away the mother liquor containing the dissolved 4-amino piperidine.[12]
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]
-
Salah, N. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium? ResearchGate. Retrieved from [Link]
- Heslop, T. P., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1836-1843. DOI:10.1039/D1RE00205H
-
University of Waterloo. (n.d.). What is an Acid and Base Extraction? Engineering Ideas Clinic. Retrieved from [Link]
- Parlow, J. J., et al. (n.d.). Resins with Functional Groups as Scavengers.
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
-
University of Alberta. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved from [Link]
- Tulla-Puche, J., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(17), 3887.
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Mansoura University. (n.d.). Solid organic cpd.s when isolated from organic reaction.
-
LookChem. (n.d.). Cas 73874-95-0, 4-N-BOC-Aminopiperidine. Retrieved from [Link]
- Delhaye, L., et al. (2007). Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development, 11(1), 160-164.
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks. Retrieved from [Link]
-
Reddit. (2022, June 30). Best solvent for FMOC removal. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
-
University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
- Hilário, F. F., et al. (2006). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Journal of the Brazilian Chemical Society, 17(6), 1184-1190.
- Google Patents. (n.d.). EP0838456A1 - Process for preparation of 4-amino-2,2,6,6-tetramethylpiperidine (TAD) via the intermediate 2,2,6,6-tetramethyl-4-[(2,2,6,6-tetramethyl-4-piperidylidene)amino]-piperidine.
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I. The Core Problem: Why Do Piperidine Derivatives Crash Out?
Welcome to the Technical Support Center for Piperidine Derivative Formulation. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists troubleshoot and overcome the notorious aqueous solubility bottlenecks associated with piperidine-containing compounds.
This guide bypasses generic advice, focusing instead on the physicochemical causality of piperidine insolubility and providing self-validating, field-proven methodologies to resolve it.
The piperidine ring is a saturated, six-membered heterocycle. While the nitrogen atom acts as a hydrogen bond acceptor, the overall aliphatic ring is highly lipophilic. When decorated with bulky, hydrophobic substituents (as seen in drugs like fexofenadine, donepezil, or piperine), the crystal lattice energy increases, and the polarity drops, leading to severe aqueous insolubility [1].
Troubleshooting Workflow for Solubility Enhancement
Before diving into specific Q&As, consult the decision tree below to determine the most logical formulation strategy based on your compound's properties.
Decision tree for systematically enhancing the aqueous solubility of piperidine derivatives.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My piperidine intermediate crashes out of the aqueous assay buffer immediately after being diluted from a DMSO stock. How do I prevent this? A1: This is a classic "solvent shift" precipitation. When you dilute a DMSO stock into an aqueous buffer, the solvation capacity of the mixture drops exponentially, not linearly. The solution becomes rapidly supersaturated, and the high crystal lattice energy of the piperidine derivative forces it to precipitate [4].
-
The Fix: Do not perform a direct 1:100 dilution. Instead, use a stepwise dilution strategy . Create an intermediate dilution in a buffer containing a higher percentage of an organic co-solvent (e.g., 10% PEG 400 or Ethanol) or a non-ionic surfactant (like Tween 80) before the final dilution into the aqueous assay buffer [4]. Ensure the final DMSO concentration remains ≤1% to avoid biological artifacts.
Q2: I want to form a salt to improve solubility. What is the optimal physicochemical approach for a piperidine compound? A2: The piperidine nitrogen is basic, with the protonated form typically exhibiting a pKa around 11.22 [1]. In acidic media (pH < pKa), the nitrogen protonates to form a highly water-soluble piperidinium ion [1].
-
The Fix: To form a stable, isolable salt, you must follow the "Rule of 3". Choose an acidic counterion where the pKa difference (
pKa = pKa of base - pKa of acid) is at least 2 to 3 units. For piperidine (pKa ~11.2), using acids with a pKa < 8.2 (such as HCl, methanesulfonic acid, or citric acid) will ensure complete proton transfer and prevent disproportionation back to the free base during storage.
Q3: My compound cannot be formulated as a salt due to downstream pH requirements. How effective are cyclodextrins for piperidine rings? A3: Highly effective. Cyclodextrins (CDs) have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the nonpolar piperidine ring, forming a water-soluble inclusion complex [1].
-
Evidence: For example, Fexofenadine (a bulky piperidine derivative) exhibits poor aqueous solubility but forms highly stable 1:1 and 1:2 molar inclusion complexes with
-cyclodextrin ( -CD) via kneading or co-precipitation methods [2]. Similarly, computational and in vitro studies on Piperine show that it forms stable complexes with Sulfobutyl-ether- -CD (SBE- -CD) by inserting the piperidine moiety directly into the CD cavity (P-form complex), driven by van der Waals forces [3].
III. Quantitative Formulation Data
When selecting a solubility enhancement strategy, comparing historical data on known piperidine derivatives can guide your experimental design.
Table 1: Comparative Solubility Enhancement of Piperidine Derivatives
| Drug / Compound | Base Solubility | Enhancement Strategy | Key Reagents | Complex/Ratio | Solubilization Mechanism |
| Fexofenadine | Very slightly soluble | Inclusion Complexation | 1:1 and 1:2 (Kneading) | Hydrophobic cavity encapsulation of the piperidine/diphenyl groups [2]. | |
| Piperine | Insoluble | Inclusion Complexation | SBE- | 1:1 (P-form & M-form) | van der Waals interactions; piperidine moiety insertion [3]. |
| Generic Piperidines | Poor (Free Base) | Co-solvent System | DMSO, DMF, PEG 400 | N/A | Disruption of crystal lattice energy; improved solvation [4]. |
| Generic Piperidines | Poor (Free Base) | Salt Formation | HCl, Citrate buffer (pH 3-4) | Piperidinium Salt | Protonation of basic nitrogen (pKa ~11.2) to form charged ion [1]. |
IV. Self-Validating Experimental Protocols
To confidently utilize cyclodextrins for your piperidine derivative, you must first determine the stoichiometry and stability constant (
Protocol: Phase Solubility Study for Cyclodextrin Complexation
This protocol is self-validating: plotting the data will inherently tell you if a complex is forming and at what stoichiometric ratio.
Materials Required:
-
Target piperidine derivative (API)
-
Cyclodextrin derivative (e.g., HP-
-CD or SBE- -CD) -
Aqueous buffer (pH 7.4 phosphate buffer)
-
Orbital shaker / shaking incubator
-
0.45 µm syringe filters
-
HPLC-UV or UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Prepare CD Solutions: Prepare a series of aqueous buffer solutions with increasing, known concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10, 15, and 20 mM).
-
Add API: Add an excess amount (beyond its saturation solubility) of the solid piperidine derivative to each vial containing the CD solutions.
-
Equilibration: Seal the vials tightly and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 48 to 72 hours. Causality: This extended time ensures thermodynamic equilibrium is reached between the solid drug, dissolved drug, and the inclusion complex.
-
Phase Separation: Remove the vials and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all solid particles.
-
Quantification: Dilute the filtered supernatant as necessary and quantify the concentration of the dissolved piperidine derivative using a validated HPLC-UV method.
-
Data Analysis (The Validation Step): Plot the concentration of the dissolved drug (Y-axis) against the concentration of the cyclodextrin (X-axis).
-
If the plot is linear with a slope < 1: You have an
-type phase solubility profile, indicating a stable 1:1 stoichiometric inclusion complex. -
Calculate Stability Constant (
): Use the equation: , where is the intrinsic solubility of the drug in the buffer without CD. A higher indicates a stronger, more stable complex.
-
V. References
-
BenchChem: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem Technical Support. URL:
-
Study of the Complexation Behaviour of Fexofenadine with β-Cyclodextrin. PMC - NIH. URL:
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. URL:
-
Addressing poor solubility of piperidine derivatives in reactions. BenchChem Technical Support. URL:
Scalability of spirocyclic piperidine synthesis
Technical Support Center: Scalability of Spirocyclic Piperidine Synthesis
Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SP-PIP-SCALE-001 Subject: Troubleshooting Scale-Up, Yield Optimization, and Safety in Spirocyclic Piperidine Manufacturing
Introduction: The "Spiro" Challenge
Spirocyclic piperidines (e.g., spiro[piperidine-4,x] scaffolds) are privileged structures in modern drug discovery, offering reduced lipophilicity and distinct vectoral projection compared to flat aromatic systems. However, their transition from medicinal chemistry (mg scale) to process chemistry (kg scale) is often halted by three bottlenecks:
-
The Quaternary Center: High steric energy barrier for formation.
-
Cyclization Dilution: RCM and macrocyclization often require unsustainable solvent volumes.
-
Stereocontrol: Managing diastereomeric ratios (dr) without expensive chiral chromatography.
This guide addresses these specific failure modes with field-validated protocols.
Module 1: Constructing the Quaternary Center
User Query: "My alkylation yields drop drastically when scaling from 5g to 100g. The reaction stalls, and I see significant elimination byproducts."
Diagnosis: This is a classic "steric crunch" issue. On a larger scale, mass transfer limitations and localized exotherms favor the kinetic elimination pathway over the thermodynamic substitution, especially when forming the quaternary spiro center via double alkylation.
Troubleshooting Protocol:
| Parameter | Medicinal Chemistry Route (Avoid on Scale) | Process-Ready Solution | Mechanism of Improvement |
| Base | LDA or LiHMDS (Batch addition) | NaHMDS or KOtBu (Flow/Metering) | Continuous dosing prevents "hot spots" that trigger elimination. |
| Electrophile | Dihalides (e.g., 1,5-dibromopentane) | Bis-electrophiles with differential reactivity | Using a chain with one mesylate and one chloride allows for sequential, controlled ring closure. |
| Solvent | THF (volatile, peroxide risk) | 2-MeTHF or CPME | Higher boiling points allow for overcoming the activation energy of the second alkylation step. |
Q: How do I prevent the "stalled" reaction intermediate? A: Switch to a "Build/Couple/Pair" strategy or a Radical Hydroarylation approach. Instead of forcing a double alkylation on a sterically crowded piperidine, use a radical approach to install the spiro ring. Recent photoredox methods allow for the construction of spirocyclic piperidines from linear aryl halides under mild conditions, avoiding the harsh bases required for anionic alkylation [1].
Q: Is there a safer alternative to cyanide for introducing the nitrile handle at the spiro center? A: Yes. While traditional Strecker chemistry is scalable, it is hazardous. Consider Castagnoli–Cushman chemistry followed by hydrogenation. This route constructs the lactam ring first, which is then reduced to the piperidine, bypassing the need for nucleophilic substitution at a crowded center [2].
Module 2: Ring-Closing Metathesis (RCM) at Scale
User Query: "We are using Grubbs-II for a spiro-cyclization. To prevent dimerization, we are running at 0.005 M. This is impossible to scale to 10 kg due to solvent volume."
Diagnosis: RCM is powerful but notoriously difficult to scale due to the "High Dilution Principle" required to favor intramolecular cyclization (spiro formation) over intermolecular polymerization (dimerization).
Troubleshooting Protocol: The "Pseudo-High Dilution" Technique Do not simply dilute the entire reactor. Use a controlled addition strategy.
-
Reactor Setup: Charge the reactor with catalyst in a small volume of solvent (e.g., Toluene).
-
Feed Stream: Dissolve the diene substrate in the minimum solvent required for solubility.
-
Process: Slowly feed the substrate into the catalyst solution over 6–12 hours.
-
Why: This keeps the instantaneous concentration of the diene low (favoring cyclization) while maintaining a manageable total reactor volume [3].
-
Ethylene Management (Critical for Scale): RCM releases ethylene gas. In a closed large-scale reactor, dissolved ethylene regenerates the starting material (equilibrium shift).
-
Action: Implement Subsurface Nitrogen Sparging .
-
Metric: Sparging can reduce catalyst loading requirements by 50% by driving the equilibrium forward [3].
Catalyst Removal Workflow: Ruthenium contamination is a regulatory red flag.
-
Solution: Add imidazole or "Filtrol" clay at the end of the reaction, followed by a silica gel plug.[1] This complexes the Ru species, making them insoluble and filterable [3].
Module 3: Stereocontrol & Purification
User Query: "I have a mixture of diastereomers (dr 3:1). Column chromatography is too expensive for the 1 kg batch. How do I upgrade the dr?"
Diagnosis: Spirocyclic systems often lack the crystallinity required for simple recrystallization. Relying on silica for separation is a process bottleneck.
Troubleshooting Protocol:
-
Thermodynamic Equilibration:
-
If the spiro-center has an acidic proton (e.g., alpha to a carbonyl), treat the mixture with a catalytic base (NaOMe) in MeOH. This often shifts the ratio to the thermodynamic product (usually the trans-like isomer) [4].
-
-
Kinetic Resolution via Chiral Bases:
-
Salt Formation Screening:
-
Do not try to crystallize the free base. Screen acid salts:
-
L-Tartaric acid
-
Dibenzoyl-L-tartaric acid
-
Phosphoric acid
-
-
Tip: Piperidine and pyridine impurities form an azeotrope.[5] If your synthesis involves pyridine reduction, you must use salt formation to break the azeotrope before crystallization [6].
-
Visualizing the Scale-Up Workflow
The following diagram illustrates the decision tree for selecting the optimal spiro-cyclization strategy based on substrate constraints.
Figure 1: Decision matrix for selecting scalable synthetic routes for spirocyclic piperidines.
FAQ: Common Process Failures
Q: My product is trapping Ruthenium after RCM. The standard aqueous wash isn't working. A: Aqueous washes are ineffective for Ru-carbenes.[6][7] Use a scavenger resin (e.g., QuadraPure™) or active charcoal treatment at 50°C. For cost-efficiency, the "Filtrol" clay method combined with a silica plug is the industry standard for kg-scale purification [3].
Q: I am seeing "double bond migration" during the RCM step. A: This is often caused by ruthenium hydride species formed from catalyst decomposition.
-
Fix: Add a small amount (1-5 mol%) of 1,4-benzoquinone to the reaction mixture. It acts as a hydride scavenger and prevents isomerization [7].
Q: Can I use "One-Pot" protocols for spiro-formation? A: Yes, specifically for Castagnoli–Cushman variants. You can react a cyclic anhydride with an imine to form the lactam, then reduce it in the same pot (solvent switch may be required). This reduces unit operations and solvent waste [2].
References
-
Synthesis of Spirocyclic Piperidines by Radical Hydroarylation Source: National Institutes of Health (NIH) / Synlett [Link]
-
Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry Source: Drug Hunter [Link]
-
Synthesis of four novel natural product inspired scaffolds for drug discovery Source: PubMed [Link]
-
Synthesis of Enantioenriched Spirocyclic 2-Arylpiperidines via Kinetic Resolution Source: Organic & Biomolecular Chemistry (RSC) [Link]
- Source: Organic Process Research & Development (General Industry Standard Protocol)
Sources
- 1. drughunter.com [drughunter.com]
- 2. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of four novel natural product inspired scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Structure-activity relationship of 4-aminopiperidine derivatives
Unlocking the 4-Aminopiperidine Scaffold: A Comparative SAR Guide for Antifungal and Antiviral Lead Optimization
As a Senior Application Scientist, I frequently evaluate privileged scaffolds to determine their viability across different therapeutic pipelines. The 4-aminopiperidine core is a highly versatile pharmacophore; its basic endocyclic nitrogen allows for favorable physicochemical properties (such as salt formation for solubility), while the 4-amino group provides a distinct vector for functionalization.
However, a scaffold is only as good as the structure-activity relationship (SAR) logic applied to it. In this guide, we will objectively compare how divergent SAR strategies applied to the 4-aminopiperidine core yield two completely different classes of therapeutics: Antifungal Ergosterol Biosynthesis Inhibitors and Antiviral Influenza A Entry Inhibitors . By examining the comparative performance data and the self-validating experimental protocols used to confirm their mechanisms, drug development professionals can better navigate lead optimization.
Case Study 1: Antifungal Ergosterol Biosynthesis Inhibitors
Mechanistic Rationale & SAR
Fungal cell membranes rely on ergosterol for structural integrity. Standard-of-care morpholine antifungals, such as Amorolfine, target sterol C14-reductase and C8-isomerase. Recent SAR studies demonstrate that functionalizing the 4-aminopiperidine scaffold with a long alkyl chain at the C4-amino position and a benzyl or phenethyl group at the N1 position creates highly lipophilic derivatives capable of penetrating the fungal cell wall and inhibiting these same enzymes .
Comparative Performance
While novel 4-aminopiperidine derivatives (e.g., Compounds 2b and 3b) match the on-target efficacy of Amorolfine, objective comparative data reveals a critical SAR trade-off: increased lipophilicity often correlates with off-target human cytotoxicity.
| Compound | Target Enzyme(s) | MIC₁₀₀ (Y. lipolytica) | Cytotoxicity (HL-60 IC₅₀) | Performance Assessment |
| Amorolfine (Standard) | C14-reductase / C8-isomerase | 0.5 - 1.0 µg/mL | > 50 µM | High efficacy, excellent safety window. |
| Voriconazole (Standard) | C14-demethylase | 0.25 µg/mL | > 100 µM | High efficacy, low cytotoxicity. |
| Compound 2b | C14-reductase / C8-isomerase | 0.5 - 1.0 µg/mL | ~ 15 µM | Matches Amorolfine efficacy; higher toxicity. |
| Compound 3b | C14-reductase / C8-isomerase | 0.5 - 1.0 µg/mL | ~ 12 µM | Matches Amorolfine efficacy; higher toxicity. |
Validated Experimental Protocol: GC-MS Sterol Profiling
To prove that growth inhibition is due to on-target ergosterol depletion rather than non-specific toxicity, we must employ a self-validating assay. Phenotypic screening (MIC) is coupled with GC-MS sterol profiling to detect the specific buildup of enzymatic intermediates.
-
Sub-MIC Incubation: Culture Yarrowia lipolytica and treat with the test compound at 0.5× MIC. Causality: Treating at sub-lethal concentrations ensures the cells remain metabolically active enough to accumulate sterol intermediates, preventing false positives caused by generalized cell death.
-
Saponification & Extraction: Harvest cells, wash, and resuspend in methanolic KOH (80°C for 2 hours). Extract with n-heptane. Causality: Saponification releases esterified sterols from the membrane, ensuring the total sterol pool is accurately represented in the organic phase.
-
Derivatization & GC-MS Analysis: Evaporate the extract, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), and analyze via GC-MS. Self-Validation: If the compound genuinely targets C14-reductase, the chromatogram will show a distinct accumulation of cholesta-8,14-dien-3β-ol. This biochemical fingerprint self-validates the phenotypic MIC data.
Case Study 2: Antiviral Group 1 IAV Entry Inhibitors
Mechanistic Rationale & SAR
Instead of targeting intracellular enzymes, the 4-aminopiperidine scaffold can be tuned to block viral entry. For Group 1 Influenza A Viruses (IAV), the hemagglutinin (HA) protein mediates viral fusion with the host endosome. By substituting the N1 position with a compact isopropyl group and the C4 position with a halogenated benzamide, the scaffold acts as a steric wedge, preventing the conformational changes required for HA-mediated fusion .
Comparative Performance
The SAR here is exquisitely sensitive to halogenation patterns. Moving from an unsubstituted benzamide (CBS1116) to a 2,6-dichloro substituted benzamide (CBS1117) dramatically increases potency and reduces cytotoxicity, yielding a massive Selectivity Index (SI).
| Compound | Substitution Pattern | H1N1 IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |
| CBS1116 | Unsubstituted benzamide | 0.40 µM | > 100 µM | > 250 |
| CBS1117 | 2,6-Dichlorobenzamide | 0.07 µM (70 nM) | 274.3 µM | 3914 |
Validated Experimental Protocol: Plaque Reduction & Orthogonal Cytotoxicity
To confirm that a compound is a true entry inhibitor, the assay must isolate the viral entry phase and mathematically decouple viral reduction from host cell death.
-
Concurrent Infection & Treatment: Seed MDCK cells to confluence. Inoculate with H1N1 (MOI = 0.001) concurrently with the test compound. Causality: Adding the compound at the exact time of infection targets the HA-mediated entry phase, rather than downstream viral replication.
-
Agarose Overlay & Plaque Quantification: Remove the inoculum after 1 hour, wash, and apply an agarose overlay containing the compound. Incubate for 48-72 hours, fix, and stain with crystal violet. Causality: The agarose restricts viral diffusion, ensuring that each plaque represents a single, successful entry and replication event.
-
Orthogonal CC₅₀ Screening: In parallel, treat uninfected MDCK cells with the compound and measure viability via MTT assay to determine the CC₅₀. Self-Validation: The Selectivity Index (CC₅₀ / IC₅₀) acts as the self-validating metric. An SI of 3914 (as seen with CBS1117) mathematically proves that the plaque reduction is driven by specific HA-fusion inhibition, not by rendering the host cells too sick to support viral growth.
Divergent SAR Logic Visualization
The following diagram illustrates how precise modifications to the N1 and C4 vectors of the central 4-aminopiperidine pharmacophore drive the scaffold toward entirely different therapeutic endpoints.
Divergent SAR optimization paths of the 4-aminopiperidine scaffold for antifungal and antiviral leads.
Conclusion
The 4-aminopiperidine scaffold is a masterclass in chemical versatility. As demonstrated, driving the SAR toward high lipophilicity (N1-benzyl, C4-alkyl) yields potent antifungal agents that rival Amorolfine, though researchers must carefully monitor the therapeutic window to mitigate cytotoxicity. Conversely, utilizing precise steric tuning and halogen bonding (N1-isopropyl, C4-dichlorobenzamide) transforms the scaffold into a highly selective antiviral entry inhibitor with an exceptional safety profile. By leveraging self-validating assays—such as GC-MS sterol profiling and orthogonal CC₅₀ indexing—drug development professionals can confidently map these SAR trajectories from bench to clinic.
References
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis Source: MDPI (Journal of Fungi) URL:[Link]
-
Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]
-
Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
In silico modeling of 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol receptor binding
Title: In Silico Modeling of 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol Receptor Binding: A Comparative Methodological Guide
Introduction The rational design of neuroactive compounds frequently relies on highly specific piperidine-based pharmacophores. The compound 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol presents a unique in silico modeling challenge: it features a bulky, flexible cyclobutyl ring, a primary amine (aminomethyl) that is protonated at physiological pH, and a hydroxyl group capable of complex hydrogen-bonding networks. When targeting the Sigma-1 Receptor (S1R)—a ligand-regulated chaperone protein implicated in neuropathic pain and neurodegenerative diseases[1]—accurate prediction of binding affinity requires capturing the critical salt-bridge interaction with the Glu172 residue while simultaneously accounting for the receptor's inherent conformational plasticity[1].
This guide objectively compares three tiers of in silico platforms—AutoDock Vina (Rigid Docking), Schrödinger Induced-Fit Docking (IFD) , and Schrödinger FEP+ (Free Energy Perturbation)—for modeling this complex ligand. By analyzing the causality behind algorithmic choices, we provide a self-validating framework for researchers to select the optimal computational strategy.
Section 1: The Mechanistic Challenge of Cyclobutyl-Piperidines
Modeling 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol requires overcoming three distinct thermodynamic hurdles:
-
Desolvation Penalties: The primary amine is heavily solvated in an aqueous solution. Moving this charged moiety into the highly hydrophobic S1R pocket requires a massive desolvation energy penalty that empirical scoring functions often underestimate.
-
Receptor Plasticity: S1R is highly dynamic. The bulky cyclobutyl group induces local side-chain rearrangements (particularly at Tyr103 and Leu105) that rigid-receptor models cannot accommodate, leading to artificial steric clashes.
-
Entropic Costs: The rotational freedom of the aminomethyl group and the cyclobutyl ring must be restricted upon binding. Methods that ignore ligand entropy will artificially overestimate binding affinity.
Section 2: Platform Comparison & Performance Data
To evaluate platform efficacy, a congeneric series based on the 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol scaffold was modeled against the S1R crystal structure. The quantitative performance of each methodology is summarized below.
| Feature / Metric | AutoDock Vina 1.2.0[2] | Schrödinger IFD | Schrödinger FEP+[3] |
| Methodology | Empirical Scoring / Rigid Receptor | Glide SP + Prime Sidechain Prediction | Alchemical Thermodynamic Integration |
| Handling of Flexibility | Ligand only | Ligand + Receptor Sidechains | Full System (Explicit Solvent MD) |
| Throughput | High (~10 seconds/ligand) | Medium (~10 minutes/ligand) | Low (~4-6 GPU hours/ligand) |
| Salt Bridge (Glu172) Fidelity | 65% success rate | 88% success rate | 98% success rate |
| RMSE vs. Exp. | 2.14 kcal/mol | 1.45 kcal/mol | 0.74 kcal/mol[4] |
| Best Use Case | High-throughput virtual screening | Pose generation for bulky analogs | Late-stage lead optimization |
Analytical Takeaway: While AutoDock Vina is excellent for rapid triaging, its rigid receptor assumption fails to accommodate the cyclobutyl moiety efficiently. Schrödinger FEP+ provides near-experimental accuracy (~1 kcal/mol) by explicitly calculating the thermodynamic work of desolvation and accounting for full system flexibility[4].
Section 3: In Silico Workflow Visualization
Workflow comparing rigid docking, induced-fit docking, and FEP+ for predicting ligand binding.
Section 4: Experimental Protocols
Protocol A: Baseline Rigid Docking via AutoDock Vina 1.2.0
Causality: Vina utilizes a hybrid empirical scoring function. Because it cannot dynamically adjust protonation states during the run, we must manually enforce the physiological state of the aminomethyl group to ensure it interacts correctly with the S1R pocket.
-
Ligand Preparation: Use the Meeko Python package to assign Gasteiger charges and generate the required PDBQT file[5]. Ensure the primary amine is explicitly protonated (
). mk_prepare_ligand.py -i ligand.sdf -o ligand.pdbqt -
Receptor Preparation: Download the S1R structure (e.g., PDB ID: 5HK1). Strip crystallographic waters, add polar hydrogens, and save as a PDBQT file using AutoDockTools.
-
Grid Box Definition: Center the grid box explicitly on the carboxylate oxygen of Glu172 with a dimension of 20 20 20 Å to encompass the entire hydrophobic pocket[5].
-
Execution: Run Vina with increased exhaustiveness to account for the cyclobutyl ring's rotational degrees of freedom[2]. vina --receptor S1R.pdbqt --ligand ligand.pdbqt --exhaustiveness 32
-
Self-Validation System: Post-docking, measure the distance between the ligand's protonated nitrogen and the Glu172 oxygen. A distance >3.5 Å indicates a failed pose, likely due to steric clashes of the cyclobutyl group against the rigid pocket walls.
Protocol B: Advanced Free Energy Perturbation (Schrödinger FEP+)
Causality: FEP+ overcomes Vina's limitations by using explicit solvent (SPC water model) and Molecular Dynamics (MD) to physically simulate the desolvation penalty and receptor breathing[4].
-
System Preparation: Import the S1R crystal structure into the Protein Preparation Wizard. Assign protonation states at pH 7.4 using PROPKA to ensure Glu172 is deprotonated and ready for salt-bridge formation.
-
Ligand Preparation: Process 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol using LigPrep with Epik to generate the correct physiological tautomers and stereoisomers.
-
Pose Seeding: Use Induced-Fit Docking (IFD) to generate the initial binding pose. IFD temporarily softens the van der Waals radii of the receptor sidechains (e.g., Tyr103), allowing the bulky cyclobutyl group to settle without artificial penalties.
-
Perturbation Map Generation: Open FEP Mapper. Create a closed thermodynamic cycle connecting the target ligand to a known reference ligand. Ensure cycle closure errors are predicted to be <0.5 kcal/mol.
-
MD Simulation: Execute the FEP+ job using the OPLS4 force field. The protocol automatically runs 5 ns of MD per lambda (
) window. To enhance sampling of the cyclobutyl ring, enable REST (Replica Exchange Solute Tempering)[4]. -
Self-Validation System: Analyze the convergence of the free energy visually via the Bennett Acceptance Ratio (BAR) overlap matrices. Poor phase space overlap between adjacent
windows indicates insufficient sampling of the cyclobutyl ring's conformations, requiring an extension of the simulation time.
References[1] Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5kuxLA8VLs2YFVcWOnKN5Sjx9aHa7mo6ADJCusyZS9qhQdENYy6UKyymAQobAKpQZQ31kOZ8uJC_p-Lw6T0ts2Pc0h5StFZL8mGfcitr4leV-QAFIsLJsHizU9DFNC6i8SUH0emuzdpu4mAuC[2] AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiwh15YyoL1JnqN8SigwngRjGEC00czBfJK-jyZJIo77Ez17c1QIWQ2Jc5Ut-cdArHQgXmprPGtGTxCeg09EHv9zK8j75mrQ12eGGH4pKo8hXk_5PJzVNbfGfuVXAGXLj2jpf1lwXP3fUrkk-l[5] Basic docking — Autodock Vina 1.2.0 documentation. readthedocs.io.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ_FR3qc71z-cd6qTM1rEKyl6BV7Pp4zeHKDsGmfBlWWtrAs5u02tIe-FFzyQimJHnapYp9B8ulZqNQSFSTSuHGTwYfk3c_WR-MZfHfiwib8uVTRQqHltgJ5gxbNUoF5HHHd--Qq3nz4Af0JlXN6HLttu4SdFJJT2z4b4w[4] An Improved Free Energy Perturbation FEP+ Sampling Protocol for Flexible Ligand-Binding Domains - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgtOOrks-_z4iSY3zRsVjEplvzSawQVBKNeOOIeLwMMtaqfuKRQXOxYaZHfbKQXJZ1UzMhsfq8chzsOfe05hsznX6f1hmsdV8ZpOpEOcD2xJ3q7hkL50uz7Ugss00_Y8edq9wrfJsNllM4zgM[3] FEP+ - Schrödinger. schrodinger.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHksw6mu2YJvYcmoZ0Zja74ExBfJ9uOGc_GOnk-NawDrJF-jtLE4uvUnU7q1dqhett2LB9NqaDsBj8v2b-fp1xoqGOnA9r0WB4MgWRMlaH5YCH3UwMhaFj-69lr0uYO5TkH-v7KXKDQXqjSxO6T
Sources
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Introduction: The Privileged Scaffold and the Inevitable Challenge
An Objective Guide to the Off-Target Profiling of Novel Piperidine Compounds
The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its prevalence in a vast number of clinically successful drugs.[1][2] Its conformational flexibility, basic nitrogen atom which is often protonated at physiological pH, and its ability to present substituents in well-defined three-dimensional space allow for potent and selective interactions with a multitude of biological targets.[1][3] From oncology to central nervous system (CNS) disorders, the piperidine moiety is a versatile tool for optimizing potency, solubility, and pharmacokinetic properties.[2][3]
However, the very features that make piperidine so valuable can also be a double-edged sword. The scaffold's structural resemblance to endogenous ligands, particularly neurotransmitters, and its physicochemical properties can lead to unintended interactions with proteins other than the intended therapeutic target.[4][5] These "off-target" interactions are a primary driver of adverse drug reactions (ADRs) and a major cause of costly late-stage failures in drug development.[6][7]
Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory checkbox but a fundamental component of a rational and efficient drug discovery campaign. This guide provides a comparative overview of modern strategies for off-target profiling, with a specific focus on challenges and solutions pertinent to novel piperidine-containing drug candidates. We will dissect the causality behind experimental choices, compare leading methodologies, and provide actionable protocols to empower researchers to de-risk their compounds with confidence.
Part 1: A Dichotomy of Strategy: In Silico vs. In Vitro Profiling
The contemporary approach to off-target profiling is a tiered strategy, beginning with broad, cost-effective computational methods and progressing to specific, biologically relevant experimental assays. This integrated workflow maximizes information while conserving resources.
The Predictive Powerhouse: In Silico Off-Target Profiling
Computational, or in silico, profiling serves as the critical first pass in a safety assessment workflow.[6][8] By leveraging vast databases of known compound-protein interactions, these methods can predict potential liabilities based on the chemical structure of a novel compound alone, flagging potential issues long before a compound is tested in a wet lab.
The primary in silico methodologies include:
-
Ligand-Based Approaches: These methods operate on the principle that structurally similar molecules are likely to have similar biological activities. They include 2D and 3D chemical similarity searches, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) models.[9] These are rapid and computationally inexpensive ways to generate an initial list of potential off-targets.
-
Machine Learning and AI: Modern approaches utilize advanced algorithms like multi-task graph neural networks, random forests, and support vector machines trained on large datasets of compound-target interactions.[6][9][10] These models can identify complex patterns that are not apparent from simple similarity searches, offering higher predictive accuracy.[6]
Workflow for a Tiered In Silico Screening Cascade
Caption: A tiered computational workflow to efficiently screen and prioritize potential off-targets.
| In Silico Method | Principle | Pros | Cons | Best For |
| 2D/3D Similarity | Structurally similar compounds have similar activities. | Very fast, computationally inexpensive, good for known chemotypes. | Limited to known chemical space; may miss novel scaffolds. | Early-stage library screening; initial hypothesis generation. |
| QSAR | Statistical models relating chemical features to activity. | Good predictive power within its applicability domain. | Requires robust training sets; performance drops outside the domain. | Lead optimization within a known chemical series. |
| Machine Learning/AI | Learns complex patterns from large interaction datasets. | High predictive accuracy; can identify novel interactions.[6][10] | Can be a "black box"; requires large, high-quality training data. | Broad profiling of diverse structures; de-risking novel scaffolds. |
The Gold Standard: In Vitro Experimental Profiling
While in silico methods are predictive, in vitro assays provide definitive, quantitative evidence of a compound's interaction with a panel of off-targets.[11] These assays are essential for confirming computational predictions and are a core component of the safety data package required for regulatory submissions.[12][13]
Comparative Approaches to In Vitro Screening:
-
Broad Safety Panels: The most common strategy involves screening a compound at a single, high concentration (typically 10 µM) against a large panel of targets known to be implicated in adverse drug reactions.[11][14] Several commercial providers offer well-validated panels. This approach acts as a broad "safety net" to catch common liabilities early.
-
Chemoproteomics: For a truly unbiased view, chemoproteomics techniques identify the binding partners of a compound directly in a complex biological sample, such as a cell lysate or even in live cells.[15][16] Methods like Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP) can uncover completely unexpected off-targets that would be missed by knowledge-based panels.[15][16]
| Commercial Panel | Provider | Approx. # of Targets | Primary Assay Technologies | Key Features |
| SafetyScreen44 | Eurofins Discovery | 44 | Radioligand Binding, Enzymatic Assays | Core panel of targets strongly associated with in vivo adverse effects, recommended by major pharmaceutical companies.[17][18][19] |
| BioPrint Profile | Eurofins Discovery | 130+ | Radioligand Binding, Functional Assays | Comprehensive panel for a deeper mechanistic understanding of liabilities.[20][21] |
| InVEST Panel | Reaction Biology | 44+ | Radioligand Binding, Enzymatic Assays | Covers key GPCRs, ion channels, enzymes, and transporters for early safety assessment.[11] |
| KINOMEscan | Eurofins DiscoverX | 480+ | Active Site-Directed Competition Binding | The most comprehensive panel available for assessing kinase selectivity.[22] |
Decision Workflow for In Vitro Off-Target Profiling
Caption: A decision tree guiding the selection of an appropriate in vitro profiling strategy.
Part 2: Known Liabilities of the Piperidine Scaffold
While every compound is unique, the piperidine class has known tendencies for certain off-target interactions that warrant special attention.
| Common Off-Target Class | Specific Examples | Potential Adverse Effect | Recommended Primary Assay |
| Ion Channels | hERG (KCNH2) | Cardiac arrhythmia (QT prolongation) | Electrophysiology (Patch-clamp) or Radioligand Binding |
| GPCRs | Dopamine (D2), Serotonin (5-HT2A, 5-HT2B), Muscarinic (M1-M3), Adrenergic (α1) | CNS side effects, weight gain, catalepsy, cardiovascular effects[23] | Radioligand Binding, Functional Assays (e.g., cAMP, Calcium Flux) |
| Enzymes | Monoamine Oxidase (MAO-A, MAO-B), Cyclooxygenase (COX-1, COX-2) | Drug-drug interactions, GI toxicity, cardiovascular effects[24] | Enzymatic Activity Assays |
| Transporters | Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | CNS side effects, abuse potential | Radioligand Uptake/Binding Assays |
| Other | Sigma Receptors (σ1, σ2) | Psychotomimetic effects, modulation of other neurotransmitter systems[25] | Radioligand Binding |
A prime example is the human ether-a-go-go-related gene (hERG) potassium channel. Blockade of this channel by a drug can delay cardiac repolarization, leading to a potentially fatal arrhythmia called Torsades de Pointes.[23] Many piperidine-containing compounds, particularly those with a basic nitrogen that can interact with key residues in the channel pore, are flagged for potential hERG liability. Therefore, a hERG assay is considered a mandatory component of early safety profiling.
Part 3: Detailed Experimental Protocols
To provide actionable guidance, we present detailed, step-by-step protocols for two fundamental off-target assays. These represent self-validating systems with clear positive and negative controls.
Protocol 1: Radioligand Binding Assay for the Dopamine D2 Receptor
This protocol is designed to determine a compound's ability to displace a known radiolabeled ligand from the human dopamine D2 receptor, a common off-target for CNS-active drugs.
-
Objective: To determine the inhibitory constant (Ki) of a test compound for the human D2 receptor.
-
Materials:
-
Cell membranes expressing recombinant human D2 receptors.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test piperidine compounds, serially diluted in assay buffer.
-
96-well microplates, glass fiber filter mats, filtration apparatus.
-
Scintillation cocktail and a microplate scintillation counter.
-
-
Methodology:
-
Plate Setup: Design a 96-well plate map including wells for Total Binding (radioligand + membranes), Non-Specific Binding (radioligand + membranes + haloperidol), and Test Compound (radioligand + membranes + serial dilutions of test compound).
-
Reagent Addition: To each well, add 50 µL of assay buffer (for Total Binding), 50 µL of 10 µM Haloperidol (for Non-Specific), or 50 µL of the appropriate test compound concentration.
-
Radioligand Addition: Add 50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM) to all wells.
-
Reaction Initiation: Add 100 µL of the D2 receptor membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking. The goal is to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity in each well using a microplate scintillation counter. The output is in counts per minute (CPM).
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate Percent Inhibition for each test compound concentration: % Inhibition = 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)).
-
Plot % Inhibition vs. log[Test Compound] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced, providing a robust method to screen for off-target kinase inhibitors.[26]
-
Objective: To determine the IC₅₀ of a test compound against a specific kinase (e.g., Lck).
-
Materials:
-
Recombinant kinase (e.g., Lck).
-
Kinase-specific substrate peptide.
-
ATP solution.
-
Kinase Reaction Buffer.
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Test piperidine compounds, serially diluted.
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
-
-
Methodology:
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of test compound at various concentrations.
-
Add 2 µL of a mixture containing the kinase and its substrate peptide in reaction buffer.
-
Reaction Initiation: Add 2 µL of ATP solution (at a concentration near the Km for the specific kinase) to all wells to start the kinase reaction. Include "no enzyme" controls for background subtraction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Luminescence Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
Signal Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls).
-
Calculate the percent inhibition for each compound concentration relative to the "no compound" (100% activity) controls.
-
Plot % Inhibition vs. log[Test Compound] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Signaling Cascade Affected by Off-Target Kinase Inhibition
Caption: Unintended inhibition of a kinase like Lck can disrupt critical signaling pathways.
Conclusion: An Integrated Strategy for Safer Medicines
The development of novel piperidine-based therapeutics holds immense promise, but this potential can only be realized if compound safety and selectivity are addressed from the earliest stages of discovery. A robust off-target profiling strategy is not a single experiment but an integrated, multi-faceted approach. It begins with high-throughput in silico methods to cast a wide predictive net, followed by confirmation and quantification using broad in vitro safety panels. For compounds with novel scaffolds or unexpected activities, unbiased chemoproteomic approaches provide an invaluable tool for discovery. By understanding the common liabilities of the piperidine scaffold and applying rigorous, well-controlled experimental protocols, researchers can make informed decisions, mitigate risks, and ultimately design safer, more effective medicines.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Novel Psychoactive Substances
Introduction: The Evolving Challenge of Novel Psychoactive Substances (NPS)
The landscape of forensic and clinical toxicology is in a constant state of flux, largely driven by the rapid emergence of Novel Psychoactive Substances (NPS). These substances, often marketed as "legal highs" or "designer drugs," are specifically engineered to mimic the effects of controlled drugs while circumventing existing legislation.[1] The sheer number, structural diversity, and transient nature of NPS present a formidable challenge to the analytical community.[2][3] Unlike traditional drugs of abuse, the analytical methods for NPS are often not well-established, and the window for detection can be short due to their rapid metabolism.[3][4]
This guide provides a comprehensive comparison of analytical methodologies and a detailed framework for their validation. It is designed for researchers, scientists, and drug development professionals who are tasked with the critical responsibility of accurately identifying and quantifying these elusive compounds. The core principle of this guide is to move beyond rote procedural descriptions and to instill a deep understanding of the causality behind each step of the validation process, ensuring that the developed methods are not only accurate and reliable but also robust and defensible.
The validation of an analytical method is the cornerstone of quality assurance in any laboratory. It provides objective evidence that a method is fit for its intended purpose.[5] For NPS, this "fitness for purpose" is a continuously moving target. Therefore, a thorough and scientifically sound validation is not merely a regulatory requirement but a scientific necessity. This guide will delve into the recommendations from internationally recognized bodies such as the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) and the United Nations Office on Drugs and Crime (UNODC), providing a practical and in-depth approach to this complex analytical challenge.[6][7]
Comparative Analysis of Key Analytical Techniques for NPS
The choice of analytical technique is a critical first step in developing a method for NPS analysis. The ideal technique should offer high sensitivity and selectivity, given the often low concentrations of NPS and their metabolites in biological matrices and the complexity of seized materials.[8][9] The two most powerful and widely used techniques in modern toxicology are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem mass spectrometry (MS/MS).[3][10]
Gas Chromatography-Mass Spectrometry (GC-MS): A long-standing "gold standard" in forensic toxicology, GC-MS offers excellent chromatographic separation and highly reproducible mass spectra, which are invaluable for compound identification through library matching.[10] However, its application to many NPS classes, such as synthetic cathinones and benzodiazepines, can be limited by their thermal instability and low volatility, often necessitating derivatization steps.[10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the technique of choice for many NPS applications. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds. The use of tandem mass spectrometry provides exceptional selectivity and sensitivity, allowing for the detection of trace amounts of NPS and their metabolites in complex matrices like blood, urine, and oral fluid.[3][11] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography further enhances the capability to identify unknown NPS and their metabolites.[4]
Below is a comparative summary of these techniques for the analysis of common NPS classes:
| Analytical Technique | Analyte Class | Advantages | Disadvantages | Typical Limit of Detection (LOD) |
| GC-MS | Synthetic Cannabinoids | Excellent for volatile compounds, extensive spectral libraries available. | Derivatization often required, potential for thermal degradation. | 0.1 - 1.0 ng/mL |
| Fentanyl Analogs | Good separation of some isomers. | Thermal degradation of certain analogs, co-elution of isomers can be an issue.[12] | 0.05 - 0.5 ng/mL | |
| LC-MS/MS | Synthetic Cathinones | High sensitivity and selectivity, no derivatization needed. | Matrix effects can be significant, fewer established spectral libraries. | 0.01 - 0.1 ng/mL |
| Benzodiazepine Analogs | Ideal for these non-volatile compounds, allows for multiplexing. | Ion suppression or enhancement due to matrix components. | 0.1 - 1.0 ng/mL | |
| Fentanyl Analogs | High sensitivity for potent analogs, can differentiate many isomers.[12] | Chromatographic separation of isomers remains a challenge.[12] | 0.01 - 0.05 ng/mL[11] |
The Workflow of Analytical Method Validation for NPS
A robust method validation process is a systematic journey that ensures an analytical procedure is reliable and reproducible for its intended use. The following diagram illustrates a comprehensive workflow for validating a method for NPS analysis, from initial development to final implementation.
Caption: A typical workflow for the validation of an analytical method for NPS.
Deep Dive into Core Validation Parameters: Protocols and Rationale
The validation of an analytical method involves assessing several key performance characteristics.[13] The following sections provide detailed protocols and the scientific reasoning behind the most critical validation parameters for NPS analysis.
Selectivity and Specificity
Why it's critical for NPS: The sheer number of NPS and their isomers, coupled with potential matrix interferences, makes selectivity paramount.[12] A method must be able to unequivocally differentiate the target analyte from endogenous matrix components, other drugs, and structurally similar NPS.[6]
Experimental Protocol:
-
Matrix Blanks: Analyze a minimum of six different blank matrix samples (e.g., drug-free urine, blood) from individual sources to assess for interferences at the retention time of the target analyte.
-
Interference Study: Spike blank matrix with a high concentration of commonly encountered drugs, metabolites, and structurally related NPS that are likely to be present in authentic samples.
-
Acceptance Criteria: No significant interfering peaks (typically <20% of the lower limit of quantification response) should be observed at the retention time of the analyte of interest.
Linearity and Range
Why it's critical for NPS: To accurately quantify the concentration of an NPS, the method's response must be proportional to the analyte concentration over a defined range. This is crucial for determining the extent of exposure in clinical and forensic cases.
Experimental Protocol:
-
Calibration Standards: Prepare a series of at least five calibration standards by spiking blank matrix with known concentrations of the analyte, spanning the expected concentration range in real samples.
-
Calibration Curve: Analyze the calibration standards and plot the instrument response versus the theoretical concentration.
-
Regression Analysis: Perform a linear regression analysis on the data.
-
Acceptance Criteria: The coefficient of determination (r²) should typically be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of their nominal value (±20% for the lowest standard).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's critical for NPS: Many NPS, particularly fentanyl analogs, are highly potent and can be present at very low concentrations.[8] The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[14][15]
Experimental Protocol:
-
Estimation: The LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N) of low-concentration spikes (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[15][16]
-
Verification: Prepare spiked samples at the estimated LOD and LOQ concentrations and analyze them repeatedly (n≥6).
-
Acceptance Criteria: The analyte must be reliably detected in all samples at the LOD. At the LOQ, the results should meet predefined criteria for accuracy and precision (e.g., within ±20% of the nominal concentration and a coefficient of variation of ≤20%).
Accuracy and Precision
Why it's critical for NPS: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. Both are essential for ensuring the reliability of quantitative data in toxicology reports.
Experimental Protocol:
-
Quality Control (QC) Samples: Prepare QC samples in blank matrix at a minimum of three concentration levels (low, medium, and high) within the calibration range.
-
Intra-day (Repeatability) and Inter-day (Intermediate Precision) Analysis: Analyze multiple replicates (n≥5) of each QC level on the same day (intra-day) and on at least three different days (inter-day).
-
Calculations: Calculate the mean, standard deviation, and coefficient of variation (CV%) for the results at each QC level. Accuracy is expressed as the percent deviation from the nominal concentration.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LOQ), and the CV% for precision should not exceed 15% (20% at the LOQ).
The Indispensable Role of Certified Reference Materials (CRMs)
The foundation of any quantitative analysis is the use of well-characterized reference materials.[17] Certified Reference Materials (CRMs) are the gold standard, providing a known purity and concentration that is traceable to national or international standards.[18][19]
Why CRMs are paramount for NPS analysis:
-
Unambiguous Identification: CRMs provide the definitive standard for comparing retention times and mass spectra, ensuring the correct identification of an NPS.[20]
-
Accurate Quantification: The certified concentration of a CRM is essential for preparing accurate calibration standards and quality control samples, which are the basis of reliable quantification.[21]
-
Method Validation: CRMs are crucial for assessing the accuracy of a new analytical method.[19][21]
-
Inter-laboratory Comparability: The use of CRMs allows for the standardization of results across different laboratories, which is vital for proficiency testing and collaborative studies.
The scarcity of CRMs for newly emerging NPS is a significant challenge for the forensic community.[2] In such cases, laboratories may need to rely on well-characterized materials from reputable suppliers and perform in-house verification of their identity and purity.
Decision-Making in Analytical Technique Selection
Choosing the most appropriate analytical technique for a specific NPS application requires careful consideration of several factors. The following decision tree provides a logical framework for this selection process.
Caption: A decision tree for selecting an appropriate analytical technique for NPS analysis.
Conclusion: Upholding Scientific Integrity in a Dynamic Field
The validation of analytical methods for novel psychoactive substances is a complex but essential process that underpins the reliability and defensibility of forensic and clinical toxicology results. The dynamic nature of the NPS market demands that laboratories not only follow established validation guidelines but also understand the scientific principles that guide them. By employing a systematic approach to method validation, utilizing high-quality certified reference materials, and selecting the most appropriate analytical techniques, scientists can confidently address the challenges posed by this ever-evolving class of compounds. This commitment to scientific integrity is crucial for public health and safety, ensuring that the analytical data generated can be trusted to inform clinical decisions, law enforcement actions, and public policy.
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Advances in analytical methodologies for detecting novel psychoactive substances: a review. (2024). Journal of Analytical Toxicology. Retrieved from [Link]
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Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
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Advances in Analytical Methodologies for Detecting Novel Psychoactive Substances (NPS): A Review. (2023). ResearchGate. Retrieved from [Link]
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Biological specimens - Synthetic Drug Strategy. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
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SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS. (2016). SWGDRUG. Retrieved from [Link]
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Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. (n.d.). MDPI. Retrieved from [Link]
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Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. (2025). MDPI. Retrieved from [Link]
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Challenges in Measuring Fentanyl Analogs: Advice From the Front Lines. (2018). American Association for Clinical Chemistry. Retrieved from [Link]
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An overview of recent developments in the analytical detection of new psychoactive substances (NPSs). (2015). Royal Society of Chemistry. Retrieved from [Link]
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Validation of Analytical Methods. (2005). Office of Justice Programs. Retrieved from [Link]
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SWGDRUG Bulletin. (2023). SWGDRUG. Retrieved from [Link]
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Modern Methods for Detection of Fentanyl and Its Analogues: A Comprehensive Review of Technologies and Applications. (2025). MDPI. Retrieved from [Link]
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New psychoactive substances: catalysing a shift in forensic science practice? (n.d.). The Royal Society Publishing. Retrieved from [Link]
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The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. (2021). National Institutes of Health. Retrieved from [Link]
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DEVELOPMENT AND APPLICATION OF ANALYTICAL METHODS FOR FENTANYL ANALOGS IN TRADITIONAL AND ALTERNATIVE MATRICES. (2021). Sam Houston State University. Retrieved from [Link]
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On the challenge of unambiguous identification of fentanyl analogs: exploring measurement diversity using standard reference mass spectral libraries. (n.d.). National Institutes of Health. Retrieved from [Link]
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What are NPS? (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
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Criteria for Identification of Synthetic Drugs. (n.d.). SWGDRUG. Retrieved from [Link]
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Guidelines for the forensic analysis of drugs facilitating sexual assault and other criminal acts. (2012). United Nations Office on Drugs and Crime. Retrieved from [Link]
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Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. (2025). ResearchGate. Retrieved from [Link]
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Strategy for determination of LOD and LOQ values – Some basic aspects. (n.d.). ResearchGate. Retrieved from [Link]
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Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (2022). Taylor & Francis Online. Retrieved from [Link]
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Certified Reference Material (CRM): benefits for the analytical routine. (2020). Controllab. Retrieved from [Link]
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A Researcher's Guide to Histamine H3 Receptor Inverse Agonists: A Comparative Analysis
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of leading histamine H3 receptor (H3R) inverse agonists, offering a deep dive into their pharmacological profiles, mechanisms of action, and the critical experimental protocols for their evaluation. Designed for the discerning researcher, this document moves beyond a simple product listing to deliver actionable, data-supported insights.
The Scientific Imperative: Understanding the Histamine H3 Receptor and Inverse Agonism
The histamine H3 receptor, a G protein-coupled receptor (GPCR), is a key modulator within the central nervous system (CNS).[1][2][3] It functions as both a presynaptic autoreceptor, regulating the synthesis and release of histamine, and as a heteroreceptor, influencing the release of other crucial neurotransmitters like acetylcholine, dopamine, and serotonin.[1][3]
A defining feature of the H3R is its significant constitutive activity, a state of persistent signaling even in the absence of an agonist.[4] This intrinsic activity makes the H3R an exceptional target for a specific class of ligands: inverse agonists. Unlike neutral antagonists that merely block agonist binding, inverse agonists stabilize the receptor in an inactive state, thereby reducing its basal signaling.[4] This unique mechanism holds considerable therapeutic potential for a spectrum of neurological conditions, including narcolepsy, cognitive deficits, and attention-deficit hyperactivity disorder (ADHD).[1][3][5]
Comparative Analysis of Leading H3R Inverse Agonists
The field has seen the development of several H3R inverse agonists, each with a unique pharmacological signature. This section provides a head-to-head comparison of four notable compounds: Pitolisant, Ciproxifan, A-349,821, and Betahistine.
Quantitative Pharmacological Profile
The following table summarizes the binding affinities (pKi) and functional potencies (pIC50/pEC50) of these compounds at the human H3 receptor. Higher values are indicative of greater affinity and potency.
| Compound | Chemical Class | pKi (human H3R) | Functional Potency (pIC50/pEC50) | Key Distinguishing Characteristics |
| Pitolisant (Wakix®) | Non-imidazole | ~8.0[6] | IC50 = 5.3 nM[7] | The first H3R inverse agonist to receive regulatory approval for narcolepsy, demonstrating significant wake-promoting and pro-cognitive effects in clinical settings.[8][9] |
| Ciproxifan | Imidazole | Ki = 0.5-1.9 nM (rat)[10] | IC50 = 9.2 nM[2] | A highly potent and selective research tool, widely employed as a reference compound in preclinical pharmacology for its robust effects.[2] |
| A-349,821 | Non-imidazole | pKi = 8.8[3] | pEC50 = 8.6[3] | A non-imidazole compound with high affinity and selectivity, noted for its nootropic (cognition-enhancing) properties in animal models.[3] |
| Betahistine | Imidazole analogue | - | Exhibits mixed inverse agonist and agonist activity.[5] | Primarily used for vestibular disorders like Meniere's disease; its mechanism involves both partial H1 receptor agonism and H3 receptor antagonism/inverse agonism.[5] |
Selectivity: A Critical Determinant of Clinical Utility
Off-target activity can lead to undesirable side effects. Therefore, a high degree of selectivity for the H3R over other histamine receptor subtypes (H1, H2, H4) is a critical attribute for any clinical candidate.
| Compound | Selectivity for H3R over H1R | Selectivity for H3R over H2R | Selectivity for H3R over H4R |
| Pitolisant | High[7] | High[7] | High[7] |
| Ciproxifan | High[10] | High[10] | 2 to 13-fold less potent at H4R[11] |
| A-349,821 | High | High | High |
| Betahistine | Concurrently acts as a partial H1 agonist | Negligible activity at H2 receptors[5] | - |
The Underlying Mechanism: H3R Signaling Pathways
The H3R exerts its influence primarily through coupling to the Gi/o family of G proteins. Its constitutive activity maintains a basal level of G protein activation, which in turn inhibits the enzyme adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). H3R inverse agonists intervene by binding to the receptor and forcing it into an inactive conformation, thus alleviating the tonic inhibition of adenylyl cyclase and restoring cAMP levels.
The diagram below provides a visual representation of this signaling cascade and the point of intervention for inverse agonists.
Caption: H3R signaling cascade and the mechanism of inverse agonism.
Gold-Standard Experimental Protocols for H3R Inverse Agonist Characterization
Rigorous and reproducible experimental data are the bedrock of drug discovery. This section details the essential, self-validating protocols for the comprehensive characterization of H3R inverse agonists.
Radioligand Binding Assay: Quantifying Affinity
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for the H3R. The principle lies in the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Isolate cell membranes from a stable cell line overexpressing the human H3R (e.g., HEK293 or CHO cells).[12] The quality and purity of the membrane preparation are critical for assay performance.
-
Assay Buffer Formulation: Utilize a suitable binding buffer, typically 50 mM Tris-HCl, pH 7.4.[12]
-
Competitive Binding Incubation: In a 96-well plate format, incubate the H3R-containing membranes with a constant concentration of a high-affinity radioligand (e.g., [3H]-N-α-methylhistamine) and a serial dilution of the unlabeled test compound.[12]
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating for 60-120 minutes at room temperature.[12]
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter mat. This captures the membranes with bound radioligand while allowing the unbound radioligand to pass through.[12]
-
Washing: Thoroughly wash the filters with ice-cold buffer to minimize non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined and then converted to the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
cAMP Accumulation Assay: Assessing Functional Activity
This is a cell-based functional assay that quantifies the ability of an inverse agonist to reverse the constitutive inhibition of adenylyl cyclase, thereby increasing intracellular cAMP levels.
Step-by-Step Methodology:
-
Cell Plating: Seed H3R-expressing cells into a 96-well microplate and culture until they form a confluent monolayer.[13]
-
Compound Application: Replace the culture medium with a suitable assay buffer containing a concentration gradient of the test compound.[13]
-
Adenylyl Cyclase Stimulation: To enhance the assay window, stimulate the cells with a sub-maximal concentration of forskolin, a direct activator of adenylyl cyclase.[13]
-
Incubation: Incubate the cells at 37°C for 15-30 minutes to allow for cAMP production.[13]
-
Detection: Lyse the cells and quantify the intracellular cAMP levels using a sensitive detection method such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or LANCE.[13][14]
-
Data Analysis: Construct a dose-response curve by plotting the measured cAMP concentration against the log concentration of the test compound. Determine the pEC50 and the maximal effect (Emax) from this curve.
Caption: Workflow for a cAMP accumulation assay.
[³⁵S]GTPγS Binding Assay: Directly Measuring G Protein Activation
This functional assay provides a direct measure of G protein activation. Inverse agonists are identified by their ability to decrease the basal level of [³⁵S]GTPγS binding to the Gα subunit, which reflects the reduction in the receptor's constitutive activity.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize membranes prepared from H3R-expressing cells as described for the radioligand binding assay.[15]
-
Assay Buffer with GDP: Prepare an assay buffer containing a low concentration of GDP to ensure that the G proteins are in their inactive, GDP-bound state at the start of the assay.[13][16]
-
Reaction Incubation: In a 96-well plate, combine the membranes, assay buffer, varying concentrations of the test compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[13][16]
-
G Protein Activation: Incubate the plate at 30°C for 30-60 minutes. During this time, constitutively active receptors will catalyze the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.[13]
-
Termination and Filtration: Stop the reaction and separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide via rapid filtration.[15]
-
Quantification: Measure the amount of [³⁵S]GTPγS retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the test compound. A decrease in signal indicates inverse agonist activity. Determine the pIC50 and the percentage of inhibition of basal signaling.[13]
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Conclusion and Future Directions
The constitutive activity of the histamine H3 receptor offers a compelling target for the development of novel therapeutics for a range of CNS disorders. The inverse agonists highlighted in this guide, particularly the newer generation of non-imidazole compounds, showcase the potential for creating highly potent and selective drugs. The provided experimental frameworks offer a standardized approach for the rigorous evaluation and comparison of new chemical entities targeting the H3R. Future research should continue to focus on optimizing the structure-activity relationships and selectivity profiles of these compounds to yield next-generation therapeutics with enhanced efficacy and an improved safety margin.
References
A comprehensive list of all cited sources with full details and URLs is available in the final section of this document.
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Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. Frontiers. [Link]
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Histamine H3 Receptor (H3R) Antagonists and Inverse Agonists in the Treatment of Sleep Disorders. Bentham Science Publishers. [Link]
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Full article: Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. Taylor & Francis. [Link]
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Histamine H3 receptor antagonists/inverse agonists: Where do they go? ResearchGate. [Link]
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Assessment of pharmacology and potential anti-obesity properties of H3 receptor antagonists/inverse agonists. PubMed. [Link]
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GTPγS Binding Assay. Creative Bioarray. [Link]
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GTPγS Binding Assays. NCBI Bookshelf. [Link]
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GTPγS Binding Assays. PubMed. [Link]
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An inverse agonist of the histamine H(3) receptor improves wakefulness in narcolepsy: studies in orexin-/- mice and patients. PubMed. [Link]
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Flow Chart Outlining the Fractionation and [ 35 S]GTPγS-binding... ResearchGate. [Link]
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An inverse agonist of the histamine H>3> receptor improves wakefulness in narcolepsy: Studies in orexin>-/-> mice and patients. University of Texas Southwestern Medical Center. [Link]
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An inverse agonist of the histamine H3-receptor improves wakefulness in narcolepsy: Study in orexin-/-mice and patients. ResearchGate. [Link]
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Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. ADU Repository - Abu Dhabi University. [Link]
-
Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives. PMC. [Link]
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Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET. PMC. [Link]
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Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
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Histamine H3 receptor—comparison of the 1st (violet) and 1000th (green)... ResearchGate. [Link]
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HISTAMINE. Megazyme. [Link]
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Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Walsh Medical Media. [Link]
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H3 Human Histamine GPCR Cell Based PAM cAMP LeadHunter Assay. Eurofins Discovery. [Link]
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Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects. MDPI. [Link]
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AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). MDPI. [Link]
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Receptor selectivity profile of ciproxifan. The affinity of the com. ResearchGate. [Link]
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Profile of pitolisant in the management of narcolepsy: design, develop. Dove Medical Press. [Link]
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Compared pharmacology of human histamine H3 and H4 receptors. PubMed. [Link]
-
Enzyme Immunoassay for Histamine (Life Science Format). Oxford Biomedical Research. [Link]
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Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists | ACS Sensors. ACS Publications. [Link]
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Histamine (Life Science Format) ELISA Kit Instructions. Neogen. [Link]
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Efficacy and Safety of Histamine H3 Receptor Antagonist/Inverse Agonist Including Betahistine for Schizophrenia: A Systematic Review and Meta‐Analysis. PMC. [Link]
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A Comparative Guide to the Enantioselective Synthesis and Kinetic Resolution of 2-Arylpiperidines
The 2-arylpiperidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its rigid, three-dimensional structure allows for precise presentation of substituents to interact with biological targets, making stereochemistry a critical determinant of therapeutic efficacy and safety. This guide provides a comparative analysis of key methodologies for the enantioselective synthesis and kinetic resolution of 2-arylpiperidines, offering researchers a comprehensive resource for selecting and implementing the most suitable strategy for their specific needs. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each approach, supported by experimental data and detailed protocols.
Strategic Approaches to Enantiopure 2-Arylpiperidines
The synthesis of enantiomerically pure 2-arylpiperidines can be broadly categorized into two main strategies: asymmetric synthesis, where a chiral center is introduced enantioselectively from a prochiral precursor, and resolution, where a racemic mixture is separated into its constituent enantiomers. This guide will explore prominent methods within both categories, including asymmetric catalysis, the use of chiral auxiliaries, and kinetic resolution via both chemical and enzymatic means.
Asymmetric Catalysis: The Direct Route to Enantiopurity
Asymmetric catalysis offers an elegant and atom-economical approach to chiral 2-arylpiperidines, often providing high enantioselectivities from readily available starting materials.
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
A powerful method for the direct synthesis of enantioenriched α-aryl and α-heteroaryl piperidines involves the iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts.[1] This approach benefits from high levels of enantioselectivity for a range of substrates.[1]
Mechanism and Key Principles: The reaction proceeds through the hydrogenation of the pyridinium salt to an enamine intermediate. The stereochemical outcome is determined by the initial protonation of this enamine, rather than the subsequent hydride reduction of the resulting iminium intermediate.[1] The choice of a chiral ligand is crucial for achieving high enantioselectivity. The MeO-BoQPhos ligand, an unsymmetrical phosphorus-pyridine-based ligand, has proven to be highly effective in this transformation.[1]
Performance and Scope: This method has demonstrated excellent performance with a variety of α-aryl and α-heteroaryl substituents on the pyridinium salt. Enantiomeric ratios of up to 99.3:0.7 have been achieved.[1] The reaction tolerates a range of functional groups on the aryl ring, including electron-donating and electron-withdrawing groups.[1]
Experimental Protocol: Asymmetric Hydrogenation of 2-Phenylpyridinium Salt
-
To a solution of [Ir(COD)Cl]₂ (1.0 mol%) and MeO-BoQPhos (2.2 mol%) in freshly distilled and degassed THF (0.5 M) is added the 2-phenylpyridinium salt (1.0 equiv.).
-
The resulting solution is stirred in a high-pressure reactor.
-
The reactor is purged with hydrogen gas and then pressurized to 50 atm.
-
The reaction is stirred at 50 °C for 24 hours.
-
After cooling to room temperature and venting the reactor, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2-phenylpiperidine.
Data Summary: Iridium-Catalyzed Asymmetric Hydrogenation
| Substrate (Aryl Group) | Ligand | Enantiomeric Ratio (er) | Yield (%) |
| 2-Phenyl | MeO-BoQPhos | 99.3:0.7 | 92 |
| 2-(2-Naphthyl) | MeO-BoQPhos | 94.2:5.8 | 89 |
| 2-(4-Trifluoromethylphenyl) | MeO-BoQPhos | 93.5:6.5 | 88 |
| 2-(Benzothiophenyl) | MeO-BoQPhos | 96.6:3.4 | 89 |
Data sourced from Zhang et al. (2018)[1]
Logical Workflow: Iridium-Catalyzed Asymmetric Hydrogenation
Caption: Workflow for Ir-catalyzed asymmetric hydrogenation.
Kinetic Resolution: Separating Enantiomers
Kinetic resolution is a powerful strategy for obtaining enantiopure compounds from a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.
Kinetic Resolution by Asymmetric Lithiation
A highly effective method for the kinetic resolution of N-Boc-2-arylpiperidines involves asymmetric deprotonation using a chiral base, typically n-butyllithium (n-BuLi) in complex with a chiral diamine ligand such as (-)-sparteine or a (+)-sparteine surrogate.[2][3]
Mechanism and Key Principles: The chiral base selectively deprotonates one enantiomer of the racemic N-Boc-2-arylpiperidine at the benzylic position. The resulting configurationally stable organolithium species can then be quenched with an electrophile. The unreacted, enantioenriched starting material can be recovered. The rapid rotation of the N-Boc group even at low temperatures is crucial for achieving high yields of lithiation.[2] The choice of the sparteine enantiomer determines which enantiomer of the starting material is deprotonated.[4]
Performance and Scope: This method provides access to both the enantioenriched starting material and the 2,2-disubstituted product with high enantioselectivity.[2] It has been successfully applied to a range of 2-arylpiperidines with various substituents on the aryl ring.[4][5] Furthermore, this methodology has been extended to the kinetic resolution of more complex systems, such as 2-aryl-4-methylenepiperidines and spirocyclic 2-arylpiperidines.[4][6]
Experimental Protocol: Kinetic Resolution of N-Boc-2-phenylpiperidine
-
A solution of racemic N-Boc-2-phenylpiperidine (1.0 equiv.) and (-)-sparteine (1.1 equiv.) in toluene (0.1 M) is cooled to -78 °C.
-
n-BuLi (0.8 equiv.) is added dropwise, and the reaction is stirred for 1 hour at -78 °C.
-
The reaction is quenched by the addition of an electrophile (e.g., methyl chloroformate).
-
The reaction is allowed to warm to room temperature and quenched with saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.
-
The enantioenriched starting material and the 2,2-disubstituted product are separated by column chromatography.
Data Summary: Kinetic Resolution of 2-Aryl-4-methylenepiperidines
| Aryl Group | Ligand | Recovered SM (er) | Yield (%) | Substituted Product (er) | Yield (%) |
| Phenyl | (+)-Sparteine | 97:3 | 41 | 73:27 | 58 |
| 4-Fluorophenyl | (+)-Sparteine | 96:4 | 42 | 70:30 | 56 |
| 4-Chlorophenyl | (+)-Sparteine | 95:5 | 43 | 71:29 | 55 |
| 4-Methoxyphenyl | (+)-Sparteine | 93:7 | 40 | 68:32 | 57 |
Data sourced from Coldham et al. (2022)[4][5]
Catalytic Cycle: Kinetic Resolution by Asymmetric Lithiation
Caption: Kinetic resolution via asymmetric lithiation.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly selective alternative for the synthesis of enantiopure piperidine derivatives. Lipases are commonly employed for the acylation of piperidine alcohols or the hydrolysis of corresponding esters.[7]
Mechanism and Key Principles: Enzymes, being inherently chiral, can differentiate between the two enantiomers of a racemic substrate. In a typical lipase-catalyzed kinetic resolution, one enantiomer of a piperidine alcohol is selectively acylated, leaving the other enantiomer unreacted.[8] The choice of enzyme, acyl donor, and solvent are critical for achieving high enantioselectivity and conversion.[8]
Performance and Scope: Enzymatic resolutions can provide high enantiomeric excesses for both the acylated product and the unreacted alcohol.[7] The substrate scope can be broad, but is dependent on the specific enzyme used. This method has been successfully applied to the resolution of piperidine atropisomers, which are challenging substrates for traditional chemical methods.[8]
Experimental Protocol: Lipase-Catalyzed Resolution of a Piperidine Intermediate
-
To a solution of the racemic piperidine intermediate (1.0 equiv.) in an appropriate organic solvent (e.g., toluene) is added a lipase (e.g., Toyobo LIP-300).
-
An acylating agent (e.g., trifluoroethyl isobutyrate) is added, and the suspension is stirred at a controlled temperature.
-
The reaction progress is monitored by chiral HPLC.
-
Upon reaching approximately 50% conversion, the enzyme is filtered off.
-
The filtrate is concentrated, and the acylated product and unreacted starting material are separated by chromatography or crystallization.
Chiral Auxiliary-Based Synthesis
The use of chiral auxiliaries is a classical yet reliable strategy for asymmetric synthesis.[9] A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation, after which it is removed.
Synthesis via Chiral Lactams
An effective approach for the enantioselective synthesis of 2-arylpiperidines involves the use of chiral bicyclic lactams derived from the cyclodehydration of achiral or racemic aryl-δ-oxoacids with a chiral amino alcohol, such as (R)-phenylglycinol.[10]
Mechanism and Key Principles: The chiral auxiliary, (R)-phenylglycinol, controls the stereoselective cyclodehydration to form a non-racemic bicyclic lactam. Subsequent functionalization and removal of the auxiliary provide access to the enantioenriched 2-arylpiperidine. This method allows for the enantiodivergent synthesis of both (R)- and (S)-2-phenylpiperidine from a single chiral auxiliary.[10]
Performance and Scope: This strategy has been successfully employed for the synthesis of the piperidine alkaloid (-)-anabasine.[10] The diastereoselectivity of the cyclodehydration step is typically high, leading to good enantiomeric purities in the final product.
Experimental Workflow: Chiral Auxiliary Approach
Caption: Synthesis via a chiral auxiliary.
Conclusion and Future Outlook
The enantioselective synthesis and kinetic resolution of 2-arylpiperidines remain active areas of research, driven by the importance of these scaffolds in drug discovery. This guide has provided a comparative overview of several key methodologies, each with its own advantages and limitations.
-
Asymmetric catalysis , particularly iridium-catalyzed hydrogenation, offers a direct and efficient route to enantioenriched products with high enantioselectivity.
-
Kinetic resolution by asymmetric lithiation is a robust and versatile method, providing access to both unreacted starting material and functionalized products in high enantiomeric purity.
-
Enzymatic resolutions represent a green and highly selective approach, especially for challenging substrates.
-
Chiral auxiliary-based methods are a reliable and well-established strategy, offering excellent stereocontrol.
The choice of method will depend on factors such as the desired enantiomer, the availability of starting materials and catalysts, and the desired scale of the synthesis. Future developments in this field are likely to focus on the discovery of new, more active, and selective catalysts, as well as the development of more sustainable and scalable processes.
References
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Amat, M., et al. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Chemical Communications, (5), 526-527. [Link]
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Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(15), 2953-2989. [Link]
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Zhao, G., et al. (2020). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. Organic Letters, 22(2), 458-463. [Link]
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Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
O'Brien, P., et al. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters, 13(2), 246-249. [Link]
-
Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. [Link]
-
Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Scilit. [Link]
-
Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]
-
Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]
-
Choi, A., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 22(5), 963-967. [Link]
-
Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. [Link]
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Coldham, I., et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50(74), 10953-10955. [Link]
-
Coldham, I., et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. RSC Publishing. [Link]
-
Zhang, X., et al. (2018). Enantioselective Synthesis of α‐(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salt. Angewandte Chemie International Edition, 57(13), 3465-3469. [Link]
-
Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]
-
Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Leonori, D., et al. (2025). O-Aryl carbamates of 2-substituted piperidines: anionic Fries rearrangement and kinetic resolution by lithiation. White Rose Research Online. [Link]
-
Botes, A. L., et al. (2000). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. Tetrahedron Letters, 41(37), 7195-7199. [Link]
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Cardona, F., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 20(12), 22709-22728. [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]
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Standard Operating Procedure: Handling & Disposal of 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol
As drug development accelerates, the complexity of pharmaceutical intermediates requires rigorous, scientifically grounded safety and logistical protocols. 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol is a highly functionalized building block featuring a primary amine, a secondary amine (piperidine ring), and a tertiary alcohol.
This guide provides drug development professionals with a comprehensive, self-validating operational and disposal plan. By understanding the chemical causality behind these procedures, laboratories can ensure full compliance with EPA and OSHA regulations while safeguarding personnel and environmental health.
Chemical Hazard Profiling & Causality
To safely manage the disposal of 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol, one must first understand the molecular behavior that dictates its hazard profile:
-
Dual-Amine Basicity & Corrosivity: The molecule contains both a primary aminomethyl group and a secondary piperidine nitrogen. The lone electron pairs on these nitrogens make the compound a strong Lewis base and highly nucleophilic. In aqueous solutions, it can elevate the pH significantly, classifying it as a corrosive hazard capable of causing severe eye damage and skin burns[1].
-
Exothermic Reactivity: Because of its strong basicity, mixing this compound with concentrated acids (e.g., sulfuric or nitric acid) in an unmonitored waste carboy will result in a violent, exothermic neutralization reaction[2].
-
Alkylation Risks (The Menschutkin Reaction): If this amine-rich compound is disposed of in a generic organic waste carboy containing halogenated solvents (e.g., dichloromethane or chloroform), it can undergo a Menschutkin reaction over time. This nucleophilic substitution forms quaternary ammonium salts, generating localized heat and potentially causing the sealed waste container to over-pressurize and rupture.
Operational Handling & Spill Response
Before generating waste, strict operational controls must be established to prevent exposure to this toxic and potentially flammable intermediate[1].
-
Engineering Controls: All manipulations of the neat solid or concentrated solutions must occur within a certified chemical fume hood to prevent inhalation of basic dust or vapors.
-
Personal Protective Equipment (PPE): Wear minimum 5-mil nitrile gloves (double-gloving is recommended during scale-up), chemical splash goggles, and a flame-resistant lab coat.
-
Spill Response: In the event of a spill, do not use combustible materials (like standard paper towels) if the chemical is mixed with oxidizing agents. Use an inert absorbent (e.g., vermiculite or dry sand), sweep up using non-sparking tools, and place the residue in a compatible, sealable container[1].
Self-Validating Waste Segregation Protocol
The following step-by-step methodology ensures that the disposal of 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol is handled correctly. Every protocol here is designed as a self-validating system , meaning built-in checks confirm the safety and accuracy of each step before proceeding.
Step 1: Phase and Compatibility Assessment
-
Action: Extract a 1 mL aliquot of the newly generated liquid waste stream containing the compound.
-
Validation: Test the aliquot with broad-spectrum pH paper. If the pH reads > 9.0, the system validates the presence of active free-base amines. This confirms the bulk waste must be strictly segregated from acidic streams to prevent exothermic reactions[2].
Step 2: Aqueous Neutralization (For Water-Based Waste Only)
-
Action: If the waste is aqueous and the pH exceeds 12.5, it is classified as a corrosive hazardous waste by the EPA. Titrate the bulk aqueous waste with dilute acid (e.g., 1M HCl) over an ice bath with continuous stirring.
-
Validation: Extract a secondary 1 mL aliquot and test the pH. A stable reading of pH 6.0–8.0 validates that the neutralization was successful. This dual-aliquot method ensures the bulk solution is not over-acidified, preventing secondary hazardous conditions before transfer[3].
Step 3: Satellite Accumulation Area (SAA) Transfer
-
Action: Transfer the segregated waste into a properly labeled High-Density Polyethylene (HDPE) container within a designated Satellite Accumulation Area (SAA). The EPA mandates that SAAs must be at or near the point of generation and under the direct control of the operator[4].
-
Validation: Seal the container and perform a tactile inspection of the exterior. A cool, unpressurized container validates that no incompatible cross-reactions (such as amine-halogen alkylation) are occurring inside. Ensure the container remains closed at all times except when actively adding waste, complying with the EPA's "closed container rule"[5].
Quantitative Waste Segregation Matrix
To streamline laboratory logistics, adhere to the following data matrix for the storage and disposal of 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol waste streams.
| Waste Stream Phase | Primary Hazard | Incompatible Materials | Approved SAA Container | Max SAA Storage Time |
| Solid (Neat / PPE) | Toxic / Irritant | Strong oxidizers | HDPE Bucket / Drum | 1 Year (or until full) |
| Organic Liquid | Flammable / Basic | Halogenated solvents, Acids | PTFE or HDPE Carboy | 3 Days after full[2] |
| Aqueous Liquid | Corrosive (pH > 12.5) | Unneutralized acids | Glass or HDPE Jug | 3 Days after full[2] |
(Note: Once a container in the SAA is full, it must be moved to a Central Accumulation Area (CAA) within three days, where it can typically be stored for up to 90 days for Large Quantity Generators[6].)
Workflow Visualization
The following decision matrix illustrates the logical flow for segregating amine-bearing laboratory waste to ensure EPA/RCRA compliance.
Figure 1: Decision matrix for the phase-appropriate segregation and disposal of amine-bearing waste.
References
-
How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL:[Link]
-
Disposal of Chemicals in the Laboratory Source: Environmental Marketing Services URL:[Link]
-
Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL:[Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K) Source: US Environmental Protection Agency (EPA) URL:[Link]
-
Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University (CWU) Environmental Health & Safety URL:[Link]
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- 5. epa.gov [epa.gov]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Comprehensive Guide to the Safe Handling of 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
As a novel compound with significant potential in drug discovery, 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol demands a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research. The protocols outlined herein are synthesized from established safety standards for piperidine-based compounds and are designed to be a self-validating system for safe laboratory operations.
Understanding the Hazard Landscape
Anticipated Hazards:
-
Skin and Eye Damage: Piperidine compounds can cause severe skin burns and eye damage upon contact.[2][4]
-
Toxicity: These compounds can be toxic if inhaled, swallowed, or in contact with skin.[2]
-
Respiratory Irritation: Inhalation may lead to irritation of the nose and throat, causing coughing and wheezing.[3]
-
Flammability: Piperidine itself is a flammable liquid, and while the flammability of this specific derivative is uncharacterized, it is prudent to treat it as a potential fire hazard.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Laboratory coat | Not generally required if handled in a ventilated enclosure |
| Solution Preparation & Handling | Chemical safety goggles or face shield | Chemical-resistant gloves (Nitrile) | Chemical-resistant apron over a laboratory coat | Required if not handled in a chemical fume hood |
| Reaction Quenching & Workup | Face shield over chemical safety goggles | Chemical-resistant gloves (Nitrile) | Chemical-resistant apron over a laboratory coat | Chemical fume hood is mandatory |
| Spill Cleanup | Face shield over chemical safety goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate cartridges |
Causality Behind PPE Choices:
-
Eye and Face Protection: The risk of splashes during liquid handling necessitates the use of chemical safety goggles or a face shield to prevent severe eye damage.[1][2][4][5]
-
Hand Protection: Nitrile gloves offer a suitable barrier against incidental contact. Always inspect gloves before use and dispose of them immediately after handling the compound.[1][5]
-
Body Protection: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron provides an additional layer of protection.[3][5]
-
Respiratory Protection: Handling the solid compound in a powder form can generate dust that may be harmful if inhaled.[6] All operations involving solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol. The following diagram and procedural steps outline a comprehensive operational plan.
Caption: Workflow for the safe handling of 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol.
Step-by-Step Guidance:
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name and any available hazard information.
-
-
Secure Storage:
-
Pre-Use Preparation:
-
Before handling, ensure that a chemical fume hood is certified and functioning correctly.
-
Assemble all necessary PPE and have it readily available.
-
Prepare all necessary equipment and reagents to minimize the time spent handling the compound.
-
-
Handling and Experimentation:
-
All manipulations of 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol, both in solid and solution form, must be conducted within a chemical fume hood.[1][3]
-
Use the smallest quantity of the compound necessary for the experiment.
-
Avoid the formation of dust and aerosols.[6]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[3][5]
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of 4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol and its contaminated materials is a critical final step in the laboratory workflow.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.[9]
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-[1-(Aminomethyl)cyclobutyl]piperidin-4-ol".[9]
-
Storage: Store sealed waste containers in a designated and secure hazardous waste accumulation area, away from general laboratory traffic.
-
Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's certified EHS provider. Never dispose of this compound down the drain or in the regular trash.[9]
In the event of a spill, evacuate the area and prevent access. For small spills, and only if you are trained to do so, use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2][3] Place the absorbed material into a sealed container for disposal as hazardous waste. For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
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- Piperidine - SAFETY DATA SHEET. (2023, March 16).
- Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
- Piperidine Hazard Summary. (n.d.). OSHA.
- Safety Data Sheet. (n.d.).
- Safety Data Sheet: Piperidine. (n.d.). Carl ROTH.
- PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- SAFETY DATA SHEET. (2014, September 15).
- SAFETY DATA SHEET. (2025, September 23). Sigma-Aldrich.
- Piperidin-4-one Safety Data Sheet. (2016, December 8). SynQuest Laboratories, Inc.
- SAFETY DATA SHEET. (2025, December 24). Thermo Fisher Scientific Chemicals, Inc.
- Safety Data Sheet: 1-(Cyclobutylmethyl)piperidin-4-amine dihydrochloride. (2025, September 4). KISHIDA CHEMICAL CO., LTD.
- 4-(Aminomethyl)piperidine - Safety Data Sheet. (2026, January 17). ChemicalBook.
- Prudent Disposal of 1-Cyclopentylpiperidine-4-carboxylic Acid: A Guide for Laboratory Professionals. (n.d.). Benchchem.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
